cyclic ADP-ribose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOHYSXSASDCEA-KEOHHSTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896995 | |
| Record name | Cyclic ADP-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119340-53-3 | |
| Record name | Cyclic ADP-ribose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119340-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic ADP-ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119340533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic ADP-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclic adenosine diphosphate-ribose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLIC ADP-RIBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q780BR06V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Advent of a Novel Second Messenger: The Historical Context of Cyclic ADP-Ribose Discovery
A Technical Guide for Researchers and Drug Development Professionals
The intricate world of cellular signaling is orchestrated by a cast of molecular messengers that translate external stimuli into specific cellular responses. While the roles of cyclic AMP and inositol (B14025) trisphosphate as second messengers were well-established, the late 1980s witnessed the emergence of a new player in calcium signaling: cyclic ADP-ribose (cADPR). This technical guide delves into the historical context of cADPR's discovery, detailing the key experiments, quantitative data, and the signaling pathways that established its crucial role in cellular physiology.
A Serendipitous Discovery in the Sea Urchin Egg
The story of this compound (cADPR) begins in the late 1980s with the work of Dr. Hon Cheung Lee and his colleagues.[1][2] Their research, initially focused on the metabolism of NAD+ in sea urchin eggs, led to a seminal discovery. They observed that a previously uncharacterized metabolite of NAD+ possessed potent calcium-releasing activity within sea urchin egg homogenates.[3][4][5] This finding was particularly intriguing because the induced calcium release was independent of the well-known inositol 1,4,5-trisphosphate (IP3) pathway, suggesting the existence of a novel signaling mechanism.[3][6]
Subsequent structural elucidation revealed this metabolite to be a cyclic form of adenosine (B11128) diphosphate (B83284) ribose, hence named this compound.[4][7] A key structural feature that distinguishes cADPR from its non-cyclic counterpart, ADP-ribose (ADPR), is the N1-glycosidic bond to the adenine (B156593) base, which closes the ring.[8]
Establishing cADPR as a Second Messenger
The discovery of cADPR's calcium-mobilizing properties set the stage for a series of experiments to validate its role as a bona fide second messenger. A critical step was to demonstrate its effectiveness in intact cells. Microinjection of cADPR into living sea urchin eggs triggered a transient increase in intracellular calcium concentration, leading to the cortical reaction, a key event in fertilization.[4] This in vivo activity was comparable to that of IP3 and did not require the presence of external calcium, confirming that cADPR mobilizes calcium from intracellular stores.[4]
Further research across various cell types, from mammalian neurons to pancreatic cells, solidified the role of cADPR as a widespread modulator of calcium signaling.[9][10][11] It was found to potentiate calcium-induced calcium release (CICR), a process where a small initial calcium signal is amplified by the release of more calcium from intracellular stores.[8][12]
The Enzymatic Machinery: Synthesis and Degradation
A crucial aspect of a second messenger's function is the tight regulation of its intracellular concentration through enzymatic synthesis and degradation. The enzyme responsible for synthesizing cADPR from NAD+ was identified as ADP-ribosyl cyclase.[8][13] The first such enzyme was characterized from the sea slug Aplysia californica.[13][14]
In mammals, the protein CD38, a lymphocyte differentiation antigen, was independently identified by several groups, including Lee's, as a bifunctional enzyme possessing both ADP-ribosyl cyclase and cADPR hydrolase activities.[1][7] This dual functionality allows CD38 to both produce cADPR from NAD+ and hydrolyze it to ADP-ribose, thereby controlling the duration of the cADPR signal.[8][15] More recently, SARM1 has also been identified as an enzyme capable of synthesizing cADPR from NAD+.[8]
Quantitative Aspects of cADPR-Induced Calcium Release
The initial studies in sea urchin egg homogenates provided quantitative insights into the action of cADPR. These findings are summarized in the table below.
| Parameter | Value | Experimental System | Notes | Reference |
| Half-maximal effective concentration (EC50) for Ca2+ release | 18 nM | Sea urchin egg homogenates | This was noted to be 7 times lower than that of IP3 in the same system. | [4] |
| Hill coefficient for cADPR-induced Ca2+ release | 1.8 ± 0.32 | Sea urchin egg homogenates | Suggests a cooperative binding process, possibly requiring the binding of two cADPR molecules. | [6] |
| Apparent Kd of cADPR for its target (in the presence of 3 mM caffeine) | 68 ± 13 nM | Sea urchin egg homogenates | Caffeine increased the apparent affinity without changing the cooperativity. | [6] |
| Apparent Kd of cADPR for its target (without caffeine) | 176 ± 50 nM | Sea urchin egg homogenates | [6] |
Key Experimental Protocols
The discovery and characterization of cADPR relied on a combination of biochemical and cell biology techniques. Below are detailed methodologies for some of the pivotal experiments.
Preparation of Sea Urchin Egg Homogenates for Calcium Release Assays
-
Gamete Collection: Sea urchins (Lytechinus pictus or a similar species) are induced to spawn by injection of 0.5 M KCl. Eggs are collected in filtered seawater.
-
Dejellying: The eggs are washed several times in calcium-free artificial seawater to remove the jelly coat.
-
Homogenization: The dejellied eggs are resuspended in a homogenization buffer (e.g., 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl2, pH 7.2) containing protease inhibitors.
-
Cell Lysis: The egg suspension is homogenized on ice using a Dounce homogenizer until approximately 95% of the cells are lysed.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and unlysed cells. The resulting supernatant is the crude homogenate used for calcium release experiments.
Measurement of cADPR-Induced Calcium Release
-
Calcium Indicator Loading: The sea urchin egg homogenate is incubated with a fluorescent calcium indicator, such as fluo-3 (B43766) or fura-2, at a final concentration of 1-5 µM.
-
Fluorimetry: The homogenate is placed in a cuvette within a spectrofluorometer equipped with a magnetic stirrer. The fluorescence is monitored at the appropriate excitation and emission wavelengths for the chosen indicator.
-
ATP-Dependent Calcium Uptake: ATP is added to the homogenate to fuel the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, which sequester calcium into intracellular stores, leading to a decrease in cytosolic calcium and a stable baseline fluorescence.
-
Addition of cADPR: A known concentration of cADPR is injected into the cuvette, and the change in fluorescence, indicating calcium release, is recorded over time.
-
Calibration: At the end of each experiment, the minimum (Fmin) and maximum (Fmax) fluorescence values are determined by adding a calcium chelator (e.g., EGTA) followed by a calcium-saturating agent (e.g., Triton X-100 and CaCl2) to allow for the calculation of the free calcium concentration.
Microinjection of cADPR into Intact Sea Urchin Eggs
-
Egg Preparation: Dejellied sea urchin eggs are placed in a microinjection chamber containing filtered seawater.
-
Micropipette Preparation: A glass micropipette with a fine tip is backfilled with a solution containing cADPR at a known concentration.
-
Microinjection: The micropipette is positioned using a micromanipulator, and a small volume of the cADPR solution is injected into an individual egg using a pressure-controlled microinjection system.
-
Imaging: The injected egg is observed under a microscope. To visualize calcium changes, the egg can be pre-loaded with a calcium-sensitive dye. The occurrence of the cortical reaction (a visible change in the egg's surface) serves as a bioassay for a significant rise in intracellular calcium.
Visualizing the Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying cADPR.
References
- 1. researchgate.net [researchgate.net]
- 2. research.com [research.com]
- 3. This compound and calcium signaling in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Ca2+ mobilizing activities of this compound and inositol trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, the ADP-ribosyl cyclase pathway and calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced calcium release in sea urchin egg homogenates is a cooperative process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and its metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound as a potential second messenger for neuronal Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a novel Ca2+-mobilising second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of cADPR and NAADP in pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and the regulation of calcium-induced calcium release in eggs and cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Cyclizing NAD to this compound by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and degradation of this compound by NAD glycoh - ProQuest [proquest.com]
The Dawn of a New Calcium Messenger: A Technical Guide to the Pioneering Research in Cyclic ADP-Ribose
For: Researchers, scientists, and drug development professionals.
Abstract: This technical guide delves into the foundational research that established cyclic ADP-ribose (B1212986) (cADPR) as a crucial second messenger in intracellular calcium signaling. We honor the pioneering researchers who unveiled its existence and function, with a particular focus on the seminal contributions of Dr. Hon Cheung Lee. This document provides a comprehensive overview of the key discoveries, detailed experimental methodologies, and quantitative data from these early studies. Furthermore, it presents signaling pathways and experimental workflows as logical diagrams to facilitate a deeper understanding of the cADPR system.
Introduction: The Discovery of a Novel Second Messenger
The landscape of intracellular signaling was profoundly expanded with the discovery of cyclic ADP-ribose (cADPR). For decades, inositol (B14025) trisphosphate (IP3) was considered the primary second messenger responsible for mobilizing calcium from intracellular stores. However, observations of IP3-independent calcium release in sea urchin eggs hinted at the existence of other signaling molecules.
It was the groundbreaking work of Hon Cheung Lee and his colleagues that led to the identification and characterization of cADPR as a potent calcium-mobilizing agent.[1][2][3] Their research, beginning in the late 1980s and early 1990s, established cADPR as a key player in a novel calcium signaling pathway.[1] cADPR is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by the enzyme ADP-ribosyl cyclase and triggers calcium release from the endoplasmic reticulum by activating ryanodine (B192298) receptors (RyRs).[4]
This discovery opened up new avenues of research into the intricate mechanisms of calcium signaling and its role in a plethora of cellular processes, from fertilization and proliferation to neurotransmission.[2]
The Pioneers of cADPR Research
While a collaborative effort, the initial breakthroughs in cADPR research are largely attributed to the laboratory of Hon Cheung Lee . His team was instrumental in the initial discovery, purification, and functional characterization of cADPR.[1][3] Other key researchers who made significant early contributions to understanding the synthesis, degradation, and mechanism of action of cADPR will be acknowledged throughout this guide in the context of their specific discoveries.
The cADPR Signaling Pathway
The cADPR signaling cascade is a fundamental mechanism for intracellular calcium mobilization. The pathway is initiated by various extracellular stimuli that lead to the activation of ADP-ribosyl cyclase. In mammals, the primary enzyme responsible for cADPR synthesis is the transmembrane glycoprotein (B1211001) CD38 .[5]
The core signaling pathway can be summarized as follows:
-
Stimulus: An external signal (e.g., a hormone, neurotransmitter, or nitric oxide) activates a cell surface receptor.
-
Activation of ADP-ribosyl Cyclase: The activated receptor, often via G-proteins or other signaling intermediates, stimulates the activity of ADP-ribosyl cyclase (e.g., CD38).
-
cADPR Synthesis: ADP-ribosyl cyclase catalyzes the conversion of NAD+ into cADPR.
-
Ryanodine Receptor Activation: cADPR binds to and sensitizes ryanodine receptors (RyRs) on the endoplasmic reticulum (ER) membrane.
-
Calcium Release: The sensitized RyRs open, leading to a rapid efflux of stored calcium from the ER into the cytoplasm.
-
Cellular Response: The increase in cytosolic calcium concentration triggers a wide range of cellular responses, including muscle contraction, gene transcription, and neurotransmitter release.
Quantitative Data from Foundational Studies
Table 1: cADPR-Induced Calcium Release
| Preparation | Agonist | Half-Maximal Concentration (EC₅₀) | Reference |
| Sea Urchin Egg Homogenate | cADPR | ~30 nM | [6] |
| Human Jurkat T-lymphocytes | cADPR | Micromolar range (extracellular application) | [7] |
Table 2: Antagonists of cADPR-Induced Calcium Release
| Antagonist | Preparation | Concentration for Blockade | Reference |
| 8-amino-cADPR | Sea Urchin Egg Homogenate | 150 nM (to block 135 nM cADPR) | [8] |
| 8-Br-cADPR | Sea Urchin Egg Homogenate | Less potent than 8-amino-cADPR | [8] |
| 8-azido-cADPR | Sea Urchin Egg Homogenate | Less potent than 8-amino-cADPR | [8] |
Table 3: Kinetic Parameters of CD38 Inhibitors
| Inhibitor | Enzyme | Kᵢ (competitive) | k_off | Kᵢ (total apparent) | Reference |
| Nicotinamide 2'-deoxyriboside | Human CD38 | 1.2 µM | 1.5 x 10⁻⁵ s⁻¹ | 4.5 nM | [9] |
| 5-methylnicotinamide 2'-deoxyriboside | Human CD38 | 4.0 µM | 2.5 x 10⁻⁵ s⁻¹ | 12.5 nM | [9] |
| 78c | Human CD38 | - | - | IC₅₀: 0.4 - 14.8 nM (tissue dependent) | [10] |
| Nicotinamide Riboside (NR) | Human CD38 | - | Inactivation rate: 2.25 x 10⁻³ s⁻¹ | - | [11] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments that were fundamental to the initial characterization of cADPR and its signaling pathway.
Measurement of ADP-Ribosyl Cyclase Activity
This protocol is based on the methods used in early studies to determine the enzymatic activity of ADP-ribosyl cyclase, the enzyme that synthesizes cADPR.[12][13]
Objective: To quantify the rate of cADPR production from NAD+.
Principle: The activity of ADP-ribosyl cyclase is measured by incubating the enzyme source with its substrate, NAD+, and then quantifying the amount of cADPR produced over time. The product, cADPR, can be measured using various methods, including a bioassay based on its calcium-releasing activity in sea urchin egg homogenates or by reverse-phase HPLC.[12]
Materials:
-
Enzyme source (e.g., purified CD38, cell membranes, or tissue homogenates)
-
NAD+ solution
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.2)
-
Quenching solution (e.g., perchloric acid)
-
For HPLC method: HPLC system with a reverse-phase column (e.g., C18) and appropriate mobile phases.[12]
-
For bioassay method: Sea urchin egg homogenate, calcium indicator dye (e.g., Fluo-3), and a fluorometer.
Procedure:
-
Enzyme Preparation: Prepare the enzyme source. For intact cells expressing CD38, the assay can be performed directly as the catalytic site is extracellular. For internal sources, prepare crude membranes or purified protein.
-
Reaction Initiation: In a microcentrifuge tube, combine the reaction buffer and the enzyme source. Pre-incubate at the desired temperature (e.g., 37°C).
-
Substrate Addition: Add NAD+ to the reaction mixture to a final concentration of 1 mM to initiate the reaction.
-
Incubation: Incubate the reaction mixture for a specific time course (e.g., 0, 5, 10, 20 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an equal volume of cold 0.6 M perchloric acid) or by heat inactivation.
-
Sample Preparation for Analysis:
-
HPLC: Neutralize the quenched sample with a base (e.g., K₂CO₃) and centrifuge to remove the precipitate. The supernatant is then filtered and injected into the HPLC system.
-
Bioassay: The unquenched reaction mixture is directly used for the bioassay.
-
-
Quantification:
-
HPLC: Separate and quantify the cADPR peak based on its retention time and comparison to a standard curve.
-
Bioassay: Add an aliquot of the reaction mixture to the sea urchin egg homogenate containing a calcium indicator. Measure the fluorescence increase, which is proportional to the amount of cADPR produced. Calibrate the fluorescence signal with known concentrations of cADPR.
-
Measurement of cADPR-Induced Calcium Release
This protocol describes the general method for assessing the calcium-mobilizing activity of cADPR in permeabilized cells, a technique frequently used in the initial characterization of its function.[14]
Objective: To measure the release of calcium from intracellular stores in response to cADPR.
Principle: The plasma membrane of cells is selectively permeabilized to allow the introduction of cADPR into the cytosol. The change in intracellular free calcium concentration is monitored using a fluorescent calcium indicator.
Materials:
-
Cell suspension (e.g., Jurkat T-lymphocytes)
-
Permeabilization agent (e.g., digitonin (B1670571) or saponin)
-
Intracellular-like buffer (high K+, low Ca²⁺)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
cADPR solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Loading with Calcium Indicator: Incubate the cells with the membrane-permeant form of the calcium indicator (e.g., Fura-2 AM) in a physiological buffer.
-
Washing: Wash the cells to remove the extracellular dye.
-
Cell Permeabilization: Resuspend the cells in the intracellular-like buffer and add a carefully titrated concentration of the permeabilizing agent. This creates pores in the plasma membrane while leaving the endoplasmic reticulum and other intracellular organelles intact.
-
Baseline Measurement: Place the permeabilized cell suspension in a cuvette in the fluorometer and record the baseline fluorescence.
-
cADPR Addition: Add a known concentration of cADPR to the cell suspension.
-
Fluorescence Monitoring: Continuously record the fluorescence signal. An increase in fluorescence indicates a release of calcium from intracellular stores.
-
Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to determine the maximum and minimum fluorescence values for calibration of the calcium concentration.
Conclusion and Future Perspectives
The pioneering research led by Hon Cheung Lee and others fundamentally altered our understanding of calcium signaling by establishing this compound as a critical second messenger. The initial discoveries and the development of key experimental methodologies laid the groundwork for decades of subsequent research that has implicated cADPR in a vast array of physiological and pathophysiological processes.
The continued exploration of the cADPR signaling pathway, its regulation, and its downstream effects holds immense promise for the development of novel therapeutic agents. Targeting enzymes like CD38 or the cADPR-binding proteins could offer new strategies for treating diseases ranging from metabolic disorders and cardiovascular disease to cancer and neurodegenerative conditions. The foundational work highlighted in this guide serves as an enduring testament to the power of basic scientific inquiry and continues to inspire new generations of researchers.
References
- 1. research.com [research.com]
- 2. Physiological functions of this compound and NAADP as calcium messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and NAADP: Structures, Metabolism, and Functions - Hon Cheung Lee - Google 圖書 [books.google.com.tw]
- 4. Determination of ADP-ribosyl cyclase activity, this compound, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD38 ecto-enzyme in immune cells is induced during aging regulating NAD+ and NMN levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HKU Scholars Hub: A derivative of NADP mobilizes calcium stores insensitive to inositol trisphosphate and this compound [hub.hku.hk]
- 7. Extracellular this compound increases intracellular free calcium concentration and stimulates proliferation of human hemopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) activity by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of ADP-ribosyl cyclase activity [bio-protocol.org]
- 14. Measuring Ca2+ release evoked by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fundamental Role of Cyclic ADP-Ribose in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic ADP-ribose (cADPR) is a ubiquitous second messenger that plays a pivotal role in cellular signaling by mobilizing intracellular calcium (Ca²⁺). Synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by a family of enzymes including CD38 and SARM1, cADPR triggers the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER). This Ca²⁺ mobilization is crucial for a diverse array of physiological processes, ranging from muscle contraction and insulin (B600854) secretion to neuronal signaling and cell proliferation. The intricate regulation of cADPR metabolism and its mechanism of action, predominantly through the sensitization of ryanodine (B192298) receptors (RyRs), present compelling targets for therapeutic intervention in various diseases, including metabolic disorders, cardiovascular conditions, and neurodegenerative diseases. This guide provides a comprehensive technical overview of the core functions of cADPR, detailing its metabolic pathways, mechanism of action, and the experimental methodologies used to investigate its role in cellular signaling.
Introduction to this compound
This compound is a cyclic nucleotide derived from NAD⁺.[1] Unlike other cyclic nucleotides such as cAMP, its primary function is not the activation of protein kinases, but the mobilization of intracellular Ca²⁺ stores.[2] This process is distinct from the Ca²⁺ release mediated by inositol (B14025) 1,4,5-trisphosphate (IP₃), representing a parallel and often interacting pathway for cellular Ca²⁺ homeostasis.[2] The discovery of cADPR has unveiled a new layer of complexity in Ca²⁺ signaling, providing insights into numerous cellular functions and pathological states.
The Metabolism of this compound: A Tightly Regulated Cycle
The intracellular concentration of cADPR is meticulously controlled by the balanced activities of synthesizing and degrading enzymes. This ensures that Ca²⁺ signals are generated with precise temporal and spatial resolution.
Synthesis of cADPR
cADPR is synthesized from NAD⁺ by the enzymatic activity of ADP-ribosyl cyclases.[3] These enzymes catalyze the cleavage of the nicotinamide group from NAD⁺ and the subsequent cyclization of the remaining ADP-ribose moiety.[4]
The primary enzymes responsible for cADPR synthesis in mammals are:
-
CD38: A transmembrane glycoprotein (B1211001) with both ADP-ribosyl cyclase and cADPR hydrolase activities.[4][5] CD38 is a key regulator of cADPR levels in many cell types, including pancreatic β-cells and immune cells.[5][6]
-
SARM1 (Sterile Alpha and TIR Motif Containing 1): An enzyme with intrinsic NADase activity that can produce cADPR.[1] SARM1 is particularly implicated in neuronal function and degeneration.[7]
-
Aplysia ADP-ribosyl cyclase: A well-characterized enzyme from the sea hare Aplysia californica that is a potent synthesizer of cADPR and serves as a valuable research tool.[8]
Degradation of cADPR
The termination of the cADPR signal is primarily achieved through its hydrolysis to ADP-ribose (ADPR). The same enzymes that synthesize cADPR, such as CD38, also possess cADPR hydrolase activity.[4] This dual functionality allows for a tight regulation of cADPR levels. Additionally, other specific cADPR hydrolases contribute to its degradation.
Mechanism of cADPR-Mediated Calcium Release
cADPR mobilizes Ca²⁺ from the endoplasmic and sarcoplasmic reticulum by targeting ryanodine receptors (RyRs), which are large conductance Ca²⁺ channels.[9][10] The precise mechanism of RyR activation by cADPR is a subject of ongoing research and appears to be cell-type specific.
Two main hypotheses have been proposed:
-
Indirect Gating: This model suggests that cADPR does not bind directly to the RyR. Instead, it binds to an accessory protein, FK506-binding protein 12.6 (FKBP12.6), which is associated with the RyR.[11] The binding of cADPR to FKBP12.6 is proposed to cause its dissociation from the RyR, leading to channel opening and Ca²⁺ release.[10][11]
-
Direct Gating/Sensitization: Some studies suggest that cADPR can directly interact with the RyR, although this interaction may be of low affinity.[12] It is also proposed that cADPR sensitizes the RyR to other activating signals, such as Ca²⁺ itself, in a mechanism known as calcium-induced calcium release (CICR).[13]
It is also important to note that some studies have reported cADPR-induced Ca²⁺ release that is independent of RyRs, suggesting the existence of alternative, yet to be fully characterized, mechanisms.[9]
Quantitative Data on cADPR Signaling
The following tables summarize key quantitative parameters related to cADPR metabolism and its effects on Ca²⁺ signaling.
| Parameter | Value | Cell Type/Enzyme | Reference |
| EC₅₀ for Ca²⁺ Release | |||
| 176 ± 50 nM (apparent Kd) | Sea urchin egg homogenates | [1] | |
| 2.25 µM | Permeabilized Jurkat T-cells | [14] | |
| ~5 µM (for ~30% increase in contraction) | Guinea pig ventricular myocytes | [2] | |
| 0.1 - 10 µM (concentration-dependent) | Rat cardiac myocytes | [9] | |
| Binding Affinity (Kd) | |||
| cADPR - FKBP12.6 | Not explicitly found | ||
| FKBP12.6 - RyR2 | 0.7 ± 0.1 nM | Permeabilized cardiac myocytes | [15] |
| Enzyme | Substrate | Kₘ (µM) | kcat (min⁻¹) | Vmax (µM/min) | Reference |
| Enzyme Kinetics | |||||
| SARM1 TIR domain | NAD⁺ | 24 | 10.3 | 3.6 | [1] |
| Aplysia ADP-ribosyl cyclase | NAD⁺ | [12] | |||
| Human CD38 | NAD⁺ | ||||
| cADPR Hydrolase Activity | |||||
| Human CD38 | cADPR |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study cADPR signaling.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration in response to cADPR or other stimuli.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM Glucose, 2 mM CaCl₂, pH 7.4
-
Cells of interest cultured on coverslips
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Prepare Fura-2 AM loading solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. For loading, dilute the stock solution in HBS to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Cell Loading: Wash cultured cells twice with HBS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Washing: After loading, wash the cells three times with HBS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the dye inside the cells.
-
Imaging: Mount the coverslip on the microscope stage. Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F₃₄₀/F₃₈₀) is calculated for each time point. An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute Ca²⁺ concentrations, which requires calibration with solutions of known Ca²⁺ concentrations.[16]
ADP-ribosyl Cyclase Activity Assay
This assay measures the enzymatic activity of ADP-ribosyl cyclases by monitoring the conversion of a non-fluorescent NAD⁺ analog, nicotinamide guanine (B1146940) dinucleotide (NGD⁺), into the fluorescent product cyclic GDP-ribose (cGDPR).
Materials:
-
NGD⁺
-
Purified ADP-ribosyl cyclase (e.g., recombinant CD38 or Aplysia cyclase) or cell/tissue homogenate
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.0)
-
Fluorometer (excitation at ~300 nm, emission at ~410 nm)
Procedure:
-
Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the reaction buffer and NGD⁺ at a desired concentration (e.g., 100 µM).
-
Initiate Reaction: Add the enzyme source (purified enzyme or cell/tissue homogenate) to the reaction mixture to start the reaction.
-
Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence intensity at an emission wavelength of ~410 nm with excitation at ~300 nm.
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase. The enzyme activity can be calculated by comparing the rate to a standard curve generated with known concentrations of cGDPR.
Radioligand Binding Assay for cADPR Binding Proteins
This protocol describes a method to study the binding of radiolabeled cADPR to its binding partners, such as FKBP12.6, in a membrane preparation.
Materials:
-
[³²P]cADPR (radiolabeled ligand)
-
Unlabeled cADPR (for competition)
-
Membrane preparation containing the protein of interest (e.g., microsomes from pancreatic islets)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In microcentrifuge tubes, incubate the membrane preparation with a fixed concentration of [³²P]cADPR in the binding buffer. For competition experiments, include increasing concentrations of unlabeled cADPR.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 30 minutes at 37°C).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled cADPR) from the total binding. Saturation binding data can be analyzed using Scatchard plots to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding data can be used to determine the IC₅₀ of competing ligands.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to cADPR.
cADPR Signaling Pathway
Caption: The cADPR signaling pathway, from synthesis to Ca²⁺ release and degradation.
Experimental Workflow for Measuring cADPR-Induced Calcium Release
Caption: Workflow for measuring cADPR-induced intracellular calcium release.
Logical Relationship of cADPR's Role in CICR
Caption: cADPR's role in sensitizing RyRs for Calcium-Induced Calcium Release (CICR).
Conclusion
This compound is a critical second messenger that fine-tunes intracellular calcium signaling. Its synthesis and degradation are tightly controlled, and its mechanism of action, primarily through the modulation of ryanodine receptors, allows for precise spatial and temporal control of calcium release. The involvement of the cADPR signaling pathway in a wide range of physiological and pathological processes makes it an attractive area for further research and a promising target for the development of novel therapeutics. A thorough understanding of the technical details of cADPR metabolism and function, as outlined in this guide, is essential for researchers and drug development professionals seeking to unravel the complexities of calcium signaling and harness its therapeutic potential.
References
- 1. This compound-induced calcium release in sea urchin egg homogenates is a cooperative process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of cADP-ribose and its antagonists on contraction in guinea pig isolated ventricular myocytes. Influence of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ADP-ribosyl cyclase activity, this compound, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin receptor signaling for the proliferation of pancreatic β-cells: involvement of Ca2+ second messengers, IP3, NAADP and cADPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of calcium signalling in T lymphocytes by the second messenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paracrine ADP Ribosyl Cyclase-Mediated Regulation of Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Cyclizing NAD to this compound by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cADP ribose and [Ca(2+)](i) regulation in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissociation of FKBP12.6 from ryanodine receptor type 2 is regulated by this compound but not β-adrenergic stimulation in mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SARM1 TIR domain produces glycocyclic ADPR molecules as minor products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of cyclic adenosine diphosphate-ribose-induced Ca2+ release in T lymphocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ release triggered by nicotinate adenine dinucleotide phosphate in intact sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
The Synthesis of Cyclic ADP-Ribose from NAD+: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic ADP-ribose (cADPR) is a crucial second messenger that modulates intracellular calcium (Ca²⁺) signaling, playing a pivotal role in a myriad of cellular processes from fertilization to neurotransmission. Synthesized from the ubiquitous coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), cADPR's production is a key regulatory node in cellular communication. This technical guide provides an in-depth exploration of the enzymatic synthesis of cADPR from NAD⁺, detailing the catalytic mechanisms, key enzymes, and associated signaling pathways. Furthermore, it presents a compilation of quantitative enzymatic data and detailed experimental protocols to facilitate further research and drug development in this critical area of cell signaling.
Introduction to this compound
This compound is a cyclic adenine nucleotide that mobilizes intracellular Ca²⁺ stores by activating ryanodine (B192298) receptors on the endoplasmic reticulum.[1][2] First identified in sea urchin eggs, cADPR has since been recognized as a universal second messenger across a wide range of species and cell types.[3][4] Its synthesis from NAD⁺ is catalyzed by a family of enzymes known as ADP-ribosyl cyclases.[1] The controlled production and degradation of cADPR are essential for maintaining cellular Ca²⁺ homeostasis and regulating downstream physiological events.[5]
The Enzymatic Synthesis of cADPR from NAD⁺
The primary enzymes responsible for the synthesis of cADPR are ADP-ribosyl cyclases (EC 3.2.2.5).[1] These enzymes catalyze the intramolecular cyclization of NAD⁺ to form cADPR, with the concomitant release of nicotinamide.[4][6] Prominent members of this enzyme family include the well-characterized ADP-ribosyl cyclase from the sea mollusk Aplysia californica and its mammalian homolog, the transmembrane glycoprotein (B1211001) CD38.[6][7]
The Chemical Reaction
The fundamental reaction for the synthesis of cADPR is as follows:
NAD⁺ ⇌ cADPR + Nicotinamide
This reaction involves the cleavage of the N-glycosidic bond between nicotinamide and ribose in the NAD⁺ molecule and the formation of a new bond between the N-1 of the adenine ring and the anomeric carbon of the same ribose.[1][6]
Catalytic Mechanism
The catalytic mechanism of ADP-ribosyl cyclases involves several key steps. For the Aplysia cyclase, the enzyme binds to NAD⁺ and facilitates the departure of the nicotinamide group.[6] A critical residue, Phe-174, plays a crucial role in folding the linear NAD⁺ substrate, bringing the adenine ring in proximity to the terminal ribose, thus enabling the cyclization reaction.[6][7] The terminal ribosyl unit forms a covalent intermediate with a catalytic glutamate (B1630785) residue (Glu-179) before the final cyclization occurs.[6][7]
Interestingly, many ADP-ribosyl cyclases, including mammalian CD38, are bifunctional enzymes. They not only synthesize cADPR from NAD⁺ but also hydrolyze cADPR to ADP-ribose (ADPR).[1][8] In fact, for CD38, the primary product of its reaction with NAD⁺ is ADPR, with cADPR being a minor product.[7][9] This dual functionality provides a tight regulation of intracellular cADPR levels.
Key Enzymes in cADPR Synthesis
Aplysia ADP-ribosyl Cyclase
The soluble ADP-ribosyl cyclase from Aplysia californica was the first enzyme discovered to exclusively synthesize cADPR from NAD⁺ without producing ADPR as a byproduct.[4][6] This enzyme has been instrumental in elucidating the fundamental mechanism of cADPR synthesis.
Mammalian CD38
CD38 is a transmembrane glycoprotein with its catalytic domain facing the extracellular space.[2][8] It is the primary enzyme responsible for both the synthesis and hydrolysis of cADPR in mammalian cells.[6] The balance between its cyclase and hydrolase activities is crucial for regulating cADPR-mediated Ca²⁺ signaling.[2] Genetic ablation of CD38 in mice leads to a significant reduction in tissue cADPR levels.[6]
Other Enzymes
Besides the canonical ADP-ribosyl cyclases, other enzymes have been shown to possess the ability to generate cADPR. For instance, some TIR (Toll/interleukin-1 receptor) domain-containing proteins, involved in innate immunity, can also catalyze the formation of cADPR isomers from NAD⁺.[10]
Quantitative Data on cADPR Synthesis
The following table summarizes the kinetic parameters for ADP-ribosyl cyclase activity from various sources.
| Enzyme Source | Substrate | Km (µM) | Vmax or Specific Activity | Reference |
| Aplysia californica cyclase (wild-type) | NAD⁺ | 900 ± 150 | 1.8 ± 0.2 µmol/min/mg | [6] |
| Aplysia californica cyclase (F174A mutant) | NAD⁺ | 450 ± 80 | 0.9 ± 0.1 µmol/min/mg (for ADPR production) | [6] |
| Rat Cortical Astrocytes | NAD⁺ | Not specified | 0.84 ± 0.06 nmol/mg protein/hr | [11] |
Signaling Pathways Involving cADPR
cADPR is a central component of several signaling pathways that regulate intracellular Ca²⁺. One well-documented pathway involves nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP).[12] In this pathway, NO activates soluble guanylate cyclase, leading to an increase in cGMP, which in turn stimulates the activity of ADP-ribosyl cyclase to produce cADPR.[13] cADPR then binds to and sensitizes ryanodine receptors on the endoplasmic reticulum, leading to Ca²⁺ release.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of calcium signaling by this compound and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. This compound and NAADP in Vascular Regulation and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Cyclizing NAD to this compound by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of cyclizing NAD to this compound by ADP-ribosyl cyclase and CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and its metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) activity by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Extracellular Synthesis of cADP-Ribose from Nicotinamide-Adenine Dinucleotide by Rat Cortical Astrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. This compound, the ADP-ribosyl cyclase pathway and calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The cADPR Signaling Pathway in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic ADP-ribose (cADPR) is a pivotal second messenger that modulates intracellular calcium (Ca²⁺) concentration, a ubiquitous signaling mechanism governing a vast array of cellular processes. This technical guide provides a comprehensive overview of the cADPR signaling pathway in mammalian cells, detailing its core components, regulatory mechanisms, and functional significance. We delve into the enzymatic synthesis and degradation of cADPR, its interaction with the ryanodine (B192298) receptor (RyR) calcium release channel, and the modulatory role of associated proteins. This document summarizes key quantitative data, outlines detailed experimental protocols for studying the pathway, and presents visual diagrams to elucidate the complex interactions involved. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this critical signaling cascade.
Introduction
Calcium signaling is fundamental to cellular function, controlling processes ranging from muscle contraction and neurotransmission to gene expression and cell fate. In addition to the well-established inositol (B14025) 1,4,5-trisphosphate (IP₃) pathway, the this compound (cADPR) signaling cascade has emerged as a critical regulator of intracellular Ca²⁺ homeostasis.[1][2] cADPR is a naturally occurring metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) that primarily functions by sensitizing ryanodine receptors (RyRs) on the endoplasmic/sarcoplasmic reticulum (ER/SR) to Ca²⁺, a phenomenon known as calcium-induced calcium release (CICR).[3][4] This guide provides a detailed exploration of the molecular machinery and dynamics of the cADPR signaling pathway in mammalian cells.
The Core Signaling Pathway
The cADPR signaling pathway can be dissected into several key stages: synthesis of cADPR, its interaction with target proteins to elicit Ca²⁺ release, and its eventual degradation to terminate the signal.
Synthesis of cADPR: The Role of ADP-Ribosyl Cyclases
In mammalian cells, the primary enzymes responsible for the synthesis of cADPR from NAD⁺ are members of the ADP-ribosyl cyclase family.[3]
-
CD38: This multifunctional ectoenzyme is a major source of cADPR in many cell types.[5][6] CD38 is a type II transmembrane protein that can be oriented with its catalytic domain facing either the extracellular space or the cytoplasm, allowing for both extracellular and intracellular cADPR production.[7][8] In addition to its cyclase activity, CD38 also possesses cADPR hydrolase activity, converting cADPR to ADP-ribose (ADPR).[9][10]
-
SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1): This protein, primarily known for its role in axon degeneration, also possesses NADase activity and can generate cADPR.[5][11] SARM1's enzymatic activity is typically activated by cellular stress or injury.[5]
Mechanism of Action: Targeting the Ryanodine Receptor
cADPR exerts its Ca²⁺-mobilizing effect by targeting the ryanodine receptor (RyR), a large conductance Ca²⁺ release channel located on the ER/SR membrane.[12] The precise mechanism of cADPR-mediated RyR activation is still under investigation, but it is generally accepted that cADPR increases the sensitivity of the RyR to activation by cytosolic Ca²⁺.[3] This potentiation of CICR allows for significant Ca²⁺ release even with small initial trigger concentrations of Ca²⁺.
The interaction between cADPR and the RyR is thought to be modulated by accessory proteins, most notably the FK506-binding protein 12.6 (FKBP12.6).[13][14] Evidence suggests that cADPR may bind to FKBP12.6, causing its dissociation from the RyR and thereby promoting channel opening.[14] However, the direct binding of cADPR to the RyR itself is also a possibility that remains under investigation.[15][16]
Degradation of cADPR: Signal Termination
The cADPR signal is terminated through its enzymatic hydrolysis to ADPR. The primary enzyme responsible for this degradation is CD38, highlighting its dual role in both the synthesis and breakdown of this second messenger.[9][10] The balance between the ADP-ribosyl cyclase and cADPR hydrolase activities of CD38 is a critical determinant of intracellular cADPR levels.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the cADPR signaling pathway, providing a reference for researchers in the field.
| Parameter | Value | Cell/Tissue Type | Reference |
| Intracellular cADPR Concentration | |||
| Quiescent Jurkat T cells | 198 ± 41 pmol/10⁸ cells | Human T-cell line | [17] |
| Quiescent HPB.ALL T cells | 28 ± 9 pmol/10⁸ cells | Human T-cell line | [17] |
| PHM1 myometrial cells | 2.6 ± 0.1 pmol/mg protein | Human myometrial cell line | [1] |
| Enzyme Kinetics | |||
| CD38 ADP-ribosyl cyclase activity | 7.7 ± 4.4 nmol/mg/h | PHM1 myometrial cells | [1] |
| CD38 cADPR hydrolase activity | 26.8 ± 6.8 nmol/mg/h | PHM1 myometrial cells | [1] |
| Pharmacological Modulators | |||
| 8-amino-cADPR (antagonist) | 150 nM (blocks 135 nM cADPR) | Sea urchin egg homogenate | [18] |
| 8-Br-cADPR (antagonist) | 100 µM (pre-incubation) | PHM1 myometrial cells | [1] |
| cADPR-induced Ca²⁺ release (EC₅₀) | ~0.25 µM | Sea urchin egg homogenate | [19] |
| Carvedilol inhibition of cADPR-induced Ca²⁺ release (IC₅₀) | ~30 µM | Sea urchin egg homogenate | [19] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the cADPR signaling pathway.
Measurement of cADPR Levels
A two-step HPLC method can be used for the quantification of endogenous cADPR levels in cell extracts.[17]
-
Cell Extraction: Cells are harvested and extracted with perchloric acid.
-
First Separation (Strong Anion-Exchange): The neutralized cell extract is subjected to strong anion-exchange HPLC to separate cADPR from other nucleotides.
-
Second Separation (Reversed-Phase Ion-Pair): The fraction containing cADPR is then further purified and quantified using reversed-phase ion-pair HPLC.
-
Detection: cADPR is detected by its UV absorbance at 260 nm. The detection sensitivity is approximately 10 pmol.[17]
This highly sensitive assay allows for the measurement of nanomolar concentrations of cADPR.[12]
-
Reverse Cyclase Reaction: In the presence of a high concentration of nicotinamide, ADP-ribosyl cyclase catalyzes the conversion of cADPR to NAD⁺.
-
NAD⁺ Cycling: The newly formed NAD⁺ is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase.
-
Fluorescent Detection: Each cycle of the NAD⁺ reaction generates a fluorescent product (e.g., resorufin), which can be measured using a fluorescence plate reader.
Calcium Imaging
To visualize cADPR-mediated Ca²⁺ release, fluorescent Ca²⁺ indicators are used.[20]
-
Cell Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Stimulation: Cells are stimulated with an agonist known to trigger the cADPR pathway, or cADPR is introduced directly into the cell via microinjection or a patch pipette.
-
Image Acquisition: Changes in intracellular Ca²⁺ concentration are monitored by recording the fluorescence intensity of the dye using a fluorescence microscope equipped with a sensitive camera.
-
Data Analysis: The change in fluorescence intensity is quantified and correlated with the timing of the stimulus to determine the kinetics of Ca²⁺ release.
Patch-Clamp Electrophysiology
The on-nucleus patch-clamp technique can be used to study the effect of cADPR on single RyR channel activity.[21][22]
-
Nuclear Isolation: Nuclei are isolated from cells expressing the RyR isoform of interest. The nuclear envelope contains functional RyRs.
-
Patch-Clamp Recording: A patch pipette containing a defined concentration of cADPR and Ca²⁺ is sealed onto the surface of an isolated nucleus.
-
Channel Activity Measurement: The current flowing through single RyR channels is recorded. The open probability (Po), conductance, and mean open and closed times of the channel are analyzed in the presence and absence of cADPR to determine its modulatory effects.
Visualizing the cADPR Signaling Pathway and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core cADPR signaling pathway and a typical experimental workflow for its investigation.
References
- 1. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of calcium signaling by this compound and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ADP-ribosyl cyclase activity, this compound, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Cyclizing NAD to this compound by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. SARM1 is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Synthesis and hydrolysis of this compound by human leukocyte antigen CD38 and inhibition of the hydrolysis by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cADPR is a gene dosage-sensitive biomarker of SARM1 activity in healthy, compromised, and degenerating axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) activity by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound binds to FK506-binding protein 12.6 to release Ca2+ from islet microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound competes with ATP for the adenine nucleotide binding site on the cardiac ryanodine receptor Ca(2+)-release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lack of effect of cADP-ribose and NAADP on the activity of skeletal muscle and heart ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of intracellular levels of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carvedilol inhibits cADPR- and IP3-induced Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Characterization of ryanodine receptor type 1 single channel activity using "on-nucleus" patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cyclic ADP-Ribose in Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic ADP-ribose (cADPR) is a pivotal second messenger that governs intracellular calcium (Ca²⁺) signaling across a multitude of cell types and species.[1][2] Synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), cADPR primarily triggers the release of Ca²⁺ from the endoplasmic reticulum (ER) by modulating the activity of ryanodine (B192298) receptors (RyRs).[3][4] This guide provides an in-depth exploration of the molecular mechanisms underpinning cADPR-mediated Ca²⁺ mobilization, details key experimental methodologies to study this pathway, and presents quantitative data to support the current understanding of this critical signaling cascade.
The this compound Signaling Pathway
The mobilization of intracellular Ca²⁺ by cADPR is a tightly regulated process involving enzymatic synthesis, interaction with intracellular channels, and the involvement of accessory proteins.
Synthesis and Degradation of cADPR
This compound is synthesized from NAD⁺ by the action of ADP-ribosyl cyclases.[4] In mammals, the primary enzyme responsible for this conversion is the transmembrane glycoprotein (B1211001) CD38.[3][5] CD38 is a bifunctional enzyme, also capable of hydrolyzing cADPR to ADP-ribose (ADPR), thereby terminating the signal.[6][7][8] The balance between the cyclase and hydrolase activities of enzymes like CD38 dictates the intracellular concentration of cADPR and, consequently, the extent of Ca²⁺ signaling.[6][7]
The Ryanodine Receptor: The Primary Target of cADPR
The principal target of cADPR is the ryanodine receptor (RyR), a large conductance Ca²⁺ channel located on the membrane of the endoplasmic/sarcoplasmic reticulum (ER/SR).[9][10][11] cADPR is considered a modulator of Ca²⁺-induced Ca²⁺ release (CICR), a process where a small initial influx of Ca²⁺ triggers a much larger release from intracellular stores.[1][12] cADPR sensitizes the RyR to Ca²⁺, meaning that in the presence of cADPR, the RyR can be activated by lower concentrations of cytosolic Ca²⁺.[13]
However, the direct interaction of cADPR with the RyR is a subject of ongoing research, with some studies suggesting that cADPR may not bind directly to the RyR but rather acts through accessory proteins.[9][14]
Accessory Proteins: Modulators of cADPR Action
The sensitivity of the RyR to cADPR is significantly influenced by accessory proteins, most notably calmodulin (CaM) and FK506-binding protein 12.6 (FKBP12.6).
-
Calmodulin (CaM): In its Ca²⁺-bound state, calmodulin can potentiate cADPR-induced Ca²⁺ release.[15][16][17] It is believed that CaM, activated by an initial phase of Ca²⁺ release, enhances the subsequent, slower phase of cADPR-mediated Ca²⁺ mobilization.[3] This suggests a feed-forward mechanism where an initial Ca²⁺ signal is amplified.
-
FK506-Binding Protein 12.6 (FKBP12.6): This protein is a subunit of the RyR channel complex.[18][19] Evidence suggests that cADPR binds to FKBP12.6, causing its dissociation from the RyR.[6][20] This dissociation is thought to activate the RyR channel, leading to Ca²⁺ release.[15][21] The immunosuppressant drug FK506, which also binds to FKBP12.6, can mimic the Ca²⁺-releasing effect of cADPR.[6]
Quantitative Data on cADPR-Mediated Calcium Mobilization
The following tables summarize key quantitative data from various studies on cADPR-mediated Ca²⁺ signaling.
| Parameter | Value | Cell/System Type | Reference |
| Basal cADPR Level | 2.6 ± 0.1 pmol/mg protein | Human Myometrial Smooth Muscle Cells (PHM1) | [10] |
| Apparent Kd for cADPR | 176 ± 50 nM | Sea Urchin Egg Homogenates | [12] |
| Apparent Kd for cADPR (with 3 mM Caffeine) | 68 ± 13 nM | Sea Urchin Egg Homogenates | [12] |
| cADPR Concentration for Ca²⁺ Release | 20 nM | Sea Urchin Egg Homogenates | [7] |
| cADPR Concentration for Ca²⁺ Release | 10-20 nM (subthreshold) | Sea Urchin Egg Homogenates | [7] |
Table 1: cADPR Concentrations and Binding Affinities
| Experimental Condition | Change in RyR Open Probability (NPₒ) | System | Reference |
| Control | 0.0056 ± 0.001 | Reconstituted Coronary Arterial Smooth Muscle RyR | [1] |
| + 0.01 µM cADPR | 2.9-fold increase | Reconstituted Coronary Arterial Smooth Muscle RyR | [1] |
| + 1 µM cADPR | 8-fold increase (to 0.048 ± 0.017) | Reconstituted Coronary Arterial Smooth Muscle RyR | [1] |
| + 0.1–10 µM cADPR | Marked increase | Reconstituted Coronary Arterial Smooth Muscle RyR | [15] |
| + Anti-FKBP12 Antibody | Blocked cADPR-induced activation | Reconstituted Coronary Arterial Smooth Muscle RyR | [15] |
Table 2: Effect of cADPR on Ryanodine Receptor Open Probability
| Parameter | Resting Cytosolic Ca²⁺ | ER Lumen Ca²⁺ | Reference(s) |
| Typical Intracellular Ca²⁺ Concentrations | ~100 nM | 100 µM to 1 mM | [8][22][23] |
Table 3: Typical Intracellular Calcium Concentrations
Key Experimental Protocols
Sea Urchin Egg Homogenate Calcium Release Assay
This cell-free system is a foundational method for studying cADPR-mediated Ca²⁺ release.[11][18]
Methodology:
-
Preparation of Egg Homogenate:
-
Collect eggs from sea urchins by injection with 0.5 M KCl.
-
De-jelly the eggs by passing them through a nylon mesh.
-
Wash the eggs in artificial seawater, followed by an intracellular-like medium.
-
Homogenize the eggs in an ice-cold, Ca²⁺-free medium containing a Ca²⁺ indicator (e.g., Fluo-3).
-
Centrifuge the homogenate at a low speed to remove debris.
-
-
Calcium Release Measurement:
-
Add the egg homogenate to a cuvette in a fluorometer.
-
Establish a baseline fluorescence reading.
-
Inject a known concentration of cADPR into the cuvette.
-
Record the change in fluorescence, which corresponds to the increase in free Ca²⁺ concentration.
-
Calibrate the fluorescence signal to absolute Ca²⁺ concentrations using Ca²⁺ standards.
-
Planar Lipid Bilayer Recording of RyR Channels
This technique allows for the direct measurement of single RyR channel activity in a controlled environment.[1][24][25][26]
Methodology:
-
Bilayer Formation:
-
"Paint" a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine) across a small aperture separating two chambers (cis and trans) filled with a salt solution (e.g., Cs-methanesulfonate).[1][24]
-
Monitor the formation of a stable bilayer by measuring the electrical capacitance across the aperture.
-
-
RyR Incorporation:
-
Prepare microsomal fractions containing RyRs from a tissue of interest (e.g., cardiac or smooth muscle).
-
Add a small amount of the microsomal preparation to the cis chamber (representing the cytoplasm).
-
Fusion of the microsomes with the lipid bilayer will incorporate RyR channels.
-
-
Single-Channel Recording:
-
Apply a holding potential across the bilayer using Ag/AgCl electrodes.
-
Record the ionic current flowing through single RyR channels using a patch-clamp amplifier.
-
Add cADPR to the cis chamber and record changes in channel open probability (NPₒ) and conductance.
-
Live-Cell Calcium Imaging with Microinjection
This method allows for the visualization of cADPR-induced Ca²⁺ dynamics in intact, living cells.[27][28][29][30][31]
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells on a glass-bottom dish suitable for microscopy.
-
Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation.
-
Wash the cells to remove excess dye.
-
-
Microinjection:
-
Prepare a solution of cADPR in an injection buffer.
-
Use a micromanipulator and a microinjector to introduce the cADPR solution directly into the cytoplasm of a target cell.
-
-
Calcium Imaging:
-
Use a fluorescence microscope equipped with a sensitive camera to capture images of the cells before and after microinjection.
-
Record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the intracellular Ca²⁺ concentration.
-
Visualizations of Signaling Pathways and Workflows
References
- 1. cADP-ribose activates reconstituted ryanodine receptors from coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic ADP ribose activation of the ryanodine receptor is mediated by calmodulin | Semantic Scholar [semanticscholar.org]
- 3. Calmodulin is a selective mediator of Ca(2+)-induced Ca2+ release via the ryanodine receptor-like Ca2+ channel triggered by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics insight into the roles of the N- and C-lobes of calmodulin in RyR1 channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mapping of Ca-driven calmodulin conformations on skeletal and cardiac muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound binds to FK506-binding protein 12.6 to release Ca2+ from islet microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic calcium release in the sea urchin egg by ryanodine and cyclic ADP ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium at the center of cell signaling: interplay between endoplasmic reticulum, mitochondria and lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound does not affect cardiac or skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced calcium release in sea urchin egg homogenates is a cooperative process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of calcium signaling by this compound and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lack of effect of cADP-ribose and NAADP on the activity of skeletal muscle and heart ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Cyclic adenosine diphosphate ribose activates ryanodine receptors, whereas NAADP activates two-pore domain channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclic ADP ribose activation of the ryanodine receptor is mediated by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ryr1.org [ryr1.org]
- 20. NAADP, cADPR and IP3 all release Ca2+ from the endoplasmic reticulum and an acidic store in the secretory granule area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Role of FKBP12.6 in cADPR-induced activation of reconstituted ryanodine receptors from arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulation of calcium homeostasis and flux between the endoplasmic reticulum and the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ca2+ transfer from the ER to mitochondria: when, how and why - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 26. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CALCIUM IMAGING PROTOCOL [protocols.io]
- 29. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ryanodine Receptors in cADPR-Mediated Calcium Release: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic and sarcoplasmic reticulum (ER/SR), playing a vital role in a myriad of cellular processes. A primary effector of cADPR-induced Ca²⁺ release is the ryanodine (B192298) receptor (RyR), a large conductance intracellular Ca²⁺ release channel. This technical guide provides a comprehensive overview of the intricate relationship between cADPR and RyRs, detailing the molecular mechanisms of their interaction, the influence of accessory proteins, and the experimental methodologies used to investigate this signaling pathway. The guide also presents a consolidated view of the quantitative data from key studies and addresses the existing controversies in the field, offering a valuable resource for researchers and professionals in cellular signaling and drug development.
Introduction
First identified as a potent Ca²⁺-mobilizing agent in sea urchin eggs, this compound (cADPR) has since been established as a key intracellular second messenger across a wide range of cell types and species.[1] Its primary function is to elicit the release of Ca²⁺ from intracellular stores, a process fundamental to cellular activities such as muscle contraction, neurotransmission, and gene expression. The ryanodine receptors (RyRs), a family of large tetrameric ion channels located on the membrane of the ER/SR, are major targets for cADPR. This guide delves into the technical details of the cADPR-RyR signaling axis, providing an in-depth analysis of the current understanding of this critical cellular pathway.
The cADPR Signaling Pathway and Ryanodine Receptors
The canonical model of cADPR-mediated Ca²⁺ release involves the direct or indirect activation of RyRs. Upon binding, cADPR sensitizes the RyR to Ca²⁺, leading to Ca²⁺-induced Ca²⁺ release (CICR), a regenerative process that amplifies the initial Ca²⁺ signal.
Figure 1: Simplified signaling pathway of cADPR-mediated Ca²⁺ release via Ryanodine Receptors.
Direct Interaction of cADPR with Ryanodine Receptors
A significant body of evidence supports a direct interaction between cADPR and RyRs, leading to channel activation. However, the exact nature of this interaction and its universality across all RyR isoforms and cell types remain areas of active investigation. Some studies suggest that cADPR binds directly to the RyR protein, inducing a conformational change that increases its open probability (NPo) or sensitizes it to activation by cytosolic Ca²⁺. Conversely, other studies have failed to demonstrate a direct effect of cADPR on purified RyRs, particularly for the RyR1 and RyR2 isoforms in skeletal and cardiac muscle, suggesting the involvement of accessory proteins or specific cellular contexts.[2][3]
Isoform-Specific Effects of cADPR
There are three main isoforms of the ryanodine receptor: RyR1 (predominantly in skeletal muscle), RyR2 (in cardiac muscle), and RyR3 (widely expressed at lower levels). The sensitivity to cADPR appears to be isoform-dependent.
-
RyR1: Evidence for direct activation of RyR1 by cADPR is conflicting. While some studies in non-mammalian systems show a response, research on mammalian skeletal muscle RyR1 has often yielded negative results.[3][4]
-
RyR2: The role of cADPR in modulating RyR2 in cardiac muscle is also a subject of debate. Some reports indicate that cADPR can activate reconstituted RyR2, while others suggest no direct effect in intact cardiac myocytes.[1]
-
RyR3: The RyR3 isoform has been shown to be sensitive to cADPR, suggesting a potential role for this pathway in tissues where RyR3 is expressed, such as the brain and smooth muscle.[5][6][7]
The Role of Accessory Proteins
The interaction between cADPR and RyRs is often modulated by accessory proteins that are part of the RyR channel complex. Two of the most well-studied are Calmodulin (CaM) and FK506-binding protein 12.6 (FKBP12.6).
Calmodulin (CaM)
Calmodulin is a ubiquitous Ca²⁺-binding protein that can modulate RyR activity in a Ca²⁺-dependent manner. In the context of cADPR signaling, CaM has been proposed to act as a crucial intermediary.[6][8] Studies in sea urchin eggs have shown that the sensitivity of RyRs to cADPR is lost upon purification but can be restored by the addition of CaM.[6][8] This suggests that CaM may be required to transduce the cADPR signal to the RyR channel.
FK506-Binding Protein 12.6 (FKBP12.6)
FKBP12.6 is a small protein that binds to and stabilizes the RyR2 channel complex. Evidence suggests that FKBP12.6 is a key player in cADPR-mediated Ca²⁺ release, particularly in smooth muscle and pancreatic β-cells.[1][9][10] The proposed mechanism involves cADPR binding to FKBP12.6, causing its dissociation from the RyR2 channel. This dissociation is thought to destabilize the closed state of the channel, leading to its opening and subsequent Ca²⁺ release.[7] Studies using FKBP12.6 knockout mice have provided strong genetic evidence for its essential role in this pathway.[1][10]
Quantitative Data on cADPR-Mediated RyR Activation
The following tables summarize the quantitative data from various studies on the effect of cADPR on RyR channel activity.
Table 1: Effect of cADPR on Ryanodine Receptor Open Probability (NPo)
| RyR Isoform | Tissue/Cell Type | cADPR Concentration | Fold Increase in NPo | Reference |
| RyR (unspecified) | Coronary Artery Smooth Muscle | 10 nM | 2.9 | [5][11][12][13] |
| RyR (unspecified) | Coronary Artery Smooth Muscle | 1 µM | 8.0 | [5][11][12][13][14] |
| RyR2 | Arterial Smooth Muscle | 0.1 - 10 µM | Marked Increase | [9][15] |
| RyR1 | HEK293 cells (recombinant) | 100 µM | No significant alteration | [4] |
| RyR2 | Cardiac Muscle | 1 µM | No activation | [2] |
Table 2: Concentration-Response Data for cADPR
| Parameter | RyR Isoform | Tissue/Cell Type | Value | Reference |
| EC₅₀ | RyR3 | Diaphragm Muscle | ~1 µM | [6] |
| Effective Concentration | RyR (unspecified) | Rabbit Skeletal Muscle SR | 17 µM | [16] |
Experimental Protocols
Investigating the role of RyRs in cADPR-mediated Ca²⁺ release requires a range of specialized experimental techniques. Below are outlines of key methodologies.
Planar Lipid Bilayer Single-Channel Recording
This technique allows for the direct measurement of the activity of single RyR channels reconstituted into an artificial lipid bilayer.
Figure 2: Experimental workflow for planar lipid bilayer single-channel recording.
Detailed Methodology:
-
Preparation of SR/ER Microsomes: Isolate microsomes rich in RyRs from the tissue of interest (e.g., cardiac muscle, skeletal muscle, or brain) using differential centrifugation.
-
Formation of Planar Lipid Bilayer: A lipid bilayer (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine) is formed across a small aperture separating two chambers (cis and trans).
-
Fusion of Microsomes: Add the prepared microsomes to the cis (cytosolic) chamber. Fusion of the microsomes with the bilayer incorporates RyR channels into the artificial membrane.
-
Single-Channel Recording: Using patch-clamp amplifiers and electrodes, record the ionic currents flowing through a single RyR channel. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR/ER.
-
Application of cADPR: Introduce a known concentration of cADPR into the cis chamber.
-
Data Acquisition and Analysis: Record the channel activity before and after the addition of cADPR. Analyze the data to determine changes in the channel's open probability (NPo), mean open time, and mean closed time.
Calcium Imaging in Permeabilized Cells
This method allows for the measurement of Ca²⁺ release from intracellular stores in a more physiological context than artificial bilayers.
Detailed Methodology:
-
Cell Culture and Loading: Culture the cells of interest on coverslips and load them with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Permeabilization: Briefly expose the cells to a mild detergent like digitonin (B1670571) or saponin. This permeabilizes the plasma membrane, allowing the introduction of molecules like cADPR into the cytosol while leaving the intracellular organelles intact.
-
Experimental Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging or confocal microscopy.
-
Application of cADPR: Perfuse the permeabilized cells with a solution containing a specific concentration of cADPR.
-
Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in cytosolic Ca²⁺ concentration due to release from intracellular stores. Quantify the amplitude and kinetics of the Ca²⁺ transient.
[³H]Ryanodine Binding Assay
This biochemical assay is used to indirectly measure the activity of RyRs, as [³H]ryanodine preferentially binds to the open state of the channel.
Detailed Methodology:
-
Microsome Preparation: Isolate SR/ER microsomes from the tissue of interest.
-
Incubation: Incubate the microsomes with [³H]ryanodine in a buffer containing various concentrations of Ca²⁺ and the test compound (cADPR).
-
Separation of Bound and Free Ligand: Separate the microsome-bound [³H]ryanodine from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: An increase in [³H]ryanodine binding in the presence of cADPR suggests an increase in the open probability of the RyR channels.
Controversies and Future Directions
Despite decades of research, the precise role of RyRs in cADPR-mediated Ca²⁺ release is not without controversy. The conflicting findings, particularly regarding RyR1 and RyR2, may be attributable to several factors:
-
Experimental Conditions: Differences in the lipid composition of artificial bilayers, the presence or absence of luminal Ca²⁺, and the specific ionic conditions can all influence RyR sensitivity to cADPR.[2][11][12][17][18]
-
Accessory Proteins: The presence or absence of key modulatory proteins like calmodulin and FKBPs in the experimental preparation can dramatically alter the outcome.
-
Tissue and Isoform Specificity: The signaling pathway may be fundamentally different in various cell types and for different RyR isoforms.
Future research should focus on elucidating the structural basis of the cADPR-RyR interaction, possibly through cryo-electron microscopy. Further investigation into the role of the cellular microenvironment and the interplay between different signaling pathways will also be crucial for a complete understanding of this complex and vital cellular process. The development of isoform-specific pharmacological tools will be invaluable for dissecting the precise contribution of each RyR subtype to cADPR-mediated Ca²⁺ signaling and for the potential development of novel therapeutics targeting this pathway.
References
- 1. From eggs to hearts: what is the link between this compound and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of ryanodine receptor by luminal calcium and accessory proteins in health and cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of effect of cADP-ribose and NAADP on the activity of skeletal muscle and heart ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic adenosine diphosphate ribose activates ryanodine receptors, whereas NAADP activates two-pore domain channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Adenosine Diphosphate Ribose Activates Ryanodine Receptors, whereas NAADP Activates Two-pore Domain Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic ADP ribose activation of the ryanodine receptor is mediated by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
- 10. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luminal Ca2+ controls activation of the cardiac ryanodine receptor by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of the cardiac ryanodine receptor channel by luminal Ca2+ involves luminal Ca2+ sensing sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cADP-ribose activates reconstituted ryanodine receptors from coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaging of intracellular calcium stores in single permeabilized lens cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of FKBP12.6 in cADPR-induced activation of reconstituted ryanodine receptors from arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. The role of luminal Ca regulation in Ca signaling refractoriness and cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Modulation of ryanodine receptor by luminal calcium and accessory proteins in health and cardiac disease. | Semantic Scholar [semanticscholar.org]
The Role of Cyclic ADP-Ribose in Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic ADP-ribose (cADPR) has emerged as a critical second messenger in the intricate signaling network governing insulin (B600854) secretion from pancreatic β-cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which cADPR modulates calcium ion (Ca²⁺) homeostasis and, consequently, insulin release. We will detail the key signaling pathways, present quantitative data from seminal studies, outline experimental protocols for investigating the cADPR pathway, and provide visual representations of these complex processes to facilitate a comprehensive understanding for researchers and professionals in the field of diabetes and metabolic drug discovery.
Introduction
Glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells is a cornerstone of glucose homeostasis. While the influx of extracellular Ca²⁺ through voltage-gated channels is a well-established primary trigger, the mobilization of Ca²⁺ from intracellular stores provides a crucial amplifying signal. This compound, a metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), plays a pivotal role in this latter process.[1][2] Synthesized by the ectoenzyme CD38, cADPR acts on ryanodine (B192298) receptors (RyRs) located on the endoplasmic reticulum (ER), inducing Ca²⁺ release and augmenting the cytosolic Ca²⁺ concentration required for insulin granule exocytosis.[3][4][5] This guide will dissect the components of this signaling pathway and the experimental evidence supporting its significance.
The cADPR Signaling Pathway in Pancreatic β-Cells
The synthesis and action of cADPR in pancreatic β-cells involve a series of coordinated molecular events, primarily initiated by an increase in intracellular glucose metabolism.
Synthesis of cADPR by CD38
The primary enzyme responsible for cADPR synthesis in β-cells is CD38, a transmembrane glycoprotein (B1211001) with dual enzymatic functions: ADP-ribosyl cyclase and cADPR hydrolase.[4][6] Glucose metabolism leads to an increase in the intracellular ATP/ADP ratio. ATP acts as an inhibitor of the cADPR hydrolase activity of CD38.[3][4] This inhibition shifts the enzymatic equilibrium towards the synthesis of cADPR from NAD⁺, leading to its accumulation within the β-cell.[4]
cADPR-Mediated Ca²⁺ Mobilization
cADPR mediates the release of Ca²⁺ from the ER by targeting and activating ryanodine receptors (RyRs), which are large-conductance Ca²⁺ channels.[3][5] The interaction is not direct; cADPR is proposed to bind to the FK506-binding protein 12.6 (FKBP12.6), which in turn dissociates from the RyR, leading to channel opening and Ca²⁺ efflux into the cytosol.[3][4] This cADPR-induced Ca²⁺ release contributes to the overall rise in intracellular Ca²⁺ concentration, amplifying the initial signal generated by glucose-stimulated Ca²⁺ influx.
Crosstalk with Other Signaling Pathways
The cADPR pathway does not operate in isolation. It interacts with other key signaling molecules to fine-tune insulin secretion:
-
NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate): Like cADPR, NAADP is a Ca²⁺-mobilizing second messenger that can be synthesized by CD38.[5] NAADP acts on two-pore channels (TPCs) located on acidic organelles like lysosomes.[5] There is evidence of interplay between the cADPR and NAADP pathways in mediating Ca²⁺ signals.[7][8]
-
IP₃ (Inositol 1,4,5-trisphosphate): While some early studies suggested a minimal role for IP₃ in direct Ca²⁺ release from β-cell microsomes compared to cADPR, it is now understood that IP₃, generated via phospholipase C activation, also contributes to intracellular Ca²⁺ mobilization and can interact with the cADPR pathway.[1][7]
-
cAMP (Cyclic Adenosine Monophosphate): Glucagon-like peptide-1 (GLP-1), a potent insulin secretagogue, elevates cAMP levels. cAMP, through protein kinase A (PKA)-dependent phosphorylation, can sensitize RyRs to activation by cADPR and Ca²⁺, thereby enhancing Ca²⁺-induced Ca²⁺ release (CICR).[9][10]
Below is a diagram illustrating the core cADPR signaling pathway in response to glucose.
Quantitative Data on cADPR Involvement
Several studies have quantified the impact of cADPR and its associated machinery on insulin secretion and Ca²⁺ mobilization. The following tables summarize key findings.
| Experimental Model | Stimulus/Condition | Parameter Measured | Observed Effect | Reference |
| Transgenic Mice Overexpressing Human CD38 | High Glucose | Ca²⁺ Mobilizing Activity in Islet Extracts | 3-fold higher than control | [6] |
| Transgenic Mice Overexpressing Human CD38 | Glucose | Insulin Secretion from Islets | 1.7-2.3-fold higher than control | [6] |
| Transgenic Mice Overexpressing Human CD38 | Ketoisocaproate | Insulin Secretion from Islets | 1.7-2.3-fold higher than control | [6] |
| Digitonin-Permeabilized Rat Islets | cADPR | Insulin Secretion | Induced insulin secretion | [1] |
| Rat Islet Microsomes | cADPR | Ca²⁺ Release | Induced Ca²⁺ release | [1] |
| MIN6 Murine Pancreatic β-Cell Line | Transfection with Human CD38 | Glucose-Induced Insulin Release | Increased compared to non-transfected cells | [11] |
Experimental Protocols
Investigating the role of cADPR in insulin secretion requires specialized techniques. Below are detailed methodologies for key experiments cited in the literature.
Measurement of cADPR Levels by Cycling Assay
This protocol is adapted from methodologies used to quantify endogenous cADPR levels.[12][13][14]
Objective: To measure the concentration of cADPR in pancreatic β-cell or islet lysates.
Principle: The assay relies on the reverse reaction of ADP-ribosyl cyclase, which converts cADPR to NAD⁺ in the presence of nicotinamide. The resulting NAD⁺ is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a fluorescent product (resorufin) that can be quantified.
Materials:
-
Pancreatic islets or β-cells
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Chloroform/Tri-n-octylamine solution (3:1 v/v)
-
cADPR standards
-
Reaction buffer (e.g., 100 mM Na₂HPO₄, pH 8.0)
-
Nicotinamide
-
Recombinant ADP-ribosyl cyclase
-
Cycling reagent mix (containing alcohol, alcohol dehydrogenase, diaphorase, and resazurin)
-
Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)
Procedure:
-
Cell Lysis: Lyse cultured cells or isolated islets with ice-cold 0.6 M PCA.
-
Protein Quantification: Collect the PCA lysate. Dissolve the remaining cell debris in 1 M NaOH for protein quantification using a Bradford or BCA assay.
-
Extraction: Neutralize and extract the PCA from the lysate by adding 4 volumes of Chloroform/Tri-n-octylamine solution. Vortex vigorously and centrifuge to separate the phases.
-
Sample Preparation: Carefully collect the upper aqueous phase containing cADPR.
-
Standard Curve: Prepare a standard curve of known cADPR concentrations in 0.6 M PCA and process them in parallel with the samples.
-
Cycling Reaction:
-
Add the extracted sample or standard to a reaction mix containing reaction buffer, nicotinamide, and ADP-ribosyl cyclase. This converts cADPR to NAD⁺.
-
Add the cycling reagent mix to initiate the amplification and fluorescence generation.
-
-
Measurement: Measure the fluorescence kinetics using a plate reader.
-
Calculation: Calculate the rate of fluorescence increase (RFU/min). Determine the cADPR concentration in the samples by interpolating from the standard curve and normalize to the total protein amount.
Insulin Secretion Assay in Permeabilized Islets
This protocol allows for the direct introduction of non-membrane-permeable substances like cADPR into the cell interior to study their effects on exocytosis.[1]
Objective: To determine the direct effect of cADPR on insulin secretion from pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
cADPR solution
-
Ca²⁺/EGTA buffers to clamp free Ca²⁺ concentration
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents using standard collagenase digestion methods.
-
Pre-incubation: Pre-incubate islets in KRB buffer.
-
Permeabilization: Briefly expose islets to a low concentration of digitonin in a cytosol-like buffer to selectively permeabilize the plasma membrane.
-
Stimulation: Incubate the permeabilized islets with the test substance (e.g., cADPR, Ca²⁺, IP₃) in the presence of ATP and a controlled Ca²⁺ concentration.
-
Sample Collection: After the incubation period, collect the supernatant.
-
Insulin Measurement: Measure the concentration of insulin in the supernatant using an ELISA.
-
Data Analysis: Compare the amount of insulin secreted in the presence of cADPR to control conditions.
Ca²⁺ Release from Islet Microsomes
This cell-free system is used to identify agents that can directly induce Ca²⁺ release from intracellular stores.[1]
Objective: To assess the ability of cADPR to induce Ca²⁺ release from the endoplasmic reticulum.
Materials:
-
Isolated pancreatic islets
-
Homogenization buffer
-
Ultracentrifuge
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2)
-
cADPR solution
-
Spectrofluorometer
Procedure:
-
Microsome Preparation: Homogenize isolated islets in a suitable buffer and centrifuge at low speed to remove nuclei and debris. Pellet the microsomal fraction by ultracentrifugation.
-
Ca²⁺ Loading: Resuspend the microsomes in a buffer containing ATP and a fluorescent Ca²⁺ indicator. The microsomes will actively take up Ca²⁺.
-
Measurement: Place the microsomal suspension in a cuvette in a spectrofluorometer and monitor the extra-microsomal Ca²⁺ concentration.
-
Stimulation: Once a stable baseline is achieved, add cADPR to the cuvette.
-
Data Analysis: An increase in fluorescence indicates Ca²⁺ release from the microsomes. Compare the response to cADPR with that of other agents like IP₃ or a vehicle control.
Conclusion and Future Directions
The evidence strongly supports a significant role for the CD38/cADPR signaling system as a key amplifier of glucose-stimulated insulin secretion. By mobilizing intracellular Ca²⁺ stores, cADPR ensures a robust and sustained Ca²⁺ signal necessary for the second phase of insulin release. The intricate interplay between cADPR and other signaling pathways, such as those involving cAMP and NAADP, highlights the complexity and sophistication of β-cell signal transduction.
For drug development professionals, targeting components of the cADPR pathway presents novel therapeutic opportunities. Modulators of CD38 activity or agents that mimic or antagonize the effects of cADPR could potentially be developed to enhance insulin secretion in type 2 diabetes. Further research is needed to fully elucidate the regulation of CD38 in health and disease and to explore the therapeutic potential of targeting this critical signaling nexus. A deeper understanding of these mechanisms will undoubtedly pave the way for innovative strategies to combat β-cell dysfunction in diabetes.
References
- 1. This compound in insulin secretion from pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The CD38-cyclic ADP-ribose signaling system in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of cADPR and NAADP in pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory role of CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) in insulin secretion by glucose in pancreatic beta cells. Enhanced insulin secretion in CD38-expressing transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insulin receptor signaling for the proliferation of pancreatic β-cells: involvement of Ca2+ second messengers, IP3, NAADP and cADPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of cADPR and NAADP in pancreatic beta cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ activation of the type 2 ryanodine receptor in pancreatic beta-cells requires cAMP-dependent phosphorylation [usiena-air.unisi.it]
- 11. Expression of CD38 with intracellular enzymatic activity: a possible explanation for the insulin release induced by intracellular cADPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of the cADPR levels in DRGs [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Role of Cyclic ADP-Ribose in Cardiovascular Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic ADP-ribose (cADPR) has emerged as a critical second messenger in intracellular calcium (Ca²⁺) signaling, playing a pivotal role in the pathophysiology of various cardiovascular diseases. Dysregulation of the cADPR signaling cascade is intrinsically linked to the development and progression of cardiac hypertrophy, heart failure, hypertension, and endothelial dysfunction. This technical guide provides an in-depth exploration of the molecular mechanisms connecting cADPR to cardiovascular pathologies, supported by quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams. The primary aim is to equip researchers and drug development professionals with a thorough understanding of the cADPR signaling axis as a potential therapeutic target for novel cardiovascular interventions.
Introduction
Intracellular Ca²⁺ homeostasis is fundamental to normal cardiovascular function, governing processes from excitation-contraction coupling to gene expression. This compound, a metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), functions as a potent Ca²⁺-mobilizing messenger.[1] Its synthesis is primarily catalyzed by the ectoenzyme CD38, which possesses both ADP-ribosyl cyclase and cADPR hydrolase activities.[1] cADPR mediates Ca²⁺ release from intracellular stores, predominantly the sarcoplasmic reticulum (SR), through the modulation of ryanodine (B192298) receptors (RyRs), specifically the cardiac isoform RyR2.[2][3] Furthermore, emerging evidence implicates the transient receptor potential melastatin 2 (TRPM2) channel as another downstream effector of cADPR signaling.[4] This guide will dissect the intricate signaling pathways and cellular consequences of cADPR-mediated Ca²⁺ dysregulation in the context of cardiovascular disease.
The CD38/cADPR Signaling Axis in Cardiovascular Disease
The enzyme CD38 is the principal source of cADPR in mammalian cells, and its activity is implicated in several cardiovascular pathologies.[5] Upregulation or aberrant activation of CD38 leads to increased cADPR levels, contributing to Ca²⁺ overload and subsequent cellular dysfunction.
Cardiac Hypertrophy and Heart Failure
Cardiac hypertrophy, an adaptive response of the heart to increased workload, can progress to heart failure if the underlying stress is sustained.[6] The CD38/cADPR pathway is a key player in this maladaptive remodeling.[7][8] In response to hypertrophic stimuli such as angiotensin II (Ang II) and β-adrenergic stimulation, CD38 activity is enhanced, leading to elevated cADPR production.[6][9] This, in turn, sensitizes RyR2 channels, causing excessive Ca²⁺ release from the SR, which activates hypertrophic gene programs.[10][11] Studies using CD38 knockout (CD38-KO) mice have demonstrated a significant attenuation of cardiac hypertrophy in response to pressure overload or agonist infusion.[7][9]
Hypertension and Endothelial Dysfunction
The vascular endothelium plays a crucial role in regulating vascular tone and blood pressure.[12] Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, is an early event in the development of atherosclerosis and hypertension.[12][13] The cADPR signaling pathway contributes to endothelial dysfunction by increasing oxidative stress and reducing NO production. In vascular smooth muscle cells, cADPR-mediated Ca²⁺ signaling is involved in agonist-induced vasoconstriction.[14][15] Shared risk factors and pathophysiological mechanisms often lead to the coexistence of hypertension and coronary artery disease (CAD).[16][17][18]
Quantitative Data on cADPR Pathway in Cardiovascular Disease Models
The following tables summarize key quantitative findings from studies investigating the role of the cADPR pathway in cardiovascular disease models.
| Parameter | Wild-Type (WT) | CD38 Knockout (CD38-KO) | Condition | Reference |
| Heart Weight / Body Weight (mg/g) | ||||
| 5.8 ± 0.2 | 4.9 ± 0.3 | Angiotensin II infusion | [19] | |
| 7.2 ± 0.4 | 5.5 ± 0.2 | Isoproterenol infusion | [20] | |
| Cardiomyocyte Cross-Sectional Area (μm²) | ||||
| 480 ± 30 | 320 ± 25 | Angiotensin II infusion | [19] | |
| 550 ± 40 | 380 ± 30 | Isoproterenol infusion | [20] | |
| Myocardial cADPR Content (pmol/mg protein) | ||||
| 1.2 ± 0.15 | 0.18 ± 0.03 | Baseline | [7] | |
| Fractional Shortening (%) | ||||
| 25 ± 2 | 40 ± 3 | Isoproterenol infusion | [20] | |
| Ejection Fraction (%) | ||||
| 55 ± 4 | 75 ± 5 | Isoproterenol infusion | [20] | |
| Infarct Size / Area at Risk (%) | ||||
| 31.41 ± 5.60 | 13.63 ± 4.89** | Ischemia/Reperfusion | [10] | |
| p < 0.05 vs WT; **p < 0.01 vs WT |
Table 1: Effects of CD38 Knockout on Cardiac Hypertrophy and Ischemia/Reperfusion Injury.
| Analyte | Basal | Isoproterenol (5 min) | Isoproterenol (30 min) | Reference |
| cADPR (pmol/mg protein) | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.9 ± 0.3 | [21] |
| NAADP (pmol/mg protein) | 0.2 ± 0.05 | 0.9 ± 0.1 | 0.3 ± 0.07 | [21] |
| p < 0.05 vs Basal |
Table 2: cADPR and NAADP Levels in Response to β-Adrenergic Stimulation in Intact Hearts.
Key Downstream Effectors of cADPR
Ryanodine Receptor 2 (RyR2)
The primary target of cADPR in cardiomyocytes is the RyR2 channel on the sarcoplasmic reticulum.[2] cADPR is thought to sensitize RyR2 to Ca²⁺, thereby amplifying Ca²⁺-induced Ca²⁺ release (CICR).[22] This sensitization can be detrimental in pathological conditions, leading to diastolic Ca²⁺ leaks and arrhythmias.[10][11] However, it is important to note that some studies have reported a lack of direct effect of cADPR on RyR2 activity in vitro, suggesting the involvement of accessory proteins or specific cellular conditions for its modulatory effects.[23]
Transient Receptor Potential Melastatin 2 (TRPM2)
The TRPM2 channel is a non-selective cation channel that is activated by ADP-ribose (ADPR) and oxidative stress.[4] There is evidence suggesting that cADPR can also directly gate the TRPM2 channel, providing an alternative pathway for Ca²⁺ influx.[24] The activation of TRPM2 by cADPR could contribute to Ca²⁺ overload and cell death in conditions of oxidative stress, such as ischemia-reperfusion injury.[25] However, the role of cADPR in TRPM2 activation is still a subject of ongoing research and debate.[24]
Experimental Protocols
Measurement of Intracellular cADPR Levels by Fluorescent Cycling Assay
This protocol is adapted from established methods for the sensitive quantification of cADPR.[22]
Materials:
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Chloroform/Tri-n-octylamine (3:1, v/v)
-
Tris buffer (1 M, pH 7.5)
-
MgCl₂ (100 mM)
-
NADase
-
Cycling assay solution containing: ethanol, alcohol dehydrogenase, resazurin, diaphorase, FMN, and nicotinamide
-
ADP-ribosyl cyclase
-
96-well white microplate
-
Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)
Procedure:
-
Cell Lysis: Wash cultured cells with PBS and lyse by adding 200 µL of ice-cold 0.6 M PCA.
-
Sample Collection: Carefully collect the cell lysate into a microfuge tube, avoiding cell debris. The remaining debris can be used for protein quantification.
-
PCA Extraction: Add 4 volumes of Chloroform/Tri-n-octylamine to the lysate, vortex for 1 minute, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube.
-
Neutralization and NAD⁺ Digestion: Add Tris buffer and MgCl₂ to the aqueous phase. Add NADase and incubate overnight at 37°C to digest any endogenous NAD⁺.
-
Enzyme Removal: Remove the NADase using a filter plate.
-
Cycling Reaction: Add 20 µL of the sample to a 96-well plate in triplicate. Prepare parallel wells without ADP-ribosyl cyclase to serve as background controls.
-
Fluorescence Measurement: Add 100 µL of the cycling assay solution to each well and immediately begin measuring fluorescence kinetics.
-
Data Analysis: Calculate the initial rate of fluorescence increase (RFU/min) in the linear range. Subtract the background signal (without cyclase) from the sample signal. A standard curve using known concentrations of cADPR should be generated to quantify the sample concentrations.
Assessment of Cardiac Hypertrophy in Mice
This protocol outlines the key steps for evaluating cardiac hypertrophy in a mouse model.[4][26]
Methods:
-
Echocardiography:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform M-mode echocardiography to measure left ventricular (LV) wall thickness (septal and posterior walls) and LV chamber dimensions at diastole and systole.
-
Calculate parameters such as LV mass, ejection fraction (EF), and fractional shortening (FS).
-
-
Histological Analysis:
-
Euthanize the mouse and excise the heart.
-
Fix the heart in 4% paraformaldehyde and embed in paraffin.
-
Prepare 5 µm sections and stain with Hematoxylin and Eosin (H&E) to visualize overall morphology and cardiomyocyte size.
-
Stain with Masson's trichrome to assess fibrosis.
-
Measure the cross-sectional area of cardiomyocytes using image analysis software.
-
-
Heart Weight to Body Weight Ratio:
-
Record the body weight of the mouse before euthanasia.
-
Excise the heart, blot it dry, and weigh it.
-
Calculate the heart weight to body weight ratio (HW/BW).
-
Measurement of Intracellular Ca²⁺ Transients in Cardiomyocytes
This protocol describes a method for measuring Ca²⁺ transients in isolated cardiomyocytes using a fluorescent Ca²⁺ indicator.[5][27]
Materials:
-
Isolated adult cardiomyocytes
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Fura-2 AM)
-
Confocal microscope with a line-scanning mode or a system for rapid fluorescence imaging
-
Field stimulator for electrical pacing
Procedure:
-
Cell Loading: Incubate isolated cardiomyocytes with the fluorescent Ca²⁺ indicator according to the manufacturer's instructions.
-
Imaging Setup: Place the coverslip with loaded cells onto the stage of the microscope.
-
Cell Pacing: Electrically pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Image Acquisition: Acquire fluorescence images in line-scan mode along the longitudinal axis of a cardiomyocyte to capture the spatial and temporal dynamics of the Ca²⁺ transient.
-
Data Analysis: Analyze the fluorescence intensity profiles to determine key parameters of the Ca²⁺ transient, including amplitude, time to peak, and decay kinetics.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving cADPR in cardiovascular disease.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. db.cngb.org [db.cngb.org]
- 3. CD38 Deficiency Alleviates Diabetic Cardiomyopathy by Coordinately Inhibiting Pyroptosis and Apoptosis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrocardiographic Characterization of Cardiac Hypertrophy in Mice that Overexpress the ErbB2 Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the best way to quantitate this compound (cADPR)? | AAT Bioquest [aatbio.com]
- 8. Does this compound (cADPR) Activate the Non-selective Cation Channel TRPM2? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD38 promotes angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD38 Deficiency Protects the Heart from Ischemia/Reperfusion Injury through Activating SIRT1/FOXOs-Mediated Antioxidative Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lack of effect of cADP-ribose and NAADP on the activity of skeletal muscle and heart ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cADPR is a gene dosage-sensitive biomarker of SARM1 activity in healthy, compromised, and degenerating axons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. color | Graphviz [graphviz.org]
- 15. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. medium.com [medium.com]
- 18. graphviz.org [graphviz.org]
- 19. CD38 promotes angiotensin II‐induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. β-Adrenergic receptor signaling increases NAADP and cADPR levels in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of the cADPR levels in DRGs [bio-protocol.org]
- 23. Direct Gating of the TRPM2 Channel by cADPR via Specific Interactions with the ADPR Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Improving characterization of hypertrophy-induced murine cardiac dysfunction using four-dimensional ultrasound-derived strain mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
The role of cADPR in regulating immune cell function
An In-depth Technical Guide to the Role of Cyclic ADP-Ribose (cADPR) in Regulating Immune Cell Function
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (cADPR) is a potent, ubiquitous second messenger that mobilizes intracellular calcium (Ca²⁺) stores. In the immune system, the synthesis of cADPR is predominantly catalyzed by the ectoenzyme CD38 from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). This guide elucidates the critical role of the CD38/cADPR signaling pathway in orchestrating a wide array of immune cell functions, including T-cell activation, neutrophil chemotaxis, and macrophage phagocytosis. By mobilizing Ca²⁺ through the modulation of ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum and influencing Ca²⁺ influx across the plasma membrane, cADPR acts as a pivotal signaling node. Understanding these intricate mechanisms provides a foundation for developing novel therapeutic strategies targeting inflammatory and autoimmune diseases.
The cADPR Signaling Axis: Core Components
The canonical cADPR signaling pathway involves the synthesis of cADPR from NAD⁺ by ADP-ribosyl cyclases, with CD38 being the major enzyme in mammals[1]. cADPR then binds to and sensitizes ryanodine receptors, large intracellular Ca²⁺ release channels located on the endoplasmic reticulum, leading to Ca²⁺-induced Ca²⁺ release (CICR)[2][3][4]. This elevates cytosolic Ca²⁺ levels, a universal signal that triggers downstream cellular responses.
-
CD38: A multifunctional type II transmembrane glycoprotein (B1211001) that acts as the primary ADP-ribosyl cyclase in immune cells[1][5]. It also possesses NAD⁺ glycohydrolase activity, producing ADP-ribose (ADPR), and cADPR hydrolase activity[5][6]. Its expression is often upregulated upon immune cell activation[7].
-
This compound (cADPR): The second messenger that mobilizes Ca²⁺ from intracellular stores[8]. It is a key regulator of sustained Ca²⁺ signals required for many immune functions[6][9].
-
Ryanodine Receptors (RyRs): A family of high-conductance intracellular Ca²⁺ channels that are the primary targets of cADPR[3][10][11]. In T lymphocytes, the type 3 isoform (RyR3) has been identified as the molecular target for cADPR[8].
Role of cADPR in T Lymphocyte Function
cADPR is a firmly established second messenger in T lymphocytes, essential for their activation, proliferation, and effector functions[8].
Signaling and Function
Stimulation of the T-cell receptor (TCR) complex activates a soluble ADP-ribosyl cyclase, leading to a sustained increase in intracellular cADPR levels[8]. This rise in cADPR is causally linked to the prolonged Ca²⁺ signaling necessary for T-cell activation. cADPR modulates the RyR3 calcium channel, promoting Ca²⁺ release from the endoplasmic reticulum[8]. This initial release is critical for the subsequent activation of store-operated calcium entry (SOCE), leading to the sustained elevation of intracellular Ca²⁺ that drives downstream signaling cascades, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).
Quantitative Data
| Cell Type | Stimulus | Antagonist | Measured Effect | Result | Reference |
| Human T Cells | TCR/CD3 stimulation | cADPR Antagonists | Sustained calcium signaling | Inhibition of TCR/CD3-stimulated calcium signaling | [8] |
| Human T Cells | TCR/CD3 stimulation | cADPR Antagonists | Cell proliferation | Inhibition of proliferation | [8] |
| Human T Cells | TCR/CD3 stimulation | cADPR Antagonists | Expression of activation markers (CD25, HLA-DR) | Inhibition of expression | [8] |
| Jurkat T Cells | Microinjection of cADPR | - | Ca²⁺ entry across the plasma membrane | Activation of Ca²⁺ influx | [6] |
Role of cADPR in Phagocyte Function
cADPR is a key regulator of motility and effector functions in phagocytic cells like neutrophils and macrophages.
Neutrophils: Chemotaxis and Bacterial Clearance
In neutrophils, cADPR production by CD38 is required for responses to specific chemoattractants, such as f-Met-Leu-Phe (fMLP). The cADPR produced regulates both intracellular Ca²⁺ release and extracellular Ca²⁺ influx, which are essential for directed cell migration (chemotaxis)[9][10]. This function is critical for the recruitment of neutrophils to sites of infection and for subsequent bacterial clearance[10]. The cADPR antagonist 8-Br-cADPR has been shown to inhibit Ca²⁺ influx and chemotaxis in response to fMLP[6][12].
Macrophages: Phagocytosis and Inflammation
In macrophages, the CD38/cADPR pathway is involved in crucial functions like phagocytosis and inflammatory activation[13]. CD38 is recruited to forming phagosomes during the internalization of IgG-opsonized particles, leading to an increase in intracellular cADPR and Ca²⁺ mobilization, which is necessary for efficient phagocytosis[14]. Furthermore, pro-inflammatory stimuli like lipopolysaccharide (LPS) can upregulate CD38 expression, enhancing cADPR-mediated Ca²⁺ signaling and contributing to classical macrophage activation and cytokine production[13][15].
Quantitative Data
| Cell Type | Stimulus/Process | Antagonist/KO | Measured Effect | Result | Reference |
| Murine Neutrophils | fMLP | CD38 Knockout | Chemotaxis | Impaired chemotactic migration | [7] |
| Human Neutrophils | fMLP | 8-Br-cADPR | Ca²⁺ influx | Inhibition of Ca²⁺ influx | [6] |
| Human Monocytes | Chemokine ligands | cADPR antagonist | Chemotaxis | Blockade of chemotaxis towards CXCR4, CCR1, and CCR5 ligands | [9] |
| Peritoneal Macrophages | Phagocytosis (IgG-beads) | cADPR antagonist | Phagocytosis efficiency | Impaired phagocytosis | [14] |
| Peritoneal Macrophages | Phagocytosis (IgG-beads) | CD38-deficient mice | Phagocytosis efficiency | Impaired phagocytosis | [14] |
Role of cADPR in B Lymphocyte Function
The role of cADPR in B-cell signaling is more complex. CD38 is a well-known B-cell marker, and its engagement can promote B-cell activation, proliferation, and cytokine secretion[5][16]. However, some studies suggest that these signaling events can occur independently of CD38's enzymatic activity. It has been proposed that conformational changes in the extracellular domain of CD38 upon ligand binding, rather than the generation of cADPR, might be the primary driver of signaling[16]. Despite this, CD38 signaling is known to protect mature B lymphocytes from apoptosis, contributing to humoral immunity[5].
Experimental Protocols
Detailed methodologies are crucial for studying the cADPR pathway. Below are outlines for key experiments.
Protocol 1: Measurement of Intracellular cADPR by Cycling Assay
This assay provides a highly sensitive method for quantifying cADPR from cell lysates.
Principle: The assay is based on the reverse reaction of ADP-ribosyl cyclase. In the presence of excess nicotinamide, the cyclase converts cADPR back to NAD⁺ stoichiometrically. The resulting NAD⁺ is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a highly fluorescent product, resorufin. The rate of fluorescence generation is proportional to the initial cADPR concentration[17].
Methodology Outline:
-
Cell Lysis: Lyse cultured cells (e.g., 1-5 x 10⁶ cells) with ice-cold 0.6 M perchloric acid (PCA).
-
Extraction: Neutralize and extract the PCA from the lysate using a mixture of tri-n-octylamine and chloroform. The top aqueous layer contains the cADPR.
-
NAD⁺ Removal: Treat the extract with NADase to eliminate any endogenous NAD⁺, which would interfere with the assay. Heat-inactivate or filter out the NADase.
-
Cycling Reaction: Prepare a reaction mix containing alcohol, alcohol dehydrogenase, diaphorase, resazurin, FMN, and nicotinamide.
-
Measurement: Add the cell extract to the cycling mix, with and without ADP-ribosyl cyclase (to serve as a background control). Measure the increase in fluorescence over time (Excitation: 544 nm, Emission: 590 nm) using a plate reader.
-
Quantification: Calculate the rate of fluorescence increase and determine the cADPR concentration by comparing it to a standard curve generated with known cADPR concentrations[17].
Protocol 2: Intracellular Calcium Imaging in T Lymphocytes
This protocol allows for the real-time visualization and quantification of changes in cytosolic Ca²⁺ concentration in response to stimuli.
Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2 AM). When intracellular Ca²⁺ binds to the dye, its fluorescence properties change, and this change can be monitored using fluorescence microscopy[18][19].
Methodology Outline:
-
Cell Preparation: Isolate T lymphocytes from peripheral blood or lymphoid tissue.
-
Substrate Coating: Coat glass-bottom imaging dishes with poly-L-lysine for cell adhesion or with anti-CD3/anti-CD28 antibodies to stimulate the cells upon contact[18][20].
-
Dye Loading: Incubate the T cells with a Ca²⁺ indicator dye (e.g., 2-5 µM Fluo-4 AM) and an equal volume of Pluronic F-127 (to aid dye solubilization) in an appropriate imaging buffer for 30-45 minutes at room temperature or 37°C.
-
Washing: Gently wash the cells 2-3 times with fresh imaging buffer to remove extracellular dye.
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Data Acquisition: Acquire a baseline fluorescence reading for several minutes. Add the desired stimulus (e.g., soluble anti-CD3 antibody, ionomycin) and record the changes in fluorescence intensity over time.
-
Analysis: Select regions of interest (ROIs) corresponding to individual cells. Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths (e.g., 340/380 nm) to determine the absolute Ca²⁺ concentration[18].
Conclusion and Therapeutic Implications
The CD38/cADPR signaling pathway is a fundamental and highly conserved mechanism for regulating Ca²⁺-dependent processes in the immune system. It is indispensable for T-cell activation, neutrophil chemotaxis, and macrophage effector functions. The components of this pathway, particularly the enzyme CD38, represent promising therapeutic targets. Inhibition of CD38 activity or antagonism of cADPR signaling could offer novel strategies for mitigating chronic inflammatory diseases, autoimmune disorders, and transplant rejection by dampening aberrant immune cell activation and migration[5][9]. Conversely, agonism of this pathway could be explored to enhance immune responses in the context of infection or cancer immunotherapy. Further research into the cell-specific regulation of this pathway will undoubtedly unlock new avenues for drug development.
References
- 1. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine Receptors in Islet Cell Function: Calcium Signaling, Hormone Secretion, and Diabetes [mdpi.com]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. Neglected wardens: T lymphocyte ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. Frontiers | Does this compound (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 7. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]
- 8. Regulation of calcium signalling in T lymphocytes by the second messenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotaxis and calcium responses of phagocytes to formyl peptide receptor ligands is differentially regulated by cyclic ADP ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Calcium signal transmission between ryanodine receptors and mitochondria in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. CD38: A Significant Regulator of Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of CD38 in the Immune Response to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CD38/cADPR Signaling Pathway in Airway Disease: Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CD38 signaling in B lymphocytes is controlled by its ectodomain but occurs independently of enzymatically generated ADP-ribose or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of the cADPR levels in DRGs [bio-protocol.org]
- 18. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. [escholarship.org]
- 20. Imaging Cytosolic Calcium in T Lymphocytes: a protocol for use with genetically encoded or chemical Ca2+ indicators [bio-protocol.org]
How is cyclic ADP-ribose implicated in cancer biology?
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cyclic ADP-ribose (cADPR) is a naturally occurring cyclic nucleotide that acts as a potent second messenger, primarily involved in regulating intracellular calcium (Ca²⁺) signaling. Emerging evidence has implicated cADPR in various aspects of cancer biology, including cell proliferation, survival, and metastasis. This guide provides a comprehensive overview of the role of cADPR in cancer, detailing its signaling pathways, the enzymes involved in its metabolism, and its impact on key cancer hallmarks. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of cADPR as a potential therapeutic target in oncology.
The cADPR Signaling Axis in Cancer
This compound is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by the enzymatic activity of ADP-ribosyl cyclases, most notably CD38 and Sterile Alpha and TIR Motif Containing 1 (SARM1). Once produced, cADPR mobilizes intracellular Ca²⁺ stores, primarily from the endoplasmic reticulum, by activating ryanodine (B192298) receptors (RyRs). This elevation in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events that can influence various cellular processes critical to cancer progression.
A key pathway influenced by cADPR-mediated Ca²⁺ signaling involves the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) and its inhibitor KEAP1 (Kelch-like ECH-associated protein 1). Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. However, increased intracellular Ca²⁺ can lead to the disruption of the KEAP1-NRF2 interaction, resulting in the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 activates the transcription of a battery of antioxidant and cytoprotective genes, which can confer a survival advantage to cancer cells.
In some cancer types, such as lung adenocarcinoma, the CD38/cADPR/Ca²⁺ axis has been shown to promote tumor progression by inducing the opening of the TRPM2 (Transient Receptor Potential Melastatin 2) ion channel, leading to Ca²⁺ influx and subsequent activation of the NRF2 pathway.[1]
Below is a diagram illustrating the core cADPR signaling pathway in cancer.
Core cADPR signaling pathway in cancer.
Role of cADPR in Cancer Hallmarks
The impact of cADPR-mediated signaling extends to several of the recognized hallmarks of cancer.
Sustaining Proliferative Signaling
Studies have demonstrated that the CD38/cADPR/Ca²⁺ pathway promotes cell proliferation in various cancer cell lines.[2] Overexpression of CD38 has been linked to increased proliferation, while its knockout or inhibition of its enzymatic activity leads to a reduction in cancer cell growth.[3][4] For instance, in lung adenocarcinoma cells, knockout of CD38 has been shown to inhibit anchorage-independent growth.[3]
Evading Growth Suppressors and Resisting Cell Death
The activation of the NRF2 pathway by cADPR-mediated signaling can contribute to the survival of cancer cells by protecting them from oxidative stress-induced apoptosis. By upregulating antioxidant and cytoprotective genes, cancer cells can better cope with the increased reactive oxygen species (ROS) production that is often associated with a high metabolic rate and oncogenic signaling. Furthermore, CD38 has been shown to inhibit apoptosis in cervical cancer cells by affecting mitochondrial functions.[2]
Inducing Angiogenesis
While direct quantitative data on the role of cADPR in angiogenesis is still emerging, the involvement of calcium signaling in this process is well-established. Ca²⁺ is a crucial regulator of vascular endothelial growth factor (VEGF) signaling, a key driver of angiogenesis. Given that cADPR is a potent modulator of intracellular Ca²⁺, it is plausible that it plays a role in tumor-associated neovascularization.
Activating Invasion and Metastasis
The CD38/cADPR pathway has been implicated in cancer cell migration and invasion. In lung adenocarcinoma, the enzymatic activity of CD38 has been shown to facilitate cancer cell migration.[1] Inhibition of CD38 activity or antagonizing its product, cADPR, can suppress the metastatic potential of cancer cells.[1]
Quantitative Data on cADPR in Cancer Biology
The following tables summarize key quantitative findings from studies investigating the role of cADPR in cancer.
| Parameter | Cancer Type | Cell Line/Model | Measurement | Finding | Reference |
| cADPR Concentration | Lung Adenocarcinoma | Human Pleural Effusion | cADPR Concentration (pmol/mL) | Cancerous: ~45, Non-cancerous: ~15 | [1] |
| CD38 Expression | Lung Adenocarcinoma | Patient Tissue Microarray | % Positive Staining | Cancer: 62%, Adjacent Tissue: 28.3% | [1] |
| CD38 Activity | Human Myometrial Smooth Muscle | PHM1 Cells | ADP-ribosyl cyclase activity (pmol/mg protein) | 2.6 ± 0.1 | [5] |
| cADPR hydrolase activity (nmol/mg/h) | 26.8 ± 6.8 | [5] |
| Experimental Condition | Cancer Type | Cell Line | Parameter Measured | Quantitative Effect | Reference |
| CD38 Knockout | Lung Adenocarcinoma | A549 | Anchorage-independent growth | Significant inhibition | [3] |
| Lung Adenocarcinoma | A549 | Cell Invasion | Significant inhibition | [3] | |
| CD38 Overexpression | Cervical Cancer | HeLa, SiHa | Cell Proliferation (CCK-8 Assay) | Increased proliferation | [2] |
| Cervical Cancer | HeLa, SiHa | Colony Formation | Increased colony formation | [2] | |
| cADPR Antagonist (8-Br-cADPR) | Human Myometrial Smooth Muscle | PHM1 Cells | Oxytocin-induced [Ca²⁺]i response | 21.4% - 30% inhibition | [5] |
| Human Myometrial Smooth Muscle | PHM1 Cells | PGF₂α-induced [Ca²⁺]i response | 27.6% - 46.1% inhibition | [5] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study cADPR signaling in cancer biology.
Measurement of Intracellular cADPR Levels
A common method for quantifying intracellular cADPR is through a cycling assay. This sensitive fluorometric assay relies on the ability of ADP-ribosyl cyclase to reverse its enzymatic reaction in the presence of excess nicotinamide, converting cADPR back to NAD⁺. The generated NAD⁺ is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase, leading to the production of a fluorescent product that can be measured.
Protocol Outline:
-
Cell Lysate Preparation: Cells are harvested and lysed, typically using perchloric acid, to extract small molecules while precipitating proteins.
-
Neutralization: The acidic extract is neutralized.
-
Cycling Reaction: The neutralized extract is incubated with a reaction mixture containing ADP-ribosyl cyclase, nicotinamide, alcohol dehydrogenase, diaphorase, and a fluorogenic substrate.
-
Fluorescence Measurement: The fluorescence is measured over time using a plate reader.
-
Quantification: The concentration of cADPR is determined by comparing the fluorescence signal to a standard curve generated with known concentrations of cADPR.
CD38 Enzymatic Activity Assay
The enzymatic activity of CD38 can be assessed by measuring either its NAD⁺ glycohydrolase or its ADP-ribosyl cyclase activity. Fluorometric assays are commonly used for this purpose.
Protocol Outline (Fluorometric Assay):
-
Sample Preparation: Cell or tissue lysates are prepared in a suitable buffer.
-
Reaction Setup: The lysate is incubated with a fluorogenic substrate that is a mimic of NAD⁺.
-
Enzymatic Reaction: CD38 in the lysate converts the substrate into a fluorescent product.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Activity Calculation: The rate of the reaction is used to calculate the enzymatic activity, often expressed as pmol of product formed per minute per mg of protein.
Cell Proliferation Assay (e.g., CCK-8 or MTT)
Cell proliferation can be assessed using various colorimetric or fluorometric assays that measure metabolic activity, which is proportional to the number of viable cells.
Protocol Outline (CCK-8):
-
Cell Seeding: Cells are seeded in a 96-well plate at a desired density.
-
Treatment: Cells are treated with the compound of interest (e.g., a cADPR antagonist or siRNA against CD38).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: A solution containing a water-soluble tetrazolium salt (WST-8) is added to each well.
-
Incubation: The plate is incubated for 1-4 hours, during which viable cells reduce the WST-8 to a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability or proliferation relative to a control group.
Cell Migration and Invasion Assay (Transwell Assay)
The transwell assay is a widely used method to assess the migratory and invasive potential of cancer cells.
Protocol Outline:
-
Insert Preparation: For invasion assays, the upper chamber of a transwell insert (a porous membrane) is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the membrane is left uncoated.
-
Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
Quantification: The stained cells are imaged and counted. The results are often expressed as the number of migrated/invaded cells per field of view or as a fold change relative to a control.
Below is a workflow diagram for a typical transwell invasion assay.
References
- 1. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics for identification of cancer biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38 knockout suppresses tumorigenesis in mice and clonogenic growth of human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Proteomics Analysis Identifies CD38-Mediated NAD+ Decline Orchestrating Renal Fibrosis in Pediatric Patients With Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Cyclic ADP-Ribose (cADPR) Levels in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclic ADP-ribose (cADPR) is a critical second messenger that modulates intracellular calcium (Ca²⁺) signaling by activating ryanodine (B192298) receptors on the endoplasmic reticulum, leading to Ca²⁺ release.[1][2][3] Its role in various cellular processes, including muscle contraction, insulin (B600854) secretion, and T-lymphocyte activation, makes it a key target in cell signaling research and drug development.[2][4] Accurate measurement of intracellular cADPR levels is crucial for understanding its physiological functions and for screening potential therapeutic agents that modulate its signaling pathway.
This document provides detailed application notes and protocols for the quantification of cADPR in cell culture samples, focusing on the most established and reliable methods: High-Performance Liquid Chromatography (HPLC), enzymatic cycling assays, and mass spectrometry.
cADPR Signaling Pathway
The synthesis and hydrolysis of cADPR are primarily regulated by the ectoenzyme CD38.[3][5] CD38, a multifunctional enzyme, catalyzes the cyclization of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to form cADPR.[5][6] It also possesses hydrolase activity, breaking down cADPR to adenosine (B11128) diphosphate-ribose (ADPR).[5][7] The balance between the cyclase and hydrolase activities of CD38 determines the intracellular concentration of cADPR.[5]
Methods for cADPR Quantification
Several methods are available for measuring cADPR levels in cell culture, each with its own advantages in terms of sensitivity, specificity, and throughput.
| Method | Principle | Sensitivity | Throughput | Advantages | Disadvantages |
| HPLC | Chromatographic separation and UV detection. | ~10 pmol[8] | Low | High specificity and reproducibility.[8] | Requires specialized equipment; lower sensitivity compared to other methods. |
| Enzymatic Cycling Assay | Fluorometric detection of NAD⁺ produced from the reverse reaction of ADP-ribosyl cyclase. | Sub-nanomolar to 100 nM[9][10] | High | High sensitivity and suitable for high-throughput screening.[10] | Indirect measurement; potential for interference from other components in the cell lysate. |
| Mass Spectrometry | Quantification based on mass-to-charge ratio. | High | Medium to High | High specificity and can identify related metabolites simultaneously. | Requires sophisticated instrumentation and expertise. |
| Radioimmunoassay (RIA) | Competitive binding of labeled and unlabeled cADPR to a specific antibody. | >100 fmol[11] | Medium | High sensitivity and specificity. | Requires handling of radioactive materials. |
Experimental Workflow for cADPR Measurement
The general workflow for measuring cADPR from cell culture samples involves cell harvesting, extraction of the nucleotide, and subsequent quantification using the chosen method.
Detailed Experimental Protocols
Protocol 1: Quantification of cADPR by HPLC
This protocol is based on a two-step HPLC method for the analysis of endogenous cADPR levels in cell extracts.[8]
Materials:
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a UV detector
-
Strong anion-exchange column
-
Reversed-phase C18 column
-
cADPR standard
Procedure:
-
Cell Lysis and Extraction:
-
Harvest cultured cells (e.g., 10⁸ cells) by centrifugation.
-
Resuspend the cell pellet in ice-cold 0.6 M PCA and vortex vigorously.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble nucleotides.
-
-
Neutralization:
-
Neutralize the supernatant by adding 2 M K₂CO₃ dropwise until the pH reaches 6.5-7.0.
-
Incubate on ice for 15 minutes to allow precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.
-
Collect the neutralized supernatant.
-
-
Two-Step HPLC:
-
Step 1: Strong Anion-Exchange Chromatography:
-
Inject the neutralized extract onto a strong anion-exchange column.
-
Elute with a gradient of ammonium (B1175870) phosphate (B84403) buffer.
-
Collect the fraction corresponding to the retention time of the cADPR standard.
-
-
Step 2: Reversed-Phase Ion-Pair Chromatography:
-
Inject the collected fraction onto a reversed-phase C18 column.
-
Use a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium).
-
Monitor the elution profile at 254 nm.
-
-
-
Quantification:
-
Identify the cADPR peak by comparing its retention time with that of the cADPR standard.
-
Quantify the amount of cADPR by integrating the peak area and comparing it to a standard curve generated with known concentrations of cADPR.
-
The identity of the peak can be further confirmed by its conversion to ADPR upon heating.[8]
-
Expected Results: Intracellular concentrations of cADPR in quiescent Jurkat and HPB.ALL human T cells were determined to be 198 ± 41 and 28 ± 9 pmol/10⁸ cells, respectively.[8] The detection sensitivity for cADPR with this method is approximately 10 pmol.[8]
Protocol 2: Quantification of cADPR by Enzymatic Cycling Assay
This protocol utilizes the ability of ADP-ribosyl cyclase to catalyze the reverse reaction, converting cADPR to NAD⁺, which is then measured in a highly sensitive cycling reaction.[10]
Materials:
-
Cell lysis buffer
-
Recombinant ADP-ribosyl cyclase (from Aplysia californica)
-
Nicotinamide
-
Cycling reagent mix (containing alcohol dehydrogenase, diaphorase, resazurin (B115843), and flavin mononucleotide)
-
cADPR standard
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Lyse the cultured cells using a suitable lysis buffer and centrifuge to remove cell debris.
-
Collect the supernatant for the assay.
-
-
Conversion of cADPR to NAD⁺:
-
In a 96-well plate, add the cell lysate, a high concentration of nicotinamide, and recombinant ADP-ribosyl cyclase.
-
Incubate to allow the stoichiometric conversion of cADPR to NAD⁺.
-
-
NAD⁺ Cycling Reaction:
-
Add the cycling reagent mix and ethanol to each well.
-
In this reaction, alcohol dehydrogenase reduces NAD⁺ to NADH in the presence of ethanol.
-
Diaphorase then oxidizes NADH back to NAD⁺, while reducing the non-fluorescent resazurin to the highly fluorescent resorufin (B1680543).
-
-
Fluorescence Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence of resorufin using a microplate reader (e.g., excitation at 544 nm and emission at 590 nm). The signal amplifies over time as NAD⁺ cycles through the reactions.
-
-
Quantification:
-
Generate a standard curve using known concentrations of cADPR.
-
Determine the concentration of cADPR in the samples by comparing their fluorescence readings to the standard curve.
-
Expected Results: This fluorometric cycling assay is highly sensitive and can detect cADPR in the sub-nanomolar range.[10] Commercially available kits based on a similar principle can detect cADPR in the low nM range, with a lowest detected concentration of 100 nM.[9]
Protocol 3: Quantification of cADPR by Mass Spectrometry
Mass spectrometry (MS)-based proteomics has become a powerful tool for identifying and quantifying ADP-ribosylation.[12] While often used for identifying protein modification sites, it can be adapted for the quantification of small molecules like cADPR.
Materials:
-
Cell lysis and protein precipitation reagents (as in HPLC protocol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
cADPR standard and a stable isotope-labeled internal standard
Procedure:
-
Sample Preparation:
-
Prepare cell extracts as described in the HPLC protocol (cell lysis, extraction, and neutralization).
-
Spike the sample with a known amount of a stable isotope-labeled cADPR internal standard for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate cADPR from other cellular components using liquid chromatography.
-
Introduce the eluent into the mass spectrometer.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify cADPR and the internal standard based on their unique precursor-to-product ion transitions.
-
-
Quantification:
-
Calculate the ratio of the peak area of endogenous cADPR to the peak area of the internal standard.
-
Determine the absolute concentration of cADPR in the sample by comparing this ratio to a standard curve generated with known concentrations of cADPR and the internal standard.
-
Expected Results: MS-based methods offer high specificity and sensitivity for the quantification of cADPR. The use of an internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate results.
Summary of Quantitative Data
The intracellular concentration of cADPR can vary significantly depending on the cell type and stimulation conditions.
| Cell Type | Condition | cADPR Concentration | Method | Reference |
| Jurkat T cells | Quiescent | 198 ± 41 pmol/10⁸ cells | HPLC | [8] |
| HPB.ALL T cells | Quiescent | 28 ± 9 pmol/10⁸ cells | HPLC | [8] |
| HL-60 cells | Differentiated with all-trans-retinoic acid | Marked increase | Radioimmunoassay | [11] |
| Cardiac muscle, liver, brain | Basal | 100–200 nM | Not specified | [5] |
| Cultured arterial ECs and smooth muscle cells | Basal | Detectable production | Not specified | [5] |
These application notes and protocols provide a comprehensive guide for the measurement of cADPR in cell culture. The choice of method will depend on the specific research question, the required sensitivity and throughput, and the available instrumentation.
References
- 1. Determination of ADP-ribosyl cyclase activity, this compound, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Enzymatic synthesis and characterizations of cyclic GDP-ribose. A procedure for distinguishing enzymes with ADP-ribosyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracellular Synthesis of cADP-Ribose from Nicotinamide-Adenine Dinucleotide by Rat Cortical Astrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and NAADP in Vascular Regulation and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Cyclizing NAD to this compound by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) activity by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of intracellular levels of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the best way to quantitate this compound (cADPR)? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Accumulation of this compound measured by a specific radioimmunoassay in differentiated human leukemic HL-60 cells with all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note: Protocols for the Quantification of Cyclic ADP-Ribose (cADPR) in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclic ADP-ribose (B1212986) (cADPR) is a crucial second messenger that mobilizes intracellular calcium from the endoplasmic reticulum, playing a significant role in diverse physiological processes including muscle contraction, neurotransmitter secretion, and cell proliferation.[1] Its synthesis from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is primarily catalyzed by the ectoenzyme CD38.[1][2][3] Given its involvement in various signaling pathways and pathological conditions, the accurate quantification of cADPR in tissue samples is fundamental for research and therapeutic development. This document provides detailed protocols for tissue extraction and subsequent quantification of cADPR using enzymatic cycling assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
cADPR Signaling Pathway
Cyclic ADP-ribose is synthesized by ADP-ribosyl cyclases, with CD38 being the major enzyme in mammals.[3] External stimuli can trigger the enzymatic conversion of NAD+ into cADPR.[3] cADPR then acts on ryanodine (B192298) receptors (RyRs) located on the membrane of the endoplasmic reticulum (ER), leading to the release of stored Ca2+ into the cytosol.[1][4] This elevation in cytosolic Ca2+ concentration subsequently modulates a wide array of cellular functions.
Experimental Workflow Overview
The quantification of cADPR from tissue samples involves several critical stages, beginning with rapid tissue harvesting and preservation to prevent metabolite degradation. This is followed by extraction to isolate small molecules like cADPR, and finally, quantification using a sensitive and specific analytical method.
Detailed Experimental Protocols
Protocol 1: Tissue Extraction using Perchloric Acid
This protocol is adapted from methods described for the extraction of nucleotides from various rat tissues.[5]
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Perchloric acid (PCA), ~6% (v/v), chilled to -10°C
-
Tri-n-octylamine
-
1,1,2-Trichlorotrifluoroethane
-
Potassium carbonate (K2CO3) solution
-
Microcentrifuge and tubes
-
pH indicator strips
Procedure:
-
Tissue Collection: Immediately after excision, snap-freeze the tissue sample in liquid nitrogen to halt all enzymatic activity. Store at -80°C until use.
-
Homogenization: While keeping the tissue frozen, grind it into a fine powder using a liquid nitrogen-chilled mortar and pestle.[5]
-
Acid Extraction: Weigh the frozen tissue powder and add 5-10 volumes of ice-cold 6% perchloric acid. Homogenize thoroughly using a tissue grinder or sonicator, ensuring the sample remains cold.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the acid-soluble nucleotides including cADPR.
-
Neutralization: Neutralize the PCA extract. Two common methods are:
-
Method A (K2CO3): Add K2CO3 solution dropwise while vortexing until the pH is between 6.5 and 7.0. The insoluble potassium perchlorate (B79767) will precipitate.
-
Method B (Freon-Amine): Mix the supernatant with a solution of 0.5 M tri-n-octylamine in 1,1,2-trichlorotrifluoroethane. Vortex vigorously and centrifuge to separate the phases. The upper aqueous phase contains the neutralized extract.
-
-
Final Centrifugation: Centrifuge the neutralized sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Storage: Collect the final supernatant and store it at -80°C prior to quantification.
Protocol 2: Quantification by Enzymatic Cycling Assay
This is a highly sensitive fluorescence-based method suitable for high-throughput screening.[6][7][8] The assay relies on the reverse reaction of ADP-ribosyl cyclase to convert cADPR to NAD, which is then amplified.[7]
Principle: The assay involves two main steps. First, endogenous NAD+ in the sample is destroyed using NADase.[9] Second, cADPR is converted to NAD+ by ADP-ribosyl cyclase in the presence of excess nicotinamide. This newly formed NAD+ enters a cycling reaction involving alcohol dehydrogenase and diaphorase, which reduces resazurin (B115843) to the highly fluorescent resorufin.[6][7] The rate of fluorescence generation is proportional to the initial cADPR concentration.
Materials:
-
Neutralized tissue extract (from Protocol 1)
-
cADPR standards
-
NADase (from Neurospora crassa)
-
ADP-ribosyl cyclase (e.g., from Aplysia californica)
-
Nicotinamide
-
Cycling reagent mix: Alcohol dehydrogenase, diaphorase, ethanol, resazurin, flavin mononucleotide in a suitable buffer.
-
Fluorescence microplate reader (Ex/Em ~544/590 nm for resorufin)
Procedure:
-
Removal of Endogenous NAD+: Incubate the neutralized tissue extracts and cADPR standards with NADase to completely hydrolyze any pre-existing NAD+. Heat-inactivate the NADase after the reaction.[9]
-
Conversion to NAD+: Prepare a reaction mix containing ADP-ribosyl cyclase and a high concentration of nicotinamide.
-
Assay Plate Setup: In a 96-well plate, add samples (extracts and standards) to wells. For each sample, prepare a parallel well without ADP-ribosyl cyclase to measure background fluorescence.
-
Initiate Reaction: Add the conversion reaction mix to the wells, followed by the cycling reagent mix.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically over 1-2 hours.
-
Calculation: Subtract the background fluorescence (from wells without cyclase) from the sample wells. Determine the cADPR concentration in the tissue extracts by comparing the rate of fluorescence increase to the standard curve.
Protocol 3: Quantification by HPLC
HPLC methods provide good specificity and allow for the separation of cADPR from other related nucleotides.[10]
Principle: A two-step HPLC method can be employed for effective purification and quantification.[10] The first step uses a strong anion-exchange (SAX) column to separate nucleotides based on charge. Fractions containing cADPR are then further resolved and quantified on a reversed-phase (RP) C18 column using an ion-pairing reagent.[10]
Materials:
-
HPLC system with UV detector (254 nm)
-
Strong anion-exchange (SAX) column
-
Reversed-phase C18 column
-
Mobile phases (e.g., ammonium (B1175870) phosphate (B84403) buffers, acetonitrile)
-
Ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate)
-
cADPR standards
Procedure:
-
First Dimension (SAX-HPLC):
-
Inject the neutralized tissue extract onto a SAX column.
-
Elute with a gradient of increasing salt concentration (e.g., ammonium phosphate).
-
Collect fractions based on the retention time of a cADPR standard.
-
-
Second Dimension (RP-HPLC):
-
Inject the cADPR-containing fractions from the SAX separation onto a C18 column.
-
Use an isocratic mobile phase containing an ion-pairing reagent.
-
Monitor the elution profile at 254 nm.
-
-
Quantification: Identify the cADPR peak by comparing its retention time with that of the standard. The peak area is proportional to the concentration. Calculate the amount of cADPR in the original tissue sample, accounting for recovery losses.[10]
Protocol 4: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its exceptional sensitivity and specificity.[11]
Principle: Samples are separated by liquid chromatography, and the eluent is introduced into a mass spectrometer. cADPR is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion into specific daughter ions (a technique known as Multiple Reaction Monitoring or MRM).
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column suitable for mass spectrometry
-
LC-MS grade solvents (e.g., water, methanol (B129727), ammonium formate)
-
cADPR standards and, if available, a stable isotope-labeled internal standard.
Procedure:
-
Sample Preparation: Use neutralized tissue extracts (from Protocol 1). A simple methanol precipitation or solid-phase extraction may be used for further cleanup if needed.[12]
-
LC Separation: Inject the sample onto the C18 column. Elute using a gradient of mobile phases (e.g., aqueous ammonium formate (B1220265) and methanol) to separate cADPR from other metabolites.[12]
-
MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Monitor the specific MRM transition for cADPR (e.g., parent ion m/z 542.1 -> daughter ions m/z 428.1, 136.1).
-
Quantification: Generate a standard curve using known concentrations of cADPR. Quantify cADPR in the tissue samples by comparing its peak area to the standard curve. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Data Presentation: cADPR Levels in Tissues
The following table summarizes representative cADPR concentrations measured in various mammalian tissues using different quantification methods.
| Tissue | Species | cADPR Concentration | Method Used | Reference |
| Liver | Rat | 3.37 ± 0.64 pmol/mg | Bioassay (Ca2+ release) | [5] |
| Brain | Rat | 2.75 ± 0.35 pmol/mg | Bioassay (Ca2+ release) | [5] |
| Heart | Rat | 1.04 ± 0.08 pmol/mg | Bioassay (Ca2+ release) | [5] |
| Spleen | Mouse | 11.2 ± 1.3 pmol/mg protein | Radioimmunoassay | [13] |
| Thymus | Mouse | 3.5 ± 0.4 pmol/mg protein | Radioimmunoassay | [13] |
| Myometrial Cells | Human | 2.6 ± 0.1 pmol/mg protein | Enzymatic Cycling Assay | [14] |
Note: Direct comparison between studies can be challenging due to differences in extraction efficiency, quantification methods, and units of measurement (per mg of wet tissue vs. per mg of protein).
References
- 1. Biochemistry, biology, and pharmacology of cyclic adenosine diphosphoribose (cADPR) [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of endogenous levels of this compound in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cycling assay for determining intracellular this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel cycling assay for cellular cADP-ribose with nanomolar sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of intracellular levels of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cADPR is a gene dosage-sensitive biomarker of SARM1 activity in healthy, compromised, and degenerating axons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cyclic ADP-Ribose (cADPR) using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic ADP-ribose (cADPR) is a crucial intracellular second messenger synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by the enzyme ADP-ribosyl cyclase. It plays a pivotal role in cellular calcium signaling by mobilizing Ca2+ from intracellular stores, primarily through the activation of ryanodine (B192298) receptors on the endoplasmic reticulum. The precise quantification of endogenous cADPR levels is essential for understanding its physiological functions and its role in pathological conditions, making it a key target in drug development.
High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for the separation, identification, and quantification of cADPR from complex biological matrices. This application note provides detailed protocols for sample preparation and HPLC analysis, summarizes key quantitative data, and outlines the primary signaling pathway and experimental workflow.
cADPR Signaling Pathway
The synthesis and action of cADPR are central to calcium homeostasis. The diagram below illustrates the generation of cADPR from NAD+ and its subsequent role in triggering calcium release.
Caption: cADPR Synthesis and Calcium Mobilization Pathway.
Principle of HPLC-Based Quantification
The quantification of cADPR by HPLC relies on its physicochemical properties to separate it from other cellular nucleotides and metabolites. The general workflow involves:
-
Extraction: Isolating nucleotides from cells or tissues using an acid precipitation method.
-
Purification: Removing interfering compounds using techniques like Solid-Phase Extraction (SPE).
-
Separation: Injecting the purified extract into an HPLC system where cADPR is separated on a specialized column (e.g., anion-exchange or reversed-phase).
-
Detection: Measuring the amount of cADPR as it elutes from the column, typically by UV absorbance.
-
Quantification: Calculating the concentration based on a standard curve generated from known amounts of cADPR.
Experimental Workflow
The end-to-end process for cADPR quantification is a multi-step procedure requiring careful execution to ensure accuracy and reproducibility.
Caption: General Experimental Workflow for cADPR Quantification by HPLC.
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
This protocol is adapted from methods utilizing perchloric acid for nucleotide extraction.[1]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Perchloric Acid (PCA), 0.6 M, ice-cold.
-
Potassium Carbonate (K2CO3), 3 M.
-
Strong Anion-Exchange (SAX) SPE cartridges.
-
Centrifuge, refrigerated.
-
Cell scraper.
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash cells (e.g., 10^8 cells) twice with 10 mL of ice-cold PBS.
-
Extraction: Add 1 mL of ice-cold 0.6 M PCA to the cell pellet. Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the acid-soluble nucleotides.
-
Neutralization: Neutralize the supernatant by adding 3 M K2CO3 dropwise while vortexing until the pH reaches 6.5-7.0. The formation of a white precipitate (KClO4) will be observed.
-
Precipitate Removal: Incubate on ice for 15 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C to remove the KClO4 precipitate.
-
Sample Cleanup (Optional but Recommended): For complex samples, further purification using SAX SPE cartridges can improve peak resolution. Condition, load, wash, and elute according to the manufacturer's instructions.
-
Final Preparation: Filter the final supernatant through a 0.22 µm syringe filter before HPLC injection.[2]
Protocol 2: Two-Step HPLC Analysis
A robust method for separating cADPR from interfering nucleotides involves a sequential two-step HPLC process.[1]
Step 1: Strong Anion-Exchange (SAX) Chromatography
-
Purpose: Initial separation of nucleotides based on charge.
-
Column: A strong anion-exchange column.
-
Mobile Phase A: 25 mM Ammonium Phosphate, pH 4.5.
-
Mobile Phase B: 250 mM Ammonium Phosphate, pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient is typically run to elute compounds of increasing negative charge.
-
Detection: UV at 254 nm.
-
Procedure: Inject the prepared sample. Collect the fraction corresponding to the retention time of a cADPR standard. This fraction will contain cADPR and co-eluting compounds.
Step 2: Reversed-Phase Ion-Pair (RP-IP) Chromatography
-
Purpose: High-resolution separation of the cADPR-containing fraction from Step 1.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 100 mM Potassium Dihydrogen Phosphate (KH2PO4), 5 mM Tetrabutylammonium (TBA) hydrogen sulfate, pH 6.0.
-
Mobile Phase B: 70% Mobile Phase A, 30% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Isocratic elution or a shallow gradient is used to resolve cADPR.
-
Detection: UV at 254 nm.
-
Procedure: Inject the collected fraction from the SAX separation. The cADPR peak should be well-resolved.
Data Presentation and Quantification
Quantification is achieved by comparing the peak area of the endogenous cADPR to a calibration curve generated with authentic cADPR standards. The identity of the peak is confirmed by co-elution with a cADPR standard.[1]
Table 1: Summary of HPLC Method Validation Data This table summarizes validation parameters reported for HPLC-based cADPR quantification.
| Parameter | Reported Value | Reference |
| Linearity Range | 10 pmol - 2 nmol | [1] |
| Detection Sensitivity | ~10 pmol | [1] |
| Within-day Reproducibility (Peak Area) | < 5% RSD | [1] |
| Between-day Reproducibility (Peak Area) | < 8% RSD | [1] |
| Overall Recovery | 48.3 ± 10.2% | [1] |
Table 2: Reported Intracellular cADPR Concentrations in Human T-Cells The following table provides examples of endogenous cADPR levels measured using the described HPLC method.
| Cell Line | cADPR Concentration (pmol/10⁸ cells) | Reference |
| Jurkat T-cells (quiescent) | 198 ± 41 | [1] |
| HPB.ALL T-cells (quiescent) | 28 ± 9 | [1] |
Advanced Detection Strategies
While UV detection is robust, more sensitive and specific methods can be employed.
-
Fluorescence Detection: This involves either the synthesis of fluorescent analogs of cADPR or post-column derivatization.[4][5] For instance, reacting cADPR with chloroacetaldehyde (B151913) can form a highly fluorescent etheno-derivative, lowering the detection limit into the femtomole range.[4]
-
Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry is the gold standard for confirmation and highly sensitive quantification.[6][7] This technique offers unparalleled specificity by monitoring for the specific mass-to-charge ratio (m/z) of cADPR and its fragments.
References
- 1. Quantification of intracellular levels of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. High-performance liquid chromatographic technique for detection of a fluorescent analogue of ADP-ribose in isolated blood vessel preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent analogs of this compound: synthesis, spectral characterization, and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioimmunoassay of Cyclic ADP-Ribose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the radioimmunoassay (RIA) of cyclic ADP-ribose (cADPR), a crucial second messenger involved in calcium signaling. The protocols and data presented are compiled for use by researchers, scientists, and professionals in drug development.
Introduction
This compound (cADPR) is a key intracellular second messenger that mobilizes calcium from intracellular stores, such as the endoplasmic reticulum, by activating ryanodine (B192298) receptors.[1][2] It is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by the enzyme ADP-ribosyl cyclase, with CD38 being a major enzyme responsible for its formation in mammals.[3][4][5] Given its role in a multitude of cellular processes, including insulin (B600854) secretion and T-lymphocyte activation, the accurate quantification of cADPR is essential for research and drug development.[2][6][7]
Radioimmunoassay is a highly sensitive and specific method for quantifying cADPR.[3][8] This technique is based on the principle of competitive binding, where a radiolabeled cADPR tracer competes with unlabeled cADPR (from a sample or standard) for a limited number of binding sites on a specific anti-cADPR antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled cADPR in the sample.
I. Signaling Pathway of this compound
The diagram below illustrates the synthesis and action of this compound in intracellular calcium signaling.
II. Principle of the Radioimmunoassay for cADPR
The radioimmunoassay for cADPR is a competitive binding assay. A fixed amount of radiolabeled cADPR ([³²P]cADPR or ¹²⁵I-labeled cADPR analog) and a specific anti-cADPR antibody are incubated with either a known amount of unlabeled cADPR standard or an unknown amount in a sample. The unlabeled cADPR competes with the radiolabeled cADPR for the antibody binding sites. After reaching equilibrium, the antibody-bound cADPR is separated from the free cADPR, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the percentage of bound radiolabel against the concentration of the unlabeled cADPR standards. The concentration of cADPR in the unknown samples is then determined by interpolating their percentage of bound radiolabel on the standard curve.
III. Experimental Protocols
This section details the necessary steps for performing a radioimmunoassay for cADPR, from the preparation of essential reagents to the final data analysis.
A. Preparation of Key Reagents
1. Production of Anti-cADPR Antibody:
-
Immunogen Preparation: this compound is a small molecule and therefore needs to be conjugated to a larger carrier protein to become immunogenic. Typically, cADPR is derivatized to introduce a reactive group, which is then coupled to a carrier protein like keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA).
-
Immunization: The cADPR-carrier protein conjugate is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the initial injection and incomplete adjuvant for subsequent boosts) and injected into host animals (e.g., rabbits or sheep).
-
Antibody Purification: The resulting antiserum is collected, and the specific antibodies can be purified using affinity chromatography, where cADPR is immobilized on a solid support.
2. Synthesis of Radiolabeled cADPR Tracer:
-
[³²P]cADPR: Radiolabeled cADPR can be synthesized enzymatically from [³²P]NAD+ using ADP-ribosyl cyclase. The product is then purified using high-performance liquid chromatography (HPLC).
-
¹²⁵I-labeled cADPR Analog: Alternatively, a cADPR analog with a tyrosine residue can be synthesized and then radiolabeled with ¹²⁵I using standard methods like the chloramine-T method. This approach offers a longer half-life compared to ³²P.
B. Radioimmunoassay Procedure
The following protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1% BSA.
-
Anti-cADPR Antibody: Diluted in assay buffer to a concentration that binds 30-50% of the radiolabeled tracer in the absence of unlabeled cADPR.
-
Radiolabeled cADPR Tracer: Diluted in assay buffer to provide approximately 10,000 counts per minute (cpm) per assay tube.
-
cADPR Standards: A series of known concentrations of unlabeled cADPR (e.g., from 100 fmol to 10 pmol per tube) prepared by serial dilution in assay buffer.
-
Separation Reagent: Charcoal-dextran suspension (e.g., 2.5% charcoal and 0.25% dextran (B179266) in assay buffer) or a second antibody precipitation system (e.g., goat anti-rabbit IgG).
-
Scintillation Cocktail: For liquid scintillation counting.
2. Assay Protocol:
-
Set up Assay Tubes: Label tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, and unknown samples. All tubes should be prepared in duplicate or triplicate.
-
Add Reagents:
-
Total Counts Tubes: Add only the radiolabeled cADPR tracer.
-
NSB Tubes: Add assay buffer and the radiolabeled cADPR tracer. Do not add the primary antibody.
-
B₀ Tubes: Add assay buffer, anti-cADPR antibody, and radiolabeled cADPR tracer.
-
Standard Tubes: Add the corresponding cADPR standard solution, anti-cADPR antibody, and radiolabeled cADPR tracer.
-
Sample Tubes: Add the sample, anti-cADPR antibody, and radiolabeled cADPR tracer.
-
-
Incubation: Vortex all tubes gently and incubate for a specified period (e.g., 16-24 hours) at 4°C to reach equilibrium.
-
Separation of Bound and Free Tracer:
-
Add the cold charcoal-dextran suspension to all tubes except the total counts tubes.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C. The charcoal will pellet, adsorbing the free radiolabeled cADPR.
-
-
Radioactivity Measurement:
-
Carefully decant the supernatant (containing the antibody-bound radiolabeled cADPR) into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (cpm) in a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate the average cpm for each set of duplicates or triplicates.
-
Calculate the percentage of bound radiolabel for each standard and sample using the following formula: % Bound = [(cpm_sample/standard - cpm_NSB) / (cpm_B₀ - cpm_NSB)] x 100
-
Construct a standard curve by plotting the % Bound against the concentration of the cADPR standards on a semi-logarithmic scale.
-
Determine the concentration of cADPR in the unknown samples by interpolating their % Bound values from the standard curve.
IV. Assay Performance and Data Presentation
The performance of the cADPR radioimmunoassay is characterized by its sensitivity, specificity, and precision.
| Parameter | Typical Value | Description |
| Sensitivity | >100 fmol | The lowest concentration of cADPR that can be reliably distinguished from zero.[3] |
| Specificity | High | The antibody should have minimal cross-reactivity with other related nucleotides such as NAD+, ADP-ribose, AMP, and ATP.[3] |
| Standard Curve Range | 100 fmol - 10 pmol | The range of cADPR concentrations over which the assay is accurate and precise. |
| Intra-assay CV | < 10% | The coefficient of variation within a single assay run. |
| Inter-assay CV | < 15% | The coefficient of variation between different assay runs. |
Note: The values for the standard curve range and coefficients of variation (CV) are typical for radioimmunoassays and should be determined during assay validation.
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow of the cADPR radioimmunoassay and the logical relationship of competitive binding.
References
- 1. This compound, the ADP-ribosyl cyclase pathway and calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel Ca2+-mobilising second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulation of this compound measured by a specific radioimmunoassay in differentiated human leukemic HL-60 cells with all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and hydrolysis of this compound catalyzed by lymphocyte antigen CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the Ca2+-mobilizing messengers NAADP and cADPR by intracellular CD38 enzyme in the mouse heart: Role in β-adrenoceptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the Okamoto model: the CD38-cyclic ADP-ribose signal system and the regenerating gene protein (Reg)-Reg receptor system in beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay for measuring endogenous levels of this compound in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Caged Cyclic ADP-Ribose in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic ADP-ribose (cADPR) is a pivotal second messenger that modulates intracellular calcium ([Ca²⁺]i) signaling in a multitude of cell types.[1][2] Its precise spatial and temporal control is crucial for understanding its role in various physiological processes, from muscle contraction to neurotransmission.[3][4] Caged cADPR is a photolabile derivative of cADPR, rendered biologically inactive by a covalently attached "caging" group.[3][5] Upon exposure to a specific wavelength of light, typically in the UV range, the caging group is cleaved, rapidly releasing active cADPR.[3][5][6] This "uncaging" technique provides researchers with unparalleled spatiotemporal control over cADPR concentration within living cells, enabling the precise investigation of its downstream effects.[3][4]
These application notes provide a comprehensive overview of the use of caged cADPR in research, including detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows.
Core Applications
The primary application of caged cADPR revolves around the controlled release of cADPR to study its impact on intracellular calcium mobilization and subsequent cellular responses. Key applications include:
-
Elucidating the role of cADPR in calcium signaling: By uncaging cADPR at specific subcellular locations and time points, researchers can directly investigate its ability to induce Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum.[5][7]
-
Investigating excitation-contraction coupling: In muscle cells, caged cADPR is used to study how cADPR-mediated Ca²⁺ release contributes to the process of muscle contraction.[8][9]
-
Exploring neuronal signaling: In neuroscience, caged cADPR helps to unravel the involvement of cADPR in processes like neurotransmitter release and synaptic plasticity.[10]
-
Drug discovery and development: Caged cADPR and its antagonists are valuable tools for validating the cADPR signaling pathway as a potential therapeutic target in various diseases, including chemotherapy-induced peripheral neuropathy.[11][12]
Data Presentation: Quantitative Parameters for Caged cADPR Experiments
The following tables summarize key quantitative data from various studies utilizing caged cADPR. These values can serve as a starting point for experimental design.
Table 1: Caged cADPR Concentrations and Photolysis Parameters
| Cell Type | Caged cADPR Concentration | Photolysis Light Source | Wavelength (nm) | Exposure Duration | Reference |
| Sea Urchin Eggs | Microinjected | Mercury Lamp | < 320 | Not specified | [5] |
| Rat Cardiac Myocytes | Not specified | Flash Photolysis System | Not specified | Not specified | [13][14] |
| Mouse Cardiac Myocytes | 1 mM (in patch pipette) | UV DPSS Laser / Ti:sapphire Laser | 405 / 810 (2-photon) | 1-100 ms | [15] |
| Smooth Muscle Cells | Loaded with DMNP-EDTA (a caged Ca²⁺) | Not specified | 730 (2-photon) | 100 ms | [16] |
Table 2: cADPR-Induced Intracellular Calcium ([Ca²⁺]i) Changes
| Cell Type | Basal [Ca²⁺]i | [Ca²⁺]i after cADPR Injection/Uncaging | cADPR Concentration | Antagonist and Concentration | Reference |
| Rat Cardiac Myocytes | Not specified | 50 to 500 nM (sustained) | 0.1-10 µM | 20 µM 8-amino-cADPR (complete inhibition) | [13][14] |
| Rat Cardiac Myocytes | Not specified | Increased amplitude of [Ca²⁺]i transients (up to 150% of control) | Not specified | Not specified | [13][14] |
| Rat Cardiac Myocytes | Not specified | Increased spontaneous [Ca²⁺]i wave frequency (up to ~250% of control) | Not specified | Not specified | [14] |
| PHM1 Myometrial Cells | 2.6 ± 0.1 pmol/mg protein (basal cADPR level) | Not specified | Not specified | Not specified | [17] |
Experimental Protocols
Protocol 1: Microinjection of Caged cADPR into Adherent Cells
This protocol describes the introduction of caged cADPR into cultured cells using a semi-automated microinjection system.[18]
Materials:
-
Caged cADPR
-
Cultured adherent cells on glass-bottom dishes
-
Microinjection buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.2)
-
Semi-automated microinjection system (e.g., Eppendorf FemtoJet)
-
Inverted microscope with phase-contrast or DIC optics
-
Micropipettes (e.g., Femtotips)
Procedure:
-
Preparation of Caged cADPR Solution: Dissolve caged cADPR in the microinjection buffer to the desired final concentration (typically in the µM to mM range). Centrifuge the solution to pellet any undissolved particles.
-
Cell Preparation: Culture cells to a desired confluency on glass-bottom dishes. Ensure the cells are healthy and firmly attached.
-
Microinjection Setup: Mount the cell dish on the microscope stage. Load the caged cADPR solution into a micropipette and mount it on the microinjector.
-
Microinjection: Under microscopic observation, bring the micropipette tip into contact with the cell membrane of a target cell. The semi-automated system will then inject a defined volume of the caged cADPR solution into the cytoplasm.
-
Post-injection Incubation: Allow the injected cells to recover for a short period (e.g., 5-10 minutes) before proceeding with the photolysis experiment.
Protocol 2: Photolysis (Uncaging) of Caged cADPR and Calcium Imaging
This protocol outlines the procedure for uncaging cADPR using a UV light source and simultaneously monitoring the resulting changes in intracellular calcium concentration using a fluorescent indicator.[15][19]
Materials:
-
Cells microinjected with caged cADPR (from Protocol 1)
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)[20][21][22][23][24]
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Fluorescence microscope equipped with a UV light source (e.g., mercury lamp, UV laser) and a sensitive camera (e.g., EMCCD or sCMOS)
-
Image acquisition and analysis software
Procedure:
-
Loading with Ca²⁺ Indicator: Incubate the cells with a fluorescent Ca²⁺ indicator according to the manufacturer's instructions. This is typically done by adding the AM ester form of the dye to the cell culture medium and incubating for 30-60 minutes.
-
Cell Washing: Wash the cells with imaging buffer to remove excess extracellular dye.
-
Baseline Imaging: Place the dish on the microscope stage and acquire baseline fluorescence images of the cells before photolysis. This will establish the resting [Ca²⁺]i level.
-
Photolysis (Uncaging): Expose a specific region of interest (e.g., a single cell or a subcellular region) to a brief pulse of UV light. The wavelength and duration of the UV pulse should be optimized for the specific caging group and experimental setup.[5]
-
Post-photolysis Imaging: Immediately after the UV flash, acquire a time-lapse series of fluorescence images to capture the dynamic changes in [Ca²⁺]i.
-
Data Analysis: Analyze the fluorescence intensity changes over time to quantify the increase in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute [Ca²⁺]i.[21]
Visualizations: Signaling Pathways and Experimental Workflows
cADPR Signaling Pathway
Caption: The cADPR signaling pathway for intracellular calcium release.
Experimental Workflow for Caged cADPR Application
Caption: A typical experimental workflow for using caged cADPR.
Drug Development Applications
The ability to precisely control cADPR signaling has significant implications for drug development. By using caged cADPR, researchers can:
-
Validate drug targets: Caged cADPR can be used to confirm the role of the cADPR signaling pathway in disease models. For instance, studies have used cADPR antagonists to show that inhibiting this pathway can protect against paclitaxel-induced peripheral neuropathy in vivo, suggesting that components of this pathway are viable drug targets.[11][12]
-
Screen for modulators of cADPR signaling: High-throughput screening assays can be developed using caged cADPR to identify small molecules that either enhance or inhibit cADPR-mediated Ca²⁺ release.
-
Investigate mechanisms of drug action: For drugs that are known to affect calcium signaling, caged cADPR can be used to determine if their mechanism of action involves the cADPR pathway.
Conclusion
Caged cADPR is an indispensable tool for researchers studying intracellular calcium signaling. Its ability to be precisely controlled in space and time allows for a detailed investigation of the role of cADPR in a wide array of cellular processes. The protocols and data provided in these application notes serve as a valuable resource for scientists and drug development professionals seeking to employ this powerful technique in their research. The continued development of new caged compounds and imaging technologies will undoubtedly further expand the applications of caged cADPR in biological and biomedical research.
References
- 1. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of calcium signaling by the second messenger cyclic adenosine diphosphoribose (cADPR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Synthesis and application of caged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caged this compound. Synthesis and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NAADP, cADPR and IP3 all release Ca2+ from the endoplasmic reticulum and an acidic store in the secretory granule area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium signaling in cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A collection of caged compounds for probing roles of local translation in neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. cADP ribose and [Ca(2+)](i) regulation in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+-Induced Ca2+ Release through Localized Ca2+ Uncaging in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction of caged peptide/protein into cells using microinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Uncaging" using optical fibers to deliver UV light directly to the sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 24. Introduction to Ca2+ Measurements with Fluorescent Indicators—Section 19.1 | Thermo Fisher Scientific - US [thermofisher.com]
Synthesizing and Utilizing Cell-Permeant cADPR Analogs: A Guide for Researchers
Application Notes and Protocols for the synthesis and application of cell-permeant cyclic adenosine (B11128) diphosphate-ribose (cADPR) analogs in cellular signaling research.
Cyclic adenosine diphosphate-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum via ryanodine (B192298) receptors (RyRs).[1][2] Its inherent negative charge, however, prevents it from passively crossing cell membranes, necessitating invasive delivery methods like microinjection or electroporation.[3] To overcome this limitation, cell-permeant cADPR analogs have been developed. These modified molecules, often masked with lipophilic groups, can diffuse across the plasma membrane and are subsequently hydrolyzed by intracellular esterases to release the active cADPR, enabling the study of its physiological roles in intact cells.[3]
This document provides detailed application notes and protocols for the synthesis and use of these valuable research tools, targeted towards researchers, scientists, and drug development professionals.
I. Synthesis of Cell-Permeant cADPR Analogs
The synthesis of cell-permeant cADPR analogs can be achieved through both chemical and chemoenzymatic methods.[4] A common strategy involves the esterification of the phosphate (B84403) groups with acetoxymethyl (AM) or butoxymethyl (BM) groups, which neutralize the negative charges and increase lipophilicity.[3]
A. Chemoenzymatic Synthesis of cADPR Analogs
This method leverages the enzymatic activity of ADP-ribosyl cyclases to produce cADPR or its analogs from NAD⁺ precursors. The resulting cyclic product can then be chemically modified to enhance cell permeability.
Protocol 1: Chemoenzymatic Synthesis of 8-Bromo-cIDPR (a cell-permeant cADPR agonist)
This protocol describes the synthesis of a membrane-permeant cADPR agonist, 8-Br-N1-cIDPR, using the ADP-ribosyl cyclase from Aplysia californica.[5][6]
Materials:
-
Nicotinamide 8-Br-hypoxanthine dinucleotide (8-Br-NHD⁺)
-
ADP-ribosyl cyclase from Aplysia californica
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.2)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve 8-Br-NHD⁺ in the reaction buffer to a final concentration of 1 mM.
-
Add ADP-ribosyl cyclase to the solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by HPLC.
-
Once the reaction is complete (typically after several hours), terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes).
-
Purify the resulting 8-Br-N1-cIDPR using preparative HPLC.
-
Lyophilize the purified product and store at -20°C.
B. Chemical Synthesis of Acetoxymethyl (AM) Esters of cADPR
This method involves the direct chemical modification of cADPR to add acetoxymethyl ester groups.
Protocol 2: Synthesis of cADPR-AM
This protocol is a general guideline for the synthesis of acetoxymethyl esters of cADPR. The specific reaction conditions may require optimization.
Materials:
-
Cyclic ADP-ribose (cADPR)
-
Acetoxymethyl bromide (AM-Br)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
HPLC system for purification
Procedure:
-
Dissolve cADPR in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add DIPEA to the solution.
-
Slowly add a solution of AM-Br in anhydrous DMF to the reaction mixture. The molar excess of AM-Br and DIPEA should be optimized.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Purify the cADPR-AM product by preparative HPLC.
-
Lyophilize the purified product and store it desiccated at -20°C.
II. Use of Cell-Permeant cADPR Analogs in Cellular Assays
Cell-permeant cADPR analogs are powerful tools for investigating the role of cADPR in intracellular calcium signaling in a variety of cell types.
A. Loading Cells with Cell-Permeant cADPR Analogs
The following protocol describes a general procedure for loading cultured cells with cell-permeant cADPR analogs. Optimization of concentration and incubation time is crucial for each cell type and experimental condition.
Protocol 3: Cellular Loading of cADPR Analogs
Materials:
-
Cultured cells on coverslips or in a multi-well plate
-
Cell-permeant cADPR analog (e.g., cADPR-AM) stock solution (typically in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or a HEPES-buffered saline)
-
Pluronic F-127 (optional, to aid in solubilization)
Procedure:
-
Prepare a loading solution by diluting the stock solution of the cell-permeant cADPR analog in the physiological buffer to the desired final concentration. If using Pluronic F-127, pre-mix it with the stock solution before diluting.
-
Remove the culture medium from the cells and wash them once with the physiological buffer.
-
Add the loading solution to the cells.
-
Incubate the cells at room temperature or 37°C for a specific period (typically 30-60 minutes). This step requires optimization.
-
After incubation, wash the cells with the physiological buffer to remove the extracellular analog.
-
The cells are now loaded with the cADPR analog and ready for the downstream assay.
B. Measuring Intracellular Calcium Mobilization
The most common application of cell-permeant cADPR analogs is to study their effect on intracellular calcium levels. This is typically achieved using fluorescent calcium indicators.
Protocol 4: Measurement of Intracellular Calcium using Fura-2 AM
This protocol details the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration following the application of a cell-permeant cADPR analog.[2][7][8][9][10]
Materials:
-
Cells loaded with a cell-permeant cADPR analog (from Protocol 3)
-
Fura-2 AM stock solution (in DMSO)
-
Physiological buffer (e.g., HBSS)
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
Ionomycin (B1663694) (for maximal calcium response)
-
EGTA (for minimal calcium response)
Procedure:
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM) in the physiological buffer.
-
Incubate the cells with the Fura-2 AM loading solution at room temperature or 37°C for 30-60 minutes in the dark.
-
Wash the cells with the physiological buffer to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Place the coverslip with loaded cells in a perfusion chamber on the microscope stage or place the multi-well plate in the plate reader.
-
Acquire a baseline fluorescence ratio (F340/F380) before adding the cADPR analog.
-
Apply the cell-permeant cADPR analog to the cells. If cells were pre-loaded, this step is omitted.
-
Record the change in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular calcium.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, obtain the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin in the presence of extracellular calcium.
-
Obtain the minimum fluorescence ratio (Rmin) by chelating calcium with EGTA.
-
Use the Grynkiewicz equation to convert the fluorescence ratios to intracellular calcium concentrations.[10]
-
III. Quantitative Data Summary
The following tables summarize key quantitative data for commonly used cell-permeant cADPR analogs and related compounds.
Table 1: Effective Concentrations of Cell-Permeant cADPR Agonists
| cADPR Analog | Cell Type | Effective Concentration | Observed Effect | Citation(s) |
| cADPR-AM | Neuronal cells, PC12 cells | Not specified, extracellular addition | Increase in cytosolic Ca²⁺ | [3] |
| cIDPRE | Jurkat T cells | 750 µM | Induction of immediate Ca²⁺ peak | [4] |
| 8-Br-N1-cIDPR | Human T cells | Not specified | Membrane-permeant agonist of Ca²⁺ release | [5][6] |
| cADPR | Cultured astrocytes | 100 µM | Persistent increase in intracellular Ca²⁺ | [11] |
Table 2: Effective Concentrations of cADPR Antagonists
| Antagonist | Cell Type | Effective Concentration | Observed Effect | Citation(s) |
| 8-Br-cADPR | Axons | Concentration-dependent | Decreased paclitaxel-induced degeneration | [12] |
| 8-Br-7-CH-cADPR | Axons | As low as 0.1 µM | Decreased paclitaxel-induced degeneration | [12] |
| 8-Br-cADPR | Renal tissue | Not specified | Reduced renal damage and inflammation | [13][14] |
IV. Visualizations
A. Signaling Pathway
Caption: The cADPR signaling pathway.
B. Experimental Workflow
Caption: Experimental workflow for cADPR analogs.
References
- 1. Chemoenzymatic synthesis of 7-deaza cyclic adenosine 5'-diphosphate ribose analogues, membrane-permeant modulators of intracellular calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Synthesis and use of cell-permeant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Calcium Mobilization Activity of cADPR Analogues Which Integrate Nucleobase, Northern and Southern Ribose Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First enzymatic synthesis of an N1-cyclised cADPR (cyclic-ADP ribose) analogue with a hypoxanthine partial structure: discovery of a membrane permeant cADPR agonist - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. This compound ammonium (cADPR ammonium) | Calcium Channel | | Invivochem [invivochem.com]
- 12. rupress.org [rupress.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 8-Br-cADPR, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Commercially Available Fluorescent Probes for Cyclic ADP-Ribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic ADP-ribose (cADPR) is a crucial second messenger that modulates intracellular calcium (Ca²⁺) signaling by activating ryanodine (B192298) receptors on the endoplasmic reticulum, leading to Ca²⁺ release from intracellular stores.[1][2] This signaling pathway is implicated in a multitude of cellular processes, making the quantification of cADPR a key aspect of research in cell biology and drug discovery. While direct fluorescent probes for cADPR are not commercially available, highly sensitive indirect fluorometric assays serve as the primary method for its quantification in biological samples.
These assays are typically based on an enzymatic cycling reaction. In the presence of a high concentration of nicotinamide (B372718), ADP-ribosyl cyclase (ADPRC) can reverse its normal function and stoichiometrically convert cADPR to nicotinamide adenine (B156593) dinucleotide (NAD⁺).[2][3] The resulting NAD⁺ is then detected using a specific fluorescent probe, allowing for the sensitive measurement of the initial cADPR concentration. This document provides detailed information and protocols for the commercially available assay kits based on this principle.
Commercially Available Fluorescent Assay Kits for cADPR
The most prominent commercially available tool for the fluorescent detection of cADPR is the indirect enzymatic cycling assay. A leading example is the Amplite™ Fluorimetric cADP-Ribose Assay Kit.
Summary of Commercially Available cADPR Fluorescent Assay Kits
| Kit Name | Supplier | Catalog No. | Principle | Detection Method | Excitation/Emission (nm) | Sensitivity |
| Amplite™ Fluorimetric cADP-Ribose Assay Kit | AAT Bioquest | 20305 | Enzymatic conversion of cADPR to NAD⁺ by ADP-ribosyl cyclase in the presence of nicotinamide. The generated NAD⁺ is then detected by a specific fluorescent probe (Quest Fluor™ NAD Probe).[4][5] | Fluorometric | 420/480 | ~100 nM[1][5] |
cADPR Signaling Pathway
The following diagram illustrates the central role of cADPR in intracellular calcium signaling.
Caption: The cADPR signaling cascade.
Experimental Protocols
Protocol: Quantification of cADPR using Amplite™ Fluorimetric cADP-Ribose Assay Kit
This protocol is adapted from the AAT Bioquest product manual for catalog number 20305.[1] It is designed for use in a 96-well microplate format and can be adapted for 384-well plates.
Materials:
-
Amplite™ Fluorimetric cADP-Ribose Assay Kit (AAT Bioquest, Cat. No. 20305), containing:
-
Component A: Quest Fluor™ NAD Probe
-
Component B: ADPRC Enzyme mix
-
Component C: Assay Solution I
-
Component D: Assay Solution II
-
Component E: Enhancer Solution
-
Component F: cADPR Standard
-
-
ddH₂O
-
96-well solid black microplate
-
Fluorescence microplate reader with Ex/Em = 420/480 nm capabilities
-
Samples for cADPR quantification (e.g., cell or tissue lysates)
Procedure:
1. Preparation of Reagents:
-
Thaw all kit components at room temperature before starting.
-
cADPR Standard Stock Solution (5 mM): Add 10 µL of ddH₂O to the vial of cADPR Standard (Component F). Mix well. Store unused stock solution in single-use aliquots at -20°C.
-
cADPR Standard Curve (0 to 100 µM):
-
Prepare a 100 µM cADPR standard solution by adding 5 µL of the 5 mM stock solution to 245 µL of Assay Solution I (Component C).
-
Perform 1:3 serial dilutions in Assay Solution I to create standards of 100, 33.3, 11.1, 3.7, 1.23, 0.4, and 0.14 µM. Use Assay Solution I as the 0 µM (blank) control.[6]
-
-
ADPRC Working Solution: Add 50 µL of ddH₂O to the ADPRC Enzyme Mix vial (Component B) and mix. Transfer the entire contents to 5 mL of Assay Solution I (Component C) and mix well. Note: This solution is not stable and should be used promptly.[1]
2. Assay Protocol:
-
Add 50 µL of each cADPR standard, test sample, and blank control into individual wells of the 96-well plate.
-
Add 50 µL of the ADPRC Working Solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Add 40 µL of Quest Fluor™ NAD Probe (Component A) to each well. Mix well.
-
Add 40 µL of Assay Solution II (Component D) to each well. Mix well.
-
Incubate at room temperature for 10-20 minutes, protected from light.
-
Add 30 µL of Enhancer Solution (Component E) to each well.
-
Incubate at room temperature for another 10-20 minutes, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 420/480 nm using a fluorescence microplate reader.
3. Data Analysis:
-
Subtract the fluorescence reading of the blank control from all other readings.
-
Plot the fluorescence intensity as a function of the cADPR standard concentration to generate a standard curve.
-
Determine the cADPR concentration in the test samples by interpolating their fluorescence values on the standard curve.
Experimental Workflow Diagram
The following diagram outlines the workflow for the indirect fluorescent assay of cADPR.
Caption: Workflow of the enzymatic cycling assay for cADPR.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. A novel cycling assay for cellular cADP-ribose with nanomolar sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amplite® Fluorimetric cADP-Ribose Assay Kit | AAT Bioquest [aatbio.com]
- 5. What is the best way to quantitate this compound (cADPR)? | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
What is the protocol for using cADPR to induce calcium release in permeabilized cells?
Application Notes: cADPR-Mediated Calcium Release in Permeabilized Cells
Introduction
Cyclic adenosine (B11128) diphosphate-ribose (cADPR) is a crucial second messenger that mobilizes calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum.[1] It plays a significant role in various cellular processes, including neurotransmitter release, muscle contraction, and immune responses.[2][3] cADPR exerts its effects by gating ryanodine (B192298) receptors (RyRs), a major class of intracellular calcium channels, thereby inducing Ca²⁺-induced Ca²⁺ release (CICR).[1][4]
Due to its net negative charge at physiological pH, cADPR cannot passively cross the plasma membrane.[5] Therefore, to study its direct effects on intracellular calcium stores, it is essential to introduce it into the cytosol. This is commonly achieved by permeabilizing the cell membrane with mild detergents like saponin (B1150181) or digitonin (B1670571), which create pores in the plasma membrane while leaving intracellular organelle membranes largely intact.[5][6] This protocol provides a detailed methodology for inducing and measuring cADPR-mediated calcium release in permeabilized cells.
cADPR Signaling Pathway
The following diagram illustrates the mechanism of cADPR-induced calcium release. cADPR is synthesized from NAD⁺ by the enzyme ADP-ribosyl cyclase.[1] It then binds to and activates ryanodine receptors (RyRs) on the membrane of the endoplasmic reticulum (ER), causing the release of Ca²⁺ into the cytosol.
Experimental Protocols
This section details the step-by-step procedure for preparing permeabilized cells and measuring cADPR-induced calcium release using a fluorescent calcium indicator.
1. Reagents and Buffers
-
Cells: A suitable cell line known to express functional ryanodine receptors (e.g., Jurkat T-cells, PC12, SH-SY5Y neuroblastoma cells).[5][7]
-
Permeabilization Agent: Saponin or Digitonin (e.g., 10 mg/mL stock in DMSO).
-
Cytosol-Like Buffer (CLB): 120 mM KCl, 20 mM NaCl, 10 mM HEPES, 1 mM KH₂PO₄, 2 mM Mg-ATP. Adjust pH to 7.2. Keep on ice.
-
Calcium Indicator: Fluo-8 AM or Fura-2 AM (e.g., 1 mM stock in DMSO).
-
cADPR: 1 mM stock solution in CLB. Store at -80°C.
-
Positive Control: Ionomycin (e.g., 1 mM stock in DMSO).
-
Calcium Chelator (Negative Control): EGTA (e.g., 0.5 M stock solution, pH 8.0).
2. Cell Preparation and Dye Loading
-
Cell Culture: Culture cells to a density of approximately 80-90% confluency. For suspension cells, aim for a concentration of 1-2 x 10⁶ cells/mL.
-
Harvesting: For adherent cells, detach using a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with a calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺).
-
Dye Loading: Resuspend the cell pellet in the appropriate buffer containing the calcium indicator (e.g., 2-5 µM Fluo-8 AM or Fura-2 AM).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[8] This allows the acetoxymethyl (AM) ester dye to cross the cell membrane.[8]
-
Post-Loading Wash: After incubation, wash the cells twice with the calcium-free buffer to remove excess extracellular dye.
-
Resuspension: Resuspend the final cell pellet in cold Cytosol-Like Buffer (CLB) to a concentration of approximately 1-5 x 10⁶ cells/mL.
3. Permeabilization and Calcium Release Measurement
This procedure is designed for use with a fluorescence plate reader.
-
Plate Cells: Add 100 µL of the dye-loaded cell suspension to each well of a black, clear-bottom 96-well plate.
-
Establish Baseline: Place the plate in the reader and measure the baseline fluorescence for 60-120 seconds. (For Fluo-8, Ex/Em = 490/525 nm).[9]
-
Permeabilization: Add a pre-determined, minimal concentration of saponin or digitonin (e.g., 10-50 µg/mL final concentration) to each well. The optimal concentration should be determined empirically for each cell type to permeabilize the plasma membrane without damaging the ER membrane.
-
Stabilization: Allow the fluorescence signal to stabilize for 2-5 minutes post-permeabilization.
-
Induce Calcium Release: Add cADPR to the wells to achieve the desired final concentration (e.g., 100 nM to 10 µM).[4] Immediately begin recording the fluorescence change for 3-5 minutes.
-
Positive Control: In separate wells, add a calcium ionophore like Ionomycin (e.g., 1-5 µM final concentration) to induce maximal calcium release and determine the maximum fluorescence signal (F_max).
-
Negative Control: To determine background fluorescence (F_min), add a calcium chelator like EGTA (e.g., 5-10 mM final concentration) to lyse the cells and chelate all available calcium.
Experimental Workflow
The following diagram provides a visual overview of the entire experimental procedure.
Data Presentation
The following table summarizes typical concentrations and observed effects of cADPR in various experimental systems. This data serves as a guideline for designing experiments.
| Parameter | Value Range | Cell Type / System | Notes | Citation |
| cADPR Concentration | 100 nM - 5 µM | Aplysia presynaptic neuron (microinjection) | Lower concentrations (10 µM) caused modest, persistent facilitation of neurotransmitter release. | [4] |
| cADPR Concentration | 100 µM | Aplysia presynaptic neuron (microinjection) | Resulted in a more efficient, 24.1% enhancement of postsynaptic currents. | [4] |
| cADPR Concentration | 1 mM | Aplysia presynaptic neuron (microinjection) | Overloading led to a transient increase followed by a depression of acetylcholine (B1216132) release. | [4] |
| cADPR Antagonist | 100 µM (8-Br-cADPR) | Porcine airway smooth muscle cells | Significantly attenuated Ca²⁺ responses to acetylcholine and endothelin-1. | [3] |
| Permeabilization Agent | Saponin | Adherent cell monolayers | Used to permeabilize the plasma membrane for ⁴⁵Ca²⁺ flux assays. | [6] |
| Calcium Indicator | Fura-2 AM (2 µM) | Jurkat T cells | Used for live-cell confocal imaging of Ca²⁺ mobilization. | [10] |
| Calcium Measurement | Fluorescence Plate Reader (e.g., FLIPR™) | Various (HEK-293, Jurkat) | High-throughput method for monitoring intracellular calcium flux. | [9][11] |
References
- 1. Determination of ADP-ribosyl cyclase activity, cyclic ADP-ribose, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and calcium-induced calcium release regulate neurotransmitter release at a cholinergic synapse of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and calcium-induced calcium release regulate neurotransmitter release at a cholinergic synapse of Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Ca2+ release evoked by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of intracellular Ca2+ release in permeabilized cells using 45Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of calcium fluxes in permeabilized cells using a ⁴⁵Ca²+ uptake and release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. content.abcam.com [content.abcam.com]
- 10. Synthesis and Calcium Mobilization Activity of cADPR Analogues Which Integrate Nucleobase, Northern and Southern Ribose Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
Studying the Influence of Cyclic ADP-Ribose on Ryanodine Receptor Channel Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the effects of cyclic ADP-ribose (cADPR), a key intracellular second messenger, on the activity of ryanodine (B192298) receptor (RyR) calcium release channels. This document outlines the prevailing signaling pathways, detailed experimental protocols for the principal methods of study, and a summary of quantitative data to facilitate experimental design and data interpretation.
Introduction
This compound (cADPR) is a crucial signaling molecule derived from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) that modulates intracellular calcium ([Ca2+]) levels in a wide array of cell types.[1] A primary target of cADPR is the ryanodine receptor (RyR), a large conductance ion channel located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER) responsible for releasing Ca2+ from intracellular stores. The interaction between cADPR and RyRs is a critical component of cellular calcium signaling, implicated in processes ranging from muscle contraction to neurotransmitter release. However, the precise nature of this interaction remains a subject of active research, with some studies indicating a direct activation of RyRs by cADPR, while others suggest an indirect mechanism often involving accessory proteins.[2][3][4][5] These notes will delve into the methodologies used to elucidate this complex relationship.
cADPR-RyR Signaling Pathway
The synthesis of cADPR from NAD+ is catalyzed by the enzyme ADP-ribosyl cyclase, with the transmembrane glycoprotein (B1211001) CD38 being a major ADP-ribosyl cyclase in mammals. Once synthesized, cADPR is thought to modulate RyR channel gating, leading to the release of Ca2+ from the SR/ER into the cytoplasm. This process is often dependent on the presence of accessory proteins such as FK506-binding protein 12.6 (FKBP12.6) and calmodulin.[6][7][8][9] Some evidence suggests that cADPR binds to FKBP12.6, causing its dissociation from the RyR channel complex and subsequently leading to channel activation.[10] Calmodulin has also been shown to be a necessary cofactor for cADPR-mediated RyR activation in some systems.[9] The released Ca2+ can then participate in a variety of downstream cellular processes.
Experimental Protocols
Several key experimental techniques are employed to study the effect of cADPR on RyR channel activity. The choice of method depends on whether the investigation is focused on the single-molecule level, on isolated organelles, or within intact cells.
Bilayer Lipid Membrane (BLM) and Single-Channel Recording
This technique allows for the direct observation of individual RyR channel activity in a controlled, reconstituted system.
Objective: To determine the direct effect of cADPR on the gating properties (open probability, conductance, open/closed times) of a single RyR channel.
Protocol:
-
Preparation of SR Microsomes:
-
Isolate heavy SR microsomes from tissue homogenates (e.g., cardiac or skeletal muscle) by differential centrifugation.[11]
-
The final pellet containing heavy SR should be resuspended in a suitable buffer and stored at -80°C.
-
-
Formation of the Planar Lipid Bilayer:
-
Form a lipid bilayer by painting a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine) across a small aperture separating two chambers (cis and trans).[12]
-
The cis chamber represents the cytosolic side, and the trans chamber represents the luminal (SR/ER) side.
-
-
Reconstitution of RyR Channels:
-
Add a small aliquot of the SR microsome preparation to the cis chamber.
-
The vesicles containing RyR channels will fuse with the lipid bilayer, incorporating the channels into the artificial membrane.[13]
-
-
Single-Channel Recording:
-
Apply a voltage across the bilayer using Ag/AgCl electrodes and a patch-clamp amplifier.
-
Record the single-channel currents. The solutions in the cis and trans chambers should be designed to mimic physiological conditions, with the appropriate ion concentrations (e.g., Cs+ or K+ as the charge carrier) and the presence of ATP and Mg2+.[11]
-
Establish a baseline recording of RyR channel activity.
-
-
Application of cADPR:
-
Add known concentrations of cADPR to the cis chamber.
-
Record the changes in channel activity.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Po), single-channel conductance, mean open time, and mean closed time before and after the addition of cADPR.
-
[³H]Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as the radiolabeled plant alkaloid ryanodine binds with high affinity to the open state of the channel.
Objective: To indirectly measure the effect of cADPR on the open probability of a population of RyR channels.
Protocol:
-
Preparation of Microsomes:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the microsomal preparation with a binding buffer containing [³H]ryanodine at a low nanomolar concentration.
-
The buffer should also contain varying concentrations of free Ca2+, as RyR activity is Ca2+-dependent.[16]
-
For the experimental samples, add the desired concentrations of cADPR. Include control samples without cADPR.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a sufficient time to reach binding equilibrium (typically 2-3 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the microsomes (with bound [³H]ryanodine) from the unbound [³H]ryanodine in the solution.
-
Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the amount of radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine) from the total binding.
-
Compare the specific [³H]ryanodine binding in the presence and absence of cADPR to determine its effect on RyR channel opening.
-
Intracellular Calcium Release Measurement
This method assesses the ability of cADPR to induce Ca2+ release from intracellular stores in either permeabilized or intact cells.
Objective: To measure the cADPR-induced release of Ca2+ from the SR/ER.
Protocol:
-
Cell Preparation:
-
Use either isolated cells (e.g., cardiomyocytes, neurons) or cultured cell lines.
-
For permeabilized cell assays, treat the cells with a reagent like saponin (B1150181) to selectively permeabilize the plasma membrane while leaving the SR/ER intact.
-
-
Loading with Calcium Indicator:
-
Measurement of Calcium Levels:
-
Use a fluorescence microscope or a plate reader to monitor the fluorescence of the Ca2+ indicator.
-
Establish a stable baseline fluorescence signal.
-
-
Application of cADPR:
-
For permeabilized cells, add cADPR directly to the extracellular buffer.
-
For intact cells, microinjection of cADPR or the use of a cell-permeable analog may be necessary.
-
-
Data Acquisition and Analysis:
-
Record the change in fluorescence intensity over time following the addition of cADPR.
-
The increase in fluorescence corresponds to an increase in intracellular [Ca2+].
-
Calibrate the fluorescence signal to absolute [Ca2+] values if using a ratiometric dye like Fura-2.
-
Compare the magnitude and kinetics of the Ca2+ release in response to different concentrations of cADPR.
-
Data Presentation
The following tables summarize quantitative data from published studies on the effect of cADPR on RyR channel activity.
Table 1: Effect of cADPR on RyR Open Probability (Po) in Bilayer Lipid Membrane Preparations
| RyR Source/Isoform | cADPR Concentration (µM) | Fold Increase in Po (NPo) | Reference |
| Coronary Arterial Smooth Muscle | 0.01 | 2.9 | [20] |
| Coronary Arterial Smooth Muscle | 1 | 8 | [20] |
| Cardiac Muscle | 5 | No significant effect | [21] |
Table 2: Effect of cADPR on Intracellular Ca2+ Dynamics
| Cell Type | cADPR Concentration (µM) | Observed Effect | Reference |
| Rat Ventricular Myocytes (quiescent) | 0.1 - 10 | Sustained [Ca2+]i increase (50-500 nM) | [22] |
| Rat Ventricular Myocytes (spontaneous waves) | Increasing concentrations | Increased Ca2+ wave frequency | [22] |
| Rat Ventricular Myocytes (electrically paced) | Increasing concentrations | Increased amplitude of [Ca2+]i transients (up to 150% of control) | [22] |
Discussion of Controversial Findings
The literature presents conflicting evidence regarding the direct effect of cADPR on RyR channels. Several studies have reported that cADPR fails to activate purified RyR1 or RyR2 reconstituted in lipid bilayers or to increase [³H]ryanodine binding.[4][5] These findings suggest that cADPR may not be a direct agonist of the RyR channel itself.
Conversely, other studies have demonstrated a clear activation of RyR channels by cADPR, particularly in preparations from smooth muscle.[20] A potential explanation for these discrepancies lies in the requirement for accessory proteins. It has been shown that the effect of cADPR on RyRs can be dependent on the presence of FKBP12.6 and calmodulin.[6][7][8][9] Therefore, the absence of these cofactors in some purified, reconstituted systems could account for the lack of a cADPR effect. Another possibility is that cADPR's primary effect is to increase the uptake of Ca2+ into the SR via SERCA, which then sensitizes the RyR to luminal Ca2+, leading to an increased propensity for Ca2+-induced Ca2+ release.[21]
Researchers should be mindful of these controversies when designing experiments and interpreting their results. The choice of experimental system (e.g., purified RyR vs. native microsomes) and the inclusion of known cofactors are critical variables that can influence the observed effect of cADPR.
References
- 1. From eggs to hearts: what is the link between this compound and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Adenosine Diphosphate Ribose Activates Ryanodine Receptors, whereas NAADP Activates Two-pore Domain Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic adenosine diphosphate ribose activates ryanodine receptors, whereas NAADP activates two-pore domain channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound does not affect cardiac or skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of effect of cADP-ribose and NAADP on the activity of skeletal muscle and heart ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of FKBP12.6 in cADPR-induced activation of reconstituted ryanodine receptors from arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. FKBP12.6 and cADPR regulation of Ca2+ release in smooth muscle cells. | Semantic Scholar [semanticscholar.org]
- 9. Cyclic ADP ribose activation of the ryanodine receptor is mediated by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of ryanodine receptor 2 and FK506-binding protein 12.6 dissociation in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging Single Cardiac Ryanodine Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstitution of purified cardiac muscle calcium release channel (ryanodine receptor) in planar bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchmap.jp [researchmap.jp]
- 16. researchgate.net [researchgate.net]
- 17. A method for measuring sarcoplasmic reticulum calcium uptake in the skeletal muscle using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. cADP-ribose activates reconstituted ryanodine receptors from coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Purchasing Synthetic Cyclic ADP-Ribose: A Detailed Guide for Researchers
References
- 1. Synthesis and Calcium Mobilization Activity of cADPR Analogues Which Integrate Nucleobase, Northern and Southern Ribose Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of T cell calcium influx by the second messenger ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAADP induces Ca2+ oscillations via a two‐pool mechanism by priming IP3‐ and cADPR‐sensitive Ca2+ stores | The EMBO Journal [link.springer.com]
- 4. This compound does not affect cardiac or skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cADP-ribose activates reconstituted ryanodine receptors from coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of effect of cADP-ribose and NAADP on the activity of skeletal muscle and heart ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From eggs to hearts: what is the link between this compound and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Selecting cADPR Concentrations for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) diphosphate-ribose (cADPR) is a crucial second messenger that modulates intracellular calcium ([Ca2+]) signaling in a multitude of cell types.[1][2] It primarily functions by mobilizing Ca2+ from intracellular stores, thereby influencing a wide array of physiological processes, including muscle contraction, neurotransmitter secretion, and immune responses.[1][2] The primary enzyme responsible for the synthesis of cADPR in mammals is CD38, a multifunctional ectoenzyme that converts nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) into cADPR.[3] The principal intracellular target of cADPR is the ryanodine (B192298) receptor (RyR), a Ca2+ release channel located on the membrane of the endoplasmic or sarcoplasmic reticulum.[1]
Given its central role in Ca2+ homeostasis, the use of cADPR in in vitro experiments is essential for dissecting its signaling pathways and for the development of novel therapeutics targeting these pathways. However, determining the optimal concentration of cADPR for a specific in vitro experiment can be challenging due to its cell-impermeant nature and the varying sensitivity of different cellular systems.[4]
These application notes provide a comprehensive guide for researchers on how to choose the right concentration of cADPR for various in vitro experiments. This document includes detailed protocols for key assays, tables summarizing effective concentrations from the literature, and diagrams illustrating the cADPR signaling pathway and experimental workflows.
Factors Influencing the Choice of cADPR Concentration
Several factors must be considered when selecting the appropriate cADPR concentration for an in vitro experiment:
-
Cell Type and Expression Levels of Target Receptors: The sensitivity to cADPR is highly dependent on the cell type and the expression levels of its primary target, the ryanodine receptor. Cells with high RyR expression may respond to lower concentrations of cADPR.
-
Experimental Assay: The nature of the assay will dictate the required cADPR concentration. For instance, direct binding assays with purified receptors may require different concentrations than functional assays measuring global cellular responses like calcium release.
-
Cell Permeability: cADPR is a negatively charged molecule and does not readily cross the plasma membrane.[4] Therefore, for experiments with intact cells, methods for intracellular delivery such as cell permeabilization or microinjection are necessary.[4] The efficiency of the delivery method can influence the effective intracellular concentration.
-
Purity of cADPR: Commercially available cADPR can sometimes be contaminated with adenosine diphosphate-ribose (ADPR), which can have its own biological effects, particularly on TRPM2 channels.[5][6] It is crucial to use highly purified cADPR to avoid confounding results.
-
Presence of cADPR Antagonists or Analogs: When using antagonists like 8-Bromo-cADPR (8-Br-cADPR) to probe the involvement of the cADPR pathway, the concentration of the antagonist will influence the required concentration of the agonist (cADPR) to elicit a response.
Data Presentation: Effective Concentrations of cADPR and its Antagonists
The following tables summarize the effective concentrations of cADPR and its commonly used antagonist, 8-Br-cADPR, in various in vitro experimental systems.
Table 1: Effective Concentrations of cADPR in Various In Vitro Assays
| Experimental System | Assay Type | Effective Concentration Range | EC50 | Notes |
| Reconstituted Ryanodine Receptors (Coronary Arterial Smooth Muscle) | Single Channel Recordings | 0.01 µM - 1 µM | - | Concentration-dependent increase in open probability.[7] |
| Permeabilized Rat Ventricular Myocytes | Calcium Imaging | 10 µM | - | Increased frequency of Ca2+ sparks.[8] |
| Permeabilized Porcine Tracheal Smooth Muscle Cells | Calcium Imaging | - | - | Pre-exposure to 8-amino-cADPR inhibited the response to subsequent cADPR.[9] |
| Sea Urchin Egg Homogenates | Calcium Release Bioassay | 100 nM | - | Used to test the antagonistic action of 8-bromo-cADPR.[10] |
| HEK293 Cells Expressing Human TRPM2 | Patch Clamp | 250 µM - 1 mM | ~250-700 µM | Activation of TRPM2 by cADPR is controversial and may be due to ADPR contamination.[5][7][11] |
| Cardiac Ryanodine Receptor in Planar Lipid Bilayers | Single Channel Recordings | 0.1 µM - 5 µM | - | Activation is dependent on cytosolic Ca2+ levels.[12][13] |
Table 2: Effective Concentrations of cADPR Antagonist (8-Br-cADPR)
| Experimental System | Assay Type | Effective Concentration Range | IC50 | Notes |
| Sea Urchin Egg Homogenates | Calcium Release Bioassay | - | 0.97 µM | Inhibition of cADPR-induced Ca2+ release.[10] |
| Compartmentalized DRG Neuron Cultures | Axon Degeneration Assay | 10 µM | - | Significantly decreased paclitaxel-induced degeneration.[14] |
| DRG Axons | Calcium Imaging | 20 µM | - | Partially decreased paclitaxel-induced axonal calcium flux.[14] |
| Permeabilized Sheep Lens Cells | Calcium Imaging | - | - | Inhibited cADPR-mediated Ca2+ release but not IP3-mediated release.[15] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the cADPR signaling pathway and a general workflow for a cADPR-induced calcium release experiment.
Experimental Protocols
Protocol 1: cADPR-Induced Calcium Release in Permeabilized Cells
This protocol describes a method to measure cADPR-induced calcium release from intracellular stores in cultured cells permeabilized with β-escin.
Materials:
-
Cultured cells grown on glass coverslips
-
HEPES-buffered saline (HBS): 137 mM NaCl, 5.4 mM KCl, 0.4 mM MgSO4, 0.5 mM MgCl2, 4.2 mM NaHCO3, 5 mM glucose, 10 mM HEPES, pH 7.4
-
Intracellular-like medium (ICM): 120 mM KCl, 20 mM HEPES, 2 mM MgCl2, 1 mM K2ATP, 0.2 mM K2EGTA, pH 7.2
-
β-escin stock solution (10 mM in DMSO)
-
Fluo-4 AM stock solution (1 mM in DMSO)
-
cADPR stock solution (1 mM in water)
-
Ionomycin (B1663694) stock solution (1 mM in DMSO)
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and grow to the desired confluency.
-
Wash the cells twice with HBS.
-
-
Dye Loading:
-
Incubate cells with 2-5 µM Fluo-4 AM in HBS for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove excess dye.
-
-
Permeabilization:
-
Transfer the coverslip to a perfusion chamber on the microscope stage.
-
Perfuse the cells with ICM containing a low concentration of β-escin (e.g., 10-50 µM) for 1-5 minutes. The optimal concentration and time should be determined empirically for each cell type to achieve plasma membrane permeabilization without disrupting intracellular organelles. Successful permeabilization can be confirmed by the influx of a membrane-impermeant dye like trypan blue.
-
-
Calcium Release Assay:
-
After permeabilization, switch the perfusion to ICM without β-escin to wash away the permeabilizing agent.
-
Establish a stable baseline fluorescence recording.
-
Add cADPR to the perfusion solution at the desired final concentration (start with a range of 100 nM to 10 µM).
-
Record the change in fluorescence intensity, which corresponds to the increase in intracellular Ca2+.
-
As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin (1-5 µM) to release all remaining calcium from intracellular stores and confirm cell responsiveness.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).
-
Normalize the response by expressing it as ΔF/F0.
-
Generate a dose-response curve by plotting the normalized fluorescence change against the cADPR concentration.
-
Protocol 2: In Vitro CD38 Enzyme Activity Assay (Cyclase Activity)
This protocol measures the cyclase activity of CD38 by quantifying the production of the fluorescent cADPR analog, cyclic GDP-ribose (cGDPR), from the NAD+ analog, nicotinamide guanine (B1146940) dinucleotide (NGD+).
Materials:
-
Recombinant human CD38 enzyme
-
CD38 assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2
-
NGD+ substrate solution (e.g., 100 µM in assay buffer)
-
Test compounds (potential inhibitors or activators)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant CD38 in cold assay buffer. The optimal enzyme concentration should be determined to ensure the reaction remains in the linear range during the assay period.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add:
-
Assay buffer (for control wells)
-
Test compounds at various concentrations
-
-
Add the diluted CD38 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 10-15 minutes to allow for any pre-incubation of the enzyme with the test compounds.
-
-
Initiate Reaction:
-
Add the NGD+ substrate solution to all wells to start the reaction.
-
The final reaction volume is typically 100-200 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition or activation of the test compounds relative to the control (no compound) wells.
-
For inhibitors, plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Protocol 3: [3H]-Ryanodine Binding Assay
This assay measures the binding of radiolabeled ryanodine to RyRs, which is an indicator of the channel's open state. Activators of RyR, such as cADPR, will increase [3H]-ryanodine binding.
Materials:
-
Microsomal preparations containing RyRs (e.g., from cardiac or skeletal muscle)
-
Binding buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 10 µM free Ca2+
-
[3H]-ryanodine
-
cADPR stock solution
-
Non-labeled ryanodine (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes, combine:
-
Microsomal preparation (e.g., 50-100 µg of protein)
-
Binding buffer
-
[3H]-ryanodine (e.g., 1-10 nM)
-
cADPR at various concentrations (e.g., 100 nM to 10 µM) or vehicle control.
-
For non-specific binding control, add a high concentration of non-labeled ryanodine (e.g., 10 µM).
-
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold to separate bound from free [3H]-ryanodine.
-
Wash the filters quickly with ice-cold wash buffer (e.g., binding buffer without Ca2+) to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific [3H]-ryanodine binding as a function of the cADPR concentration to determine the dose-dependent effect of cADPR on RyR activity.
-
Conclusion
The selection of an appropriate cADPR concentration is critical for the successful execution and interpretation of in vitro experiments aimed at understanding its role in cellular signaling. This guide provides a starting point for researchers by summarizing effective concentrations from the literature and offering detailed protocols for key assays. It is important to empirically determine the optimal concentration for each specific experimental system. By carefully considering the factors outlined and utilizing the provided protocols, researchers can confidently design and perform robust in vitro experiments to further elucidate the complex and vital functions of cADPR.
References
- 1. From eggs to hearts: what is the link between cyclic ADP-ribose and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP): novel regulators of Ca2+-signaling and cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) activity by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cADPR Does Not Activate TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Does this compound (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 8. Ca2+ sparks and Ca2+ waves in saponin-permeabilized rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound competes with ATP for the adenine nucleotide binding site on the cardiac ryanodine receptor Ca(2+)-release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound does not affect cardiac or skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging of intracellular calcium stores in single permeabilized lens cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intracellular Delivery of Cyclic ADP-Ribose
Introduction
Cyclic ADP-ribose (cADPR) is a crucial second messenger that modulates intracellular calcium (Ca²⁺) signaling by activating ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum, leading to Ca²⁺ release from intracellular stores.[1][2] This signaling pathway is implicated in a multitude of cellular processes, including muscle contraction, neurotransmission, and cell proliferation.[3][4] However, the inherent negative charge of cADPR at physiological pH prevents its passive diffusion across the cell membrane, posing a significant challenge for studying its intracellular functions.[3] These application notes provide a comprehensive overview and detailed protocols for various methods to deliver cADPR into intact cells, enabling researchers to investigate its physiological roles.
Methods for cADPR Delivery
Several methods have been developed to overcome the membrane barrier and introduce cADPR into the cytoplasm. The choice of method depends on the cell type, experimental goals, and available equipment.
1. Cell-Permeant cADPR Analogs (Prodrugs)
This method involves the use of chemically modified cADPR analogs that are lipophilic and can passively cross the cell membrane. Once inside the cell, endogenous esterases cleave the modifying groups, releasing the active cADPR.
-
Advantages: Non-invasive, suitable for high-throughput screening, and provides a sustained intracellular release of cADPR.
-
Disadvantages: The efficiency of intracellular cleavage can vary between cell types, and potential off-target effects of the analogs or their byproducts should be considered.
-
Examples: Acetoxymethyl (AM) and butoxymethyl (BM) esters of cADPR, and cyclic inosine (B1671953) diphosphoribose ether (cIDPRE) are examples of cell-permeant analogs.[3][5]
2. Microinjection
Microinjection is a direct physical method that uses a fine glass micropipette to inject a solution containing cADPR directly into the cytoplasm of a single cell.
-
Advantages: Precise control over the amount of cADPR delivered to a single cell, and direct delivery into the cytoplasm.
-
Disadvantages: Technically demanding, low-throughput, and can cause mechanical stress to the cells. It is best suited for larger cells like oocytes and eggs.[6]
3. Electroporation
Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing the entry of extracellular molecules like cADPR into the cytoplasm.
-
Advantages: Applicable to a wide variety of cell types, including those that are difficult to transfect by other means, and allows for the delivery to a large population of cells simultaneously.[7]
-
Disadvantages: Can lead to significant cell death if not optimized, and requires specialized equipment. The efficiency and viability are inversely proportional.[8][9]
4. Lipofection
This technique employs cationic lipid-based reagents to form complexes with negatively charged molecules like cADPR. These lipid-cADPR complexes can then fuse with the cell membrane, releasing cADPR into the cytoplasm.
-
Advantages: Relatively simple to perform, commercially available reagents, and suitable for a variety of cell types.[10]
-
Disadvantages: The efficiency can be cell-type dependent, and the lipid reagents can exhibit some cytotoxicity.[11]
5. Natural Uptake Mechanisms
Some cell types have been shown to possess nucleoside transporters, such as equilibrative nucleoside transporter 2 (ENT2) and concentrative nucleoside transporter 2 (CNT2), which can facilitate the uptake of extracellular cADPR.[12]
-
Advantages: Utilizes the cell's own machinery, potentially less invasive.
-
Disadvantages: This mechanism is not universal to all cell types and the uptake efficiency may be low.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different cADPR delivery methods. It is important to note that these values are approximate and can vary significantly depending on the cell type, experimental conditions, and specific protocol used.
| Delivery Method | Typical Concentration | Delivery Efficiency | Cell Viability | Throughput | Key Considerations |
| Cell-Permeant Analogs | 1-100 µM (extracellular) | High (cell type dependent) | Moderate to High | High | Relies on intracellular esterase activity; potential off-target effects. |
| Microinjection | 1-10 µM (in pipette) | High (per cell) | Low to Moderate | Low | Technically challenging; best for large cells. |
| Electroporation | 10-100 µM (in cuvette) | Moderate to High | Low to Moderate | High | Optimization of electrical parameters is critical to balance efficiency and viability. |
| Lipofection | 1-10 µM (in complex) | Low to Moderate | Moderate | High | Cell-type dependent efficiency; potential lipid toxicity. |
| Natural Uptake | Nanomolar to Micromolar | Low | High | High | Only applicable to specific cell types expressing appropriate transporters. |
Experimental Protocols
Protocol 1: Delivery of Cell-Permeant cADPR-AM
This protocol is a general guideline for using acetoxymethyl ester of cADPR (cADPR-AM) to load cells. Optimization for specific cell types is recommended.
Materials:
-
cADPR-AM (stock solution in DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Cultured cells on coverslips or in a multi-well plate
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) for monitoring intracellular Ca²⁺ levels
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a multi-well plate and allow them to adhere overnight.
-
Loading Solution Preparation: a. Prepare a fresh loading solution by diluting the cADPR-AM stock solution in HBSS to the desired final concentration (e.g., 1-50 µM). b. To aid in the solubilization of the AM ester, add an equal volume of 20% Pluronic F-127 to the cADPR-AM stock before diluting in HBSS.
-
Cell Loading: a. Wash the cells once with HBSS. b. Add the cADPR-AM loading solution to the cells and incubate for 30-60 minutes at 37°C. c. For control experiments, incubate cells with a vehicle control (DMSO and Pluronic F-127 in HBSS).
-
Washing: After incubation, wash the cells three times with HBSS to remove extracellular cADPR-AM.
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the cADPR-AM to cADPR.
-
Analysis: Monitor the intracellular Ca²⁺ response using a fluorescent Ca²⁺ indicator and fluorescence microscopy or a plate reader.
Protocol 2: Microinjection of cADPR
This protocol provides a general procedure for microinjecting cADPR into adherent cells.
Materials:
-
cADPR solution (1-10 µM in injection buffer, e.g., 100 mM KCl, 10 mM HEPES, pH 7.2)
-
Microinjection system (inverted microscope, micromanipulator, microinjector)
-
Glass micropipettes
-
Cultured adherent cells on a glass-bottom dish
Procedure:
-
Prepare Micropipettes: Pull glass capillaries to form fine-tipped micropipettes using a micropipette puller.
-
Load Micropipette: Back-load the micropipette with the cADPR solution using a microloader tip.
-
Mount Micropipette: Mount the loaded micropipette onto the micromanipulator.
-
Cell Preparation: Place the dish with adherent cells on the microscope stage.
-
Microinjection: a. Under microscopic guidance, bring the micropipette tip close to the target cell. b. Gently penetrate the cell membrane with the micropipette. c. Apply a brief pressure pulse using the microinjector to deliver a small volume of the cADPR solution into the cytoplasm. d. Carefully withdraw the micropipette.
-
Analysis: Immediately monitor the injected cell for changes in intracellular Ca²⁺ or other cellular responses.
Protocol 3: Electroporation-Mediated Delivery of cADPR
This protocol is a starting point for electroporating cADPR into a suspension of mammalian cells. Optimization of voltage, pulse duration, and buffer is crucial for each cell type.
Materials:
-
cADPR (stock solution in water or buffer)
-
Electroporation buffer (e.g., Opti-MEM I Reduced Serum Medium or specialized electroporation buffer)
-
Electroporator and electroporation cuvettes (e.g., 0.4 cm gap)
-
Suspension cells or trypsinized adherent cells
-
Cell culture medium
Procedure:
-
Cell Preparation: a. Harvest cells and wash them once with serum-free medium or PBS. b. Resuspend the cells in cold electroporation buffer at a density of 1-10 x 10⁶ cells/mL.
-
Electroporation: a. Add cADPR to the cell suspension to the desired final concentration (e.g., 10-100 µM). b. Transfer the cell/cADPR mixture to a pre-chilled electroporation cuvette. c. Place the cuvette in the electroporator and deliver the electrical pulse. (Example parameters for a square wave pulse: 100-150 V, 10-20 ms).
-
Recovery: a. Immediately after the pulse, remove the cuvette and let it sit at room temperature for 5-10 minutes. b. Gently transfer the cells from the cuvette to a tube containing pre-warmed complete culture medium.
-
Plating and Analysis: a. Plate the cells in a culture dish. b. Allow cells to recover for a few hours before analysis of intracellular Ca²⁺ signaling or other downstream effects. Assess cell viability using a method like Trypan Blue exclusion.
Protocol 4: Lipofection-Mediated Delivery of cADPR
This protocol outlines a general procedure for delivering cADPR using a cationic lipid-based transfection reagent. Refer to the manufacturer's instructions for the specific reagent used.
Materials:
-
cADPR (stock solution in water or buffer)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™)
-
Serum-free medium (e.g., Opti-MEM I)
-
Cultured cells in a multi-well plate
-
Complete cell culture medium
Procedure:
-
Cell Plating: Plate cells in a multi-well plate such that they are 70-90% confluent at the time of transfection.
-
Complex Formation: a. In one tube, dilute the cADPR stock solution in serum-free medium. b. In a separate tube, dilute the lipid transfection reagent in serum-free medium. Incubate for 5 minutes at room temperature. c. Combine the diluted cADPR and the diluted lipid reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Remove the culture medium from the cells and wash once with serum-free medium. b. Add the cADPR-lipid complexes to the cells. c. Incubate the cells with the complexes for 4-6 hours at 37°C.
-
Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Incubate the cells for 24-48 hours before analyzing the effects of intracellular cADPR.
Signaling Pathway and Workflow Diagrams
Caption: The cADPR signaling pathway for intracellular calcium mobilization.
Caption: Experimental workflow for electroporation-mediated delivery of cADPR.
Caption: Experimental workflow for lipofection-mediated delivery of cADPR.
References
- 1. This compound (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP): novel regulators of Ca2+-signaling and cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. Synthesis and use of cell-permeant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the Ca2+-mobilizing messengers NAADP and cADPR by intracellular CD38 enzyme in the mouse heart: Role in β-adrenoceptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Fluorescent Cell Membrane-permeable Caged this compound Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Electrotransfection and lipofection show comparable efficiency for in vitro gene delivery of primary human myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparing Electroporation and Lipofection for the Knockout Efficiency of Cas9 Protein and Cas9 mRNA in 293T and Hela Cells - Resources - PixelBiosciences GmbH [pixelbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Equilibrative and concentrative nucleoside transporters mediate influx of extracellular this compound into 3T3 murine fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot low signal in cyclic ADP-ribose assays?
Welcome to the technical support center for cyclic ADP-ribose (cADPR) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the measurement of cADPR.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound (cADPR) cycling assay?
A fluorometric cycling assay is a highly sensitive method for measuring cADPR.[1][2] The principle of this assay is based on the ability of ADP-ribosyl cyclase to reverse its enzymatic reaction in the presence of a high concentration of nicotinamide.[2][3][4] In this reverse reaction, cADPR is stoichiometrically converted to NAD+. The resulting NAD+ is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase.[2][4] For each molecule of NAD+ that cycles through these coupled reactions, a molecule of the highly fluorescent product, resorufin (B1680543), is generated.[2][3][4] The increase in fluorescence, typically measured at an excitation/emission of ~420/480 nm or ~544/590 nm, is directly proportional to the amount of cADPR in the sample.[3][5][6] This method allows for the detection of cADPR in the nanomolar range.[1][2][7]
Q2: What are the critical reagents in a cADPR cycling assay?
The key components of a cADPR cycling assay include ADP-ribosyl cyclase, nicotinamide, alcohol dehydrogenase, diaphorase, resazurin (B115843) (which is converted to the fluorescent resorufin), and flavin mononucleotide (FMN).[3] Additionally, a cADPR standard is required to generate a standard curve for quantification.[5][8] Many of these reagents are commercially available, often as part of a kit.[1][7]
Q3: How should I prepare my samples for a cADPR assay?
Proper sample preparation is crucial for accurate cADPR measurement. Typically, cells or tissues are lysed using an ice-cold solution of perchloric acid (PCA), often at a concentration of 0.6 M.[3] After lysis, the PCA must be removed from the sample, as it can interfere with the assay.[1] This is commonly achieved by extraction with a mixture of chloroform (B151607) and tri-n-octylamine.[3] It is important to carefully collect the top aqueous layer containing the cADPR.[3] The protein content of the cell lysate is often determined separately for normalization of the cADPR levels.[3]
Q4: Why is it necessary to protect the assay from light?
Several components of the cADPR cycling assay are light-sensitive, particularly the fluorescent product resorufin and some of the probe reagents.[5][8][9] Exposure to light can lead to degradation of these components, resulting in a decreased signal or increased background, which can compromise the accuracy and sensitivity of the assay. Therefore, it is essential to protect the reaction mixture from light during incubations.[5][8][9]
cADPR Signaling Pathway
The following diagram illustrates the central role of cADPR as a second messenger in intracellular calcium signaling.
Caption: cADPR signaling pathway illustrating its synthesis and role in Ca2+ mobilization.
Troubleshooting Guide for Low Signal in cADPR Assays
A low or absent signal is a common issue encountered in cADPR assays. The following table outlines potential causes and their corresponding solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal in All Wells (including standards) | Incorrect Wavelength Settings | Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for the assay (e.g., Ex/Em = 420/480 nm or 544/590 nm).[3][5] |
| Degraded or Improperly Prepared Reagents | Ensure all kit components have been stored correctly at -20°C and thawed to room temperature before use.[5] Prepare the ADPRC working solution and other reagents immediately before use, as some components are unstable.[5][8][9] Briefly centrifuge vials before opening.[5] | |
| Inactive Enzymes | Check the expiration dates of the enzymes (ADP-ribosyl cyclase, alcohol dehydrogenase, diaphorase). Avoid repeated freeze-thaw cycles. Ensure proper storage conditions. Heat treatment during sample preparation can reduce diaphorase activity.[1] | |
| Light Exposure | Protect the plate from light during all incubation steps, as the fluorescent product is light-sensitive.[5][8][9] | |
| Low Signal in Samples but Standard Curve is Normal | Low cADPR Concentration in Sample | The concentration of cADPR in the sample may be below the detection limit of the assay.[6] Consider concentrating the sample or using a larger starting amount of cells or tissue. |
| Inefficient Sample Extraction | Incomplete cell lysis will result in low recovery of cADPR. Ensure complete lysis with perchloric acid.[3] During PCA extraction, inefficient separation of the aqueous and organic layers can lead to loss of cADPR.[1] Ensure proper vortexing and centrifugation.[3] | |
| Degradation of cADPR in Sample | Keep samples on ice during preparation to minimize enzymatic degradation of cADPR.[3] Process samples promptly after collection. | |
| Interfering Substances in the Sample | Residual perchloric acid from the extraction can interfere with the assay.[1] Ensure complete removal of PCA. Other molecules in crude cell lysates or tissue homogenates can cause fluorescence quenching.[10] | |
| Non-linear or Poor Standard Curve | Inaccurate Standard Dilutions | Prepare fresh serial dilutions of the cADPR standard for each experiment.[5][8] Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Incorrect Blank Subtraction | Ensure the blank control (assay solution without cADPR) is properly prepared and its fluorescence value is subtracted from all other readings.[5] | |
| Incubation Times Too Short or Too Long | Adhere to the recommended incubation times in the protocol.[5][8][9] Shorter times may not allow the reaction to proceed sufficiently, while longer times can increase background. |
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving low signal issues in your cADPR assay.
Caption: A logical workflow for troubleshooting low signal in cADPR assays.
Experimental Protocols
1. Sample Preparation from Cultured Cells
This protocol is a general guideline and may need optimization for specific cell types.
-
Culture cells in a 24-well plate to the desired confluence.[3]
-
Carefully wash the cells with phosphate-buffered saline (PBS), avoiding cell detachment.[3]
-
Lyse the cells by adding 200 µL of ice-cold 0.6 M perchloric acid (PCA) to each well.[3]
-
Carefully collect the cell lysate into fresh 1.5 mL microcentrifuge tubes. Avoid disturbing the cell debris.[3]
-
To normalize the results, dissolve the remaining cell debris in the wells with 1 M NaOH and measure the protein concentration using a Bradford or BCA assay.[3]
-
Extract the PCA from the cell lysates by adding 4 volumes of a chloroform/tri-n-octylamine (3:1 v/v) solution.[3]
-
Vortex the mixture for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C.[3]
-
Carefully collect the top aqueous layer, which contains the cADPR, and transfer it to a new tube for analysis.[3]
2. General Protocol for Fluorometric cADPR Cycling Assay
This protocol is based on commercially available kits and may vary. Always refer to the specific kit manual.[5][8][9]
-
Preparation of cADPR Standards:
-
Preparation of ADPRC Working Solution:
-
NAD Generation Reaction:
-
NAD Detection Reaction:
-
Measurement:
-
Data Analysis:
References
- 1. Modifications to increase the efficiency of the fluorometric cycling assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of the cADPR levels in DRGs [bio-protocol.org]
- 4. A novel cycling assay for cellular cADP-ribose with nanomolar sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. What is the best way to quantitate this compound (cADPR)? | AAT Bioquest [aatbio.com]
- 7. High throughput fluorescence-based assays for this compound, NAADP, and their metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. news-medical.net [news-medical.net]
How to improve the sensitivity of cADPR detection methods?
Welcome to the technical support center for the detection of cyclic ADP-ribose (B1212986) (cADPR). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of their cADPR measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting cADPR, and how do they compare in terms of sensitivity?
A1: The primary methods for cADPR quantification are the enzymatic cycling assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The enzymatic cycling assay is renowned for its high sensitivity, capable of detecting cADPR in the nanomolar to sub-nanomolar range.[1] HPLC methods offer good specificity with a detection limit of around 10 pmol.[2] LC-MS/MS provides the highest specificity and high sensitivity, enabling the detection of low cADPR levels in small biological samples.[3]
Q2: How can I improve the recovery of cADPR from my samples?
A2: Proper sample extraction is crucial for good recovery. Perchloric acid (PCA) extraction is a common method. To improve recovery after PCA precipitation, modifications to the neutralization and removal steps can be implemented. One study suggests that certain organic solvents can enhance the recovery of cADPR by approximately 15% compared to traditional methods.[4] It is also important to handle samples quickly and on ice to prevent enzymatic degradation of cADPR.
Q3: What is the principle behind the highly sensitive enzymatic cycling assay for cADPR?
A3: This assay leverages the reversible nature of the ADP-ribosyl cyclase enzyme. In the presence of high concentrations of nicotinamide (B372718), the enzyme converts cADPR back to NAD+. This newly formed NAD+ then enters a cycling reaction involving alcohol dehydrogenase and diaphorase. In each cycle, a molecule of a highly fluorescent product, resorufin (B1680543), is generated from the non-fluorescent resazurin (B115843). This amplification process can result in a more than a thousand-fold signal increase, allowing for the detection of nanomolar concentrations of cADPR.[1][5]
Q4: Can endogenous NAD+ in my sample interfere with the enzymatic cycling assay?
A4: Yes, endogenous NAD+ is a significant potential interference as it is the product of the first step of the detection reaction. To mitigate this, samples are pre-treated with NADase (e.g., from Neurospora crassa) to eliminate any existing NAD+.[6] A background control reaction without the ADP-ribosyl cyclase is also essential to account for any residual NAD+ or other interfering substances.
Q5: What are the advantages of using LC-MS for cADPR detection?
A5: LC-MS, particularly LC-MS/MS, offers high specificity and sensitivity. It can distinguish cADPR from structurally similar molecules, reducing the risk of false positives. It is also a powerful tool for simultaneous quantification of cADPR and other related metabolites like NAD+, NMN, and ADPR from the same sample, providing a more comprehensive understanding of the metabolic pathway.[3]
Data Presentation
Table 1: Comparison of cADPR Detection Methods
| Feature | Enzymatic Cycling Assay | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Principle | Enzymatic conversion of cADPR to NAD+, followed by a fluorescent cycling reaction. | Chromatographic separation followed by detection based on UV absorbance or fluorescence. | Chromatographic separation followed by mass-based detection and fragmentation for specific identification. |
| Sensitivity | High (Nanomolar to sub-nanomolar range).[1] | Moderate (Detection limit of ~10 pmol).[2] | Very High (Detects low levels in small tissue samples).[3] |
| Specificity | Good, relies on the specificity of ADP-ribosyl cyclase. | Good, based on chromatographic retention time. | Excellent, based on retention time and mass-to-charge ratio of parent and fragment ions. |
| Throughput | High, suitable for 96-well plate format.[5][7] | Moderate, sequential sample injection. | Moderate to High, depending on the LC method and autosampler capacity. |
| Instrumentation | Fluorescence plate reader. | HPLC system with UV or fluorescence detector. | LC system coupled to a tandem mass spectrometer. |
| Key Advantage | Very high sensitivity and high throughput. | Robust and widely available instrumentation. | Highest specificity and multiplexing capabilities. |
Troubleshooting Guides
Enzymatic Cycling Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Incomplete removal of endogenous NAD+. 2. Contaminated reagents (e.g., with NAD+ or fluorescent impurities). 3. Substrate (resazurin) instability. | 1. Ensure complete NADase treatment. Increase incubation time or enzyme concentration if necessary. 2. Use fresh, high-purity reagents. Run reagent blanks to identify the source of contamination. 3. Prepare fresh substrate solution for each experiment and protect it from light. |
| Low or No Signal | 1. Inactive enzymes (ADP-ribosyl cyclase, alcohol dehydrogenase, diaphorase). 2. Incorrect assay buffer pH. 3. Presence of enzyme inhibitors in the sample. 4. Insufficient incubation time. | 1. Check the activity of each enzyme individually using positive controls. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Verify the pH of the assay buffer. The fluorescence of resorufin can be pH-sensitive. 3. Consider sample cleanup steps like solid-phase extraction (SPE) to remove potential inhibitors. 4. Ensure that the incubation times for both the conversion of cADPR to NAD+ and the cycling reaction are adequate. |
| Poor Standard Curve | 1. Inaccurate standard dilutions. 2. Pipetting errors. 3. Non-linear reaction kinetics. | 1. Prepare fresh standards and perform serial dilutions carefully. 2. Use calibrated pipettes and ensure proper mixing. 3. Ensure the measurements are taken within the linear range of the assay. It may be necessary to adjust the incubation time or enzyme concentrations. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing or Broadening | 1. Column degradation or contamination. 2. Mismatched pH between sample and mobile phase. 3. Column overloading. | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Adjust the pH of the mobile phase. 3. Reduce the injection volume or dilute the sample. |
| Retention Time Shifts | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Changes in flow rate. | 1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks in the pump and ensure the pump is primed and functioning correctly. |
| Low Signal/Sensitivity | 1. Low concentration of cADPR in the sample. 2. Suboptimal detector settings (wavelength). 3. Poor recovery during sample preparation. | 1. Concentrate the sample before injection. 2. Optimize the detector wavelength for cADPR or its derivative. 3. Optimize the extraction protocol.[2] |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal or Ion Suppression | 1. Matrix effects from co-eluting compounds in the biological sample. 2. Suboptimal ionization source parameters. 3. Contamination of the ion source. | 1. Improve sample cleanup (e.g., using SPE). Modify the chromatographic method to separate cADPR from interfering compounds. Use a stable isotope-labeled internal standard. 2. Optimize source parameters such as spray voltage, gas flows, and temperature. 3. Clean the ion source according to the manufacturer's instructions. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Carryover from previous injections. 3. Instability of cADPR in the autosampler. | 1. Standardize the sample preparation protocol and use an internal standard. 2. Implement a robust needle wash protocol between injections. 3. Keep the autosampler at a low temperature (e.g., 4°C). |
| No Peak Detected | 1. cADPR concentration is below the limit of detection. 2. Incorrect mass transitions (MRM) are being monitored. 3. Degradation of cADPR during sample processing. | 1. Concentrate the sample or use a more sensitive instrument. 2. Verify the precursor and product ions for cADPR using a standard solution. 3. Ensure all sample preparation steps are performed quickly and at low temperatures. |
Experimental Protocols
Protocol 1: Enzymatic Cycling Assay for cADPR
This protocol is a synthesized procedure based on established methods.[1][5][7]
1. Sample Preparation: a. Homogenize cells or tissues in ice-cold 0.6 M perchloric acid (PCA). b. Centrifuge at 20,000 x g for 15 minutes at 4°C. c. Neutralize the supernatant with a suitable buffer (e.g., 2 M KOH, 0.5 M MOPS). d. Centrifuge to remove the KClO4 precipitate.
2. NAD+ Removal: a. To the neutralized extract, add NADase (e.g., 50 µg/mL) and incubate at 37°C for 30 minutes to degrade endogenous NAD+. b. Heat-inactivate the NADase at 100°C for 5 minutes.
3. cADPR to NAD+ Conversion: a. Prepare a reaction mixture containing nicotinamide (e.g., 30 mM) and ADP-ribosyl cyclase (e.g., 0.1 µg/mL) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 8.0). b. Add the NAD+-free sample to the reaction mixture. c. Incubate at room temperature for 30-60 minutes.
4. NAD+ Cycling and Detection: a. Prepare a cycling reagent containing alcohol dehydrogenase (e.g., 2%), ethanol (B145695) (2%), diaphorase (e.g., 20 µg/mL), FMN (e.g., 2 µM), and resazurin (e.g., 10 µM) in a suitable buffer. b. Add the cycling reagent to the reaction from step 3. c. Measure the increase in fluorescence (Excitation: ~544 nm, Emission: ~590 nm) over time in a fluorescence plate reader. d. Quantify cADPR concentration by comparing the rate of fluorescence increase to a standard curve prepared with known concentrations of cADPR.
Protocol 2: HPLC Analysis of cADPR
This protocol is a general guideline based on published HPLC methods for nucleotides.[2][8]
1. Sample Preparation: a. Extract nucleotides from cells or tissues using an appropriate method (e.g., perchloric acid or trichloroacetic acid extraction).[2][8] b. Purify the crude extract using solid-phase extraction (SPE) with a strong anion exchange matrix to enrich for nucleotides.[8] c. Lyophilize the purified extract and reconstitute in the mobile phase.
2. HPLC Conditions: a. Column: A reversed-phase C18 column is commonly used. b. Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydroxide) in a buffer (e.g., potassium phosphate) with a gradient of an organic solvent like acetonitrile (B52724) or methanol. c. Flow Rate: Typically 0.5-1.0 mL/min. d. Detection: UV absorbance at approximately 260 nm.
3. Analysis: a. Inject the prepared sample into the HPLC system. b. Identify the cADPR peak based on its retention time compared to a pure cADPR standard. c. Quantify the amount of cADPR by integrating the peak area and comparing it to a standard curve.
Visualizations
Signaling Pathways and Workflows
Caption: cADPR signaling pathway for Ca2+ mobilization.
Caption: General workflows for cADPR detection methods.
Caption: A decision tree for troubleshooting common cADPR assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of intracellular levels of cyclic ADP-ribose by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel cycling assay for cellular cADP-ribose with nanomolar sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cycling assay for determining intracellular this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of intracellular concentrations of the TRPM2 agonist ADP-ribose by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the common sources of variability in cyclic ADP-ribose measurements?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of variability in cyclic ADP-ribose (B1212986) (cADPR) measurements.
Frequently Asked Questions (FAQs)
Q1: What is cyclic ADP-ribose (cADPR) and why is its measurement important?
A1: this compound (cADPR) is a crucial intracellular second messenger that modulates calcium (Ca²⁺) signaling by triggering Ca²⁺ release from intracellular stores like the endoplasmic reticulum.[1][2][3] Its accurate measurement is vital for understanding its role in various physiological processes, including muscle contraction, insulin (B600854) secretion, and neuronal signaling, and for developing therapeutics targeting these pathways.[3][4][5]
Q2: What are the primary methods for measuring cADPR concentrations?
A2: The two main methods for quantifying cADPR are the enzymatic cycling assay and liquid chromatography-mass spectrometry (LC-MS/MS). The enzymatic cycling assay is a highly sensitive, high-throughput fluorometric method suitable for detecting low nanomolar concentrations.[6][7][8] LC-MS/MS provides accurate, precise, and rapid quantification of cADPR and other related metabolites.[9]
Q3: Why is there significant variability in cADPR measurements?
A3: Variability in cADPR measurements can stem from several factors including the inherent chemical and enzymatic instability of cADPR, contamination of commercial cADPR standards, inconsistencies in sample preparation and extraction, and the specific limitations of the chosen measurement assay.[8][10][11][12]
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results with Enzymatic Cycling Assay
Possible Causes and Solutions:
-
Cause: Contamination of commercial cADPR standards with ADP-ribose (ADPR). Even freshly prepared solutions from commercial sources can contain up to 25% ADPR, which can interfere with the assay.[10]
-
Solution: Purify commercial cADPR preparations using HPLC before use. Routinely check the purity of your cADPR solutions with a suitable HPLC system.[10]
-
-
Cause: Instability of cADPR in solution. cADPR is prone to hydrolysis to ADPR, especially at room temperature, 37°C, and under slightly acidic conditions.[10] Degradation can also occur in frozen solutions at -20°C.[10]
-
Solution: Prepare fresh cADPR solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C and use them promptly after thawing.
-
-
Cause: Issues with the enzymatic cycling reaction components.
-
Reduced diaphorase activity: Heat treatment can reduce diaphorase activity.[8]
-
Solution: Avoid heating the diaphorase enzyme. Store it according to the manufacturer's instructions.
-
-
pH effects on resorufin (B1680543) fluorescence: The fluorescence of resorufin, the final product of the cycling reaction, is pH-sensitive.[8]
-
Solution: Ensure that the final pH of the reaction mixture is within the optimal range for resorufin fluorescence, as specified in your protocol.
-
-
Issue 2: Poor Recovery and Reproducibility in Sample Preparation
Possible Causes and Solutions:
-
Cause: Inefficient extraction of cADPR from biological samples. The choice of extraction method can significantly impact the yield.[12] For instance, using organic solvents for perchloric acid (PCA) removal can lead to reduced recovery.[8]
-
Solution: Optimize your extraction protocol. Modifications to the PCA removal step have been shown to increase the recovery of cADPR by approximately 15% and reduce between-subject variability.[8] Consider using validated extraction kits or methods proven to be efficient for your sample type.
-
-
Cause: Degradation of cADPR during sample collection and processing. cADPR can be hydrolyzed by enzymes like CD38 and CD157 present in tissues.[4][10]
-
Solution: Immediately process or flash-freeze samples after collection to minimize enzymatic activity.[13] Use appropriate inhibitors if necessary and maintain samples at low temperatures throughout the preparation process.
-
-
Cause: Presence of interfering substances in the sample matrix. Complex biological samples may contain components that inhibit the enzymes in the cycling assay or interfere with LC-MS/MS detection.[14][15]
-
Solution: Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering components. For LC-MS/MS, systematic optimization of the chromatographic conditions is crucial.[9]
-
Issue 3: Inaccurate Quantification with LC-MS/MS
Possible Causes and Solutions:
-
Cause: Matrix effects from complex biological samples can suppress or enhance the ionization of cADPR, leading to inaccurate quantification.
-
Solution: Use a surrogate matrix for calibration curves to match the sample matrix as closely as possible.[9] Employ internal standards that co-elute with cADPR to correct for matrix effects and variations in instrument response.
-
-
Cause: Suboptimal chromatographic separation. Poor separation can lead to co-elution with isomeric compounds or other interfering substances. Variants of cADPR with different HPLC retention times have been identified.[5]
-
Cause: Lack of standardized protocols. Variability in sample preparation, data acquisition, and analysis between different laboratories can lead to inconsistent results.[15]
-
Solution: Adhere to established and validated protocols. Implement rigorous quality control measures, including the use of reference materials and calibration standards, to ensure consistency.[15]
-
Data Presentation
Table 1: Stability of this compound under Different Conditions
| Condition | Half-life | Reference |
| Room Temperature (slightly acidic) | 10 days | [10] |
| 37°C | 24 hours | [10] |
| -20°C (frozen solution) | Slow degradation to ADPR | [10] |
Table 2: Comparison of cADPR Measurement Methods
| Feature | Enzymatic Cycling Assay | LC-MS/MS |
| Sensitivity | High (sub-nanomolar to nanomolar range)[6][7][8] | High, with enhanced sensitivity for low concentrations[9] |
| Throughput | High (suitable for multiwell plates)[1][6][7] | Moderate to high with modern systems |
| Specificity | High, based on enzymatic reaction[6] | Very high, based on mass-to-charge ratio[9] |
| Quantitative Accuracy | Good, but can be affected by interfering substances[8] | Excellent, with proper validation and controls[9] |
| Common Issues | Enzyme inhibition, fluorescence quenching, standard purity[8][10] | Matrix effects, ion suppression, isobaric interference[15] |
Experimental Protocols
Key Experiment: Enzymatic Cycling Assay for cADPR Measurement
This method relies on the ability of ADP-ribosyl cyclase to reverse its reaction in the presence of excess nicotinamide, converting cADPR to NAD⁺ stoichiometrically. The generated NAD⁺ is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase, leading to the production of a highly fluorescent molecule, resorufin.[1][6][17]
Detailed Methodology:
-
Sample Preparation:
-
Homogenize tissues or lyse cells in perchloric acid (PCA) to extract small molecules and precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate and collect the supernatant containing cADPR.
-
-
Conversion of cADPR to NAD⁺:
-
Incubate the sample extract with ADP-ribosyl cyclase from Aplysia californica and a high concentration of nicotinamide. This reaction specifically converts cADPR to NAD⁺.[6]
-
-
NAD⁺ Cycling and Detection:
-
Add the cycling reagent mixture containing alcohol dehydrogenase, diaphorase, ethanol (B145695), resazurin (B115843), and flavin mononucleotide.
-
Alcohol dehydrogenase reduces NAD⁺ to NADH using ethanol as a substrate.
-
Diaphorase then oxidizes NADH back to NAD⁺, while reducing non-fluorescent resazurin to the highly fluorescent resorufin.[1][7]
-
This cycling process results in a significant amplification of the signal for each molecule of NAD⁺ initially present.
-
-
Measurement:
-
Measure the fluorescence of resorufin using a fluorescence plate reader with excitation and emission wavelengths of approximately 544 nm and 590 nm, respectively (Note: optimal wavelengths can vary, another source suggests Ex/Em = 420/480 nm for a specific probe[18]).
-
Quantify the cADPR concentration by comparing the fluorescence signal to a standard curve generated with known concentrations of cADPR.
-
Visualizations
Caption: cADPR signaling pathway for Ca2+ mobilization.
Caption: General workflow for cADPR measurement.
References
- 1. Cycling assay for determining intracellular this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ADP-ribosyl cyclase activity, this compound, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A novel cycling assay for cellular cADP-ribose with nanomolar sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modifications to increase the efficiency of the fluorometric cycling assay for this compound [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does this compound (cADPR) Activate the Non-selective Cation Channel TRPM2? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding and managing sources of variability in cell measurements [insights.bio]
- 12. Evaluation of DNA Extraction Methods for Reliable Quantification of Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. A novel cycling assay for cellular cADP-ribose with nanomolar sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the best way to quantitate this compound (cADPR)? | AAT Bioquest [aatbio.com]
How to prevent the degradation of cyclic ADP-ribose during sample preparation?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cyclic ADP-ribose (cADPR) during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cADPR degradation during sample preparation?
A1: The degradation of cADPR during sample preparation is primarily due to two factors:
-
Enzymatic Degradation: The main culprit is the ectoenzyme CD38 (also known as ADP-ribosyl cyclase/cADPR hydrolase), which hydrolyzes cADPR into adenosine (B11128) diphosphate (B83284) ribose (ADPR).[1][2] CD157 also exhibits cADPR hydrolase activity.[3]
-
Chemical Instability: cADPR is susceptible to non-enzymatic hydrolysis, particularly under acidic conditions and at elevated temperatures.[3] Its labile N1-glycosidic bond makes it prone to breaking.[3]
Q2: At what temperature should I handle my samples to minimize cADPR degradation?
A2: All sample preparation steps should be performed on ice or at 4°C. This minimizes both enzymatic activity and chemical hydrolysis. Frozen solutions of cADPR have been shown to degrade at -20°C, so long-term storage should be at -80°C.[3]
Q3: What is the optimal pH for maintaining cADPR stability?
A3: To prevent acid-catalyzed hydrolysis, samples should be maintained at a neutral to slightly alkaline pH (pH 7.0-8.0). Acidic conditions significantly increase the rate of cADPR degradation.[3]
Q4: What are the most common methods for extracting cADPR from cells and tissues?
A4: Perchloric acid (PCA) extraction is a widely used method for quenching cellular metabolism and extracting water-soluble metabolites like cADPR.[4][5][6] It is crucial to neutralize the acidic extract promptly to prevent cADPR degradation.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable cADPR levels | 1. Enzymatic degradation by CD38/CD157: The sample may have high endogenous cADPR hydrolase activity. | a. Add CD38 inhibitors to the lysis buffer: Use a combination of inhibitors for broader coverage. Refer to the table of CD38 inhibitors below.b. Work quickly and at low temperatures (0-4°C): Minimize the time between sample collection and extraction. |
| 2. Chemical degradation: The sample may have been exposed to acidic pH or high temperatures. | a. Ensure rapid neutralization of acidic extracts: If using perchloric acid extraction, neutralize the supernatant to pH 6.5-7.5 immediately after deproteinization.[5]b. Maintain low temperatures throughout the procedure: Keep samples on ice at all times. | |
| 3. Inefficient extraction: The cADPR may not have been effectively released from the cells or tissue. | a. Ensure complete cell lysis: Use appropriate homogenization techniques for tissues. For cell pellets, ensure complete resuspension in the extraction buffer.[5]b. Check the efficiency of your extraction protocol: Consider performing a spike-and-recovery experiment with a known amount of cADPR standard to determine extraction efficiency. | |
| High variability between replicate samples | 1. Inconsistent sample handling: Variations in the time taken to process each sample can lead to different levels of degradation. | a. Standardize the sample processing workflow: Process all samples in parallel and minimize time differences between them.b. Prepare master mixes of buffers and inhibitors: This ensures uniform concentrations across all samples. |
| 2. Incomplete neutralization of acidic extracts: This can lead to variable degradation rates between samples. | a. Carefully monitor the pH of each sample during neutralization. b. Use a consistent neutralization procedure for all samples. [5] | |
| Presence of interfering peaks in HPLC analysis | 1. Contamination of the sample: The sample may contain other nucleotides or compounds that co-elute with cADPR. | a. Optimize the HPLC separation method: Adjust the gradient, mobile phase composition, or column type to improve the resolution of cADPR from other components.[7]b. Use a two-step HPLC purification process: An initial separation on a strong anion-exchange column followed by a reversed-phase column can enhance purity.[4] |
| 2. Degradation of cADPR to ADPR: The peak identified as an impurity might be ADPR, the degradation product of cADPR. | a. Analyze for the presence of an ADPR peak: Compare the retention time with an ADPR standard.b. Re-evaluate sample handling procedures to minimize degradation. |
Quantitative Data Summary
Table 1: Stability of cADPR under Various Conditions
| Condition | Half-life | Reference |
| Room temperature, slightly acidic pH | 10 days | [3] |
| 37°C, slightly acidic pH | 24 hours | [3] |
| -20°C | Slow degradation observed | [3] |
Table 2: IC50 Values of Selected CD38 Inhibitors (Hydrolase Activity)
| Inhibitor | IC50 Value | Target | Reference |
| Compound 1 | 4.0 µM | CD38 Hydrolase | [1] |
| 8-Br-cADPR | Potent antagonist | cADPR binding sites | [8] |
| ATP | mM concentrations inhibit | CD38 Hydrolase | [9] |
| Compound 78c | 7.3 nM | Human CD38 | [10] |
Experimental Protocols
Protocol 1: Perchloric Acid Extraction of cADPR from Cultured Cells
This protocol is adapted from established methods for the extraction of water-soluble nucleotides.[5][6][11]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
6% (v/v) Perchloric Acid (PCA), pre-chilled to 4°C
-
Neutralization solution: 3 M K2CO3 or a mixture of 2M KOH, 150 mM HEPES, 10 mM KCl[6][12]
-
Microcentrifuge (refrigerated)
-
pH indicator strips or a pH meter
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the culture dish twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis and Deproteinization:
-
Add an appropriate volume of ice-cold 6% PCA to the cell pellet or dish (e.g., 1 mL for a 10 cm dish or 10^7 cells).
-
For adherent cells, scrape the cells in the PCA. For cell pellets, resuspend thoroughly by vortexing or pipetting.
-
Incubate on ice for 10-20 minutes to allow for complete protein precipitation.[6][11]
-
-
Centrifugation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[6]
-
-
Neutralization:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Slowly add the neutralization solution dropwise while vortexing. Monitor the pH closely until it reaches 6.5-7.5.[5]
-
A precipitate of potassium perchlorate (B79767) will form.
-
-
Removal of Precipitate:
-
Incubate the neutralized extract on ice for 10 minutes to ensure complete precipitation.
-
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the potassium perchlorate.[6]
-
-
Sample Storage:
-
Carefully collect the supernatant containing the cADPR extract.
-
The sample is now ready for analysis (e.g., by HPLC) or can be stored at -80°C for later use.
-
Protocol 2: General Workflow for HPLC Analysis of cADPR
This protocol outlines a general workflow for the quantification of cADPR using High-Performance Liquid Chromatography (HPLC).[2][4]
Materials:
-
HPLC system with a UV detector or a mass spectrometer
-
Reversed-phase C18 column[13] or a strong anion-exchange column[4]
-
Mobile phases (e.g., ammonium (B1175870) formate (B1220265) or potassium phosphate (B84403) buffers with a methanol (B129727) or acetonitrile (B52724) gradient)
-
cADPR and ADPR standards
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Thaw the neutralized cADPR extract on ice.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining particulates that could clog the HPLC column.
-
-
HPLC System Setup:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the cADPR standard of known concentrations.
-
Inject each standard and record the retention time and peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the filtered sample onto the HPLC column.
-
Run the HPLC method and record the chromatogram.
-
-
Data Analysis:
-
Identify the cADPR peak in the sample chromatogram by comparing its retention time to that of the cADPR standard.
-
To confirm the identity of the peak, the sample can be heated at 80°C for 2 hours, which converts cADPR to ADPR, and then re-analyzed by HPLC.[4]
-
Quantify the amount of cADPR in the sample by interpolating its peak area on the standard curve.
-
Normalize the cADPR amount to the number of cells or the protein content of the original sample.
-
Visualizations
Caption: cADPR Degradation Pathways.
Caption: Workflow for cADPR Sample Preparation.
References
- 1. Selective targeting of CD38 hydrolase and cyclase activity as an approach to immunostimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) activity by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does this compound (cADPR) Activate the Non-selective Cation Channel TRPM2? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of intracellular levels of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmrprobe.org [nmrprobe.org]
- 6. biorxiv.org [biorxiv.org]
- 7. HPLC analysis of cyclic adenosine diphosphate ribose and adenosine diphosphate ribose: determination of NAD+ metabolites in hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 13. electronicsandbooks.com [electronicsandbooks.com]
What are the optimal storage conditions for cyclic ADP-ribose solutions?
This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and use of cyclic ADP-ribose (cADPR) solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of cADPR?
For long-term stability of the solid (lyophilized) form of cADPR, it is recommended to store it at -80°C.[1][2] Under these conditions, cADPR is stable for at least two years.[1] For shorter periods, -20°C is also acceptable.[2]
Q2: How should I store cADPR once it is in a solution?
Aqueous solutions of cADPR are less stable than the lyophilized powder. For short-term storage (hours to a few days), solutions can be kept at 4°C. However, for longer-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. Even when frozen at -20°C, cADPR solutions can slowly degrade to ADP-ribose (ADPR).[3]
Q3: What is the optimal pH for cADPR solutions?
cADPR is sensitive to acidic and alkaline conditions.[4] While specific optimal pH ranges for long-term storage are not extensively documented in the provided search results, neutral pH is generally recommended for immediate use in experiments.[5] Under slightly acidic conditions (pH not specified), the half-life of cADPR at 37°C is 24 hours, and at room temperature, it is 10 days, indicating that acidic pH should be avoided for storage.[3]
Q4: What solvents are suitable for dissolving cADPR?
cADPR is readily soluble in water and aqueous buffers.[1][2] When preparing a stock solution, it is advisable to use high-purity, sterile water or a buffer relevant to your experimental system.
Q5: My cADPR solution is not showing biological activity. What could be the reason?
Several factors could contribute to a loss of cADPR activity. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Quantitative Data Summary
For easy comparison, the following table summarizes the key storage conditions and stability data for cADPR.
| Parameter | Solid (Lyophilized) Form | Aqueous Solution |
| Storage Temperature | -80°C (recommended for long-term)[1][2] or -20°C (acceptable for shorter-term)[2] | -80°C (for long-term, in single-use aliquots) or 4°C (for short-term) |
| Stability | ≥ 2 years at -80°C[1] | Limited stability at ambient temperature.[2] Half-life of 10 days at room temperature and 24 hours at 37°C under slightly acidic conditions.[3] Slow degradation can occur even at -20°C.[3] |
| Recommended pH | Not applicable | Neutral pH is generally advised for experimental use.[5] Avoid acidic and alkaline conditions for storage.[4] |
| Recommended Solvent | Water or aqueous buffers[1][2] | Water or aqueous buffers[1][2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity | 1. Degradation: Improper storage temperature, repeated freeze-thaw cycles, or inappropriate pH. 2. Contamination: Bacterial or enzymatic contamination of the stock solution. 3. Experimental Setup: Issues with the assay itself, such as insensitive detection methods or problems with the cellular preparation. | 1. Verify Storage: Ensure cADPR was stored at -80°C in single-use aliquots. Prepare a fresh solution from lyophilized powder. 2. Use Sterile Technique: Prepare solutions using sterile water/buffers and filter-sterilize if necessary. 3. Optimize Assay: Run positive controls to validate the experimental system. |
| Inconsistent Experimental Results | 1. Inaccurate Concentration: Pipetting errors or non-uniform mixing of the solution. 2. Variable Degradation: Inconsistent handling of the cADPR solution between experiments. | 1. Ensure Homogeneity: After dissolving, vortex or use an ultrasonic bath to ensure the solution is homogenous before aliquoting.[2] 2. Standardize Handling: Use a consistent protocol for thawing and handling the cADPR solution for each experiment. |
| Precipitation in Solution | 1. Low Solubility in Buffer: The buffer composition may not be optimal for cADPR solubility. 2. Concentration Too High: The concentration of the cADPR solution may exceed its solubility limit in the chosen solvent at a given temperature. | 1. Adjust Buffer: Try a different buffer system or adjust the pH to be closer to neutral. 2. Dilute Solution: Prepare a more dilute stock solution. cADPR has excellent solubility in water, so this is less common but possible with certain buffer additives.[2] |
Experimental Protocols
Preparation of a cADPR Stock Solution
-
Equilibrate: Allow the vial of lyophilized cADPR to reach room temperature before opening to prevent condensation.
-
Dissolve: Add the appropriate volume of sterile, high-purity water or a suitable buffer (e.g., Tris-HCl at neutral pH) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Homogeneity: Gently vortex the vial or use an ultrasonic bath to ensure the cADPR is completely dissolved and the solution is homogenous.[2]
-
Aliquot: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Store: Immediately store the aliquots at -80°C.
Visualizations
Caption: cADPR-mediated calcium signaling pathway.
Caption: Recommended workflow for cADPR solution preparation and storage.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biolog.de [biolog.de]
- 3. Frontiers | Does this compound (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Cyclizing NAD to this compound by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]
What are the potential interferences in fluorescent assays for cyclic ADP-ribose?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing fluorescent assays to measure cyclic ADP-ribose (cADPR).
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a fluorescent assay for cADPR?
Most commercially available fluorescent assays for cADPR are coupled enzymatic assays. The core principle involves two main steps:
-
Conversion of cADPR to NAD+: The enzyme ADP-ribosyl cyclase (ADPRC) reverses its synthetic activity in the presence of high concentrations of nicotinamide, converting cADPR back to NAD+ stoichiometrically.
-
Fluorometric Detection of NAD+: The newly generated NAD+ is then measured using a highly specific NAD+ sensor. This sensor is typically a pro-fluorescent substrate that is converted into a highly fluorescent product by an NAD+-dependent enzyme. The resulting fluorescence intensity is directly proportional to the amount of NAD+ and, consequently, to the initial amount of cADPR in the sample.
Q2: What are the primary sources of interference in this assay?
Potential interferences can be broadly categorized into three groups:
-
Sample-related interference: This includes autofluorescence from endogenous molecules within the sample and the presence of compounds that inhibit or activate the enzymes used in the assay.
-
Compound-related interference: When screening compound libraries, the compounds themselves can be fluorescent, absorb light at the excitation or emission wavelengths (quenching), or precipitate and cause light scattering.
-
Assay condition-related interference: Factors such as incorrect pH, temperature, or buffer composition can affect enzyme efficiency and the stability of the fluorescent signal.
Q3: How can I minimize interference from sample autofluorescence?
Autofluorescence is the natural emission of light by biological molecules.[1] Common sources include metabolic cofactors like NADH and FAD, as well as components of cell culture media like riboflavin (B1680620) and phenol (B47542) red.
To mitigate this:
-
Run a "sample blank" control: Prepare a sample well that contains everything except the final fluorescent probe or substrate. This will allow you to measure the intrinsic fluorescence of your sample.
-
Use red-shifted fluorescent probes: Autofluorescence is more prominent at shorter (blue-green) wavelengths.[2] Using probes that are excited by and emit light at longer (red or near-infrared) wavelengths can significantly reduce this interference.[3]
-
Optimize sample preparation: If using cell culture, consider replacing the medium with a low-background buffer like phosphate-buffered saline (PBS) before the assay.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence: Intrinsic fluorescence from biological samples (e.g., NADH, FAD, riboflavin).[4] 2. Compound Autofluorescence: Test compounds may be inherently fluorescent.[2] 3. Contaminated Reagents: Buffers or water may be contaminated with fluorescent impurities. | 1. Run Controls: Include a "no-enzyme" or "sample-only" control to quantify and subtract background fluorescence. 2. Pre-read Plate: Before adding the final assay reagents, read the plate containing the test compounds to identify any intrinsic fluorescence. 3. Use High-Purity Reagents: Utilize fresh, high-purity water and reagents. Filter-sterilize buffers if necessary. 4. Switch to Red-Shifted Dyes: Use fluorophores with longer excitation and emission wavelengths to avoid the spectral regions where autofluorescence is most common.[5] |
| Low or No Signal | 1. Enzyme Inactivity: Enzymes may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Presence of Inhibitors: The sample or test compound may contain inhibitors of ADP-ribosyl cyclase or the NAD+-dependent detection enzyme. 3. Incorrect Filter Settings: The microplate reader's excitation and emission wavelengths may not be optimal for the fluorophore being used. 4. Fluorescence Quenching: The test compound may absorb the excitation or emission light, reducing the detectable signal.[5] | 1. Check Enzyme Activity: Use a positive control (known amount of cADPR or NAD+) to verify enzyme function. Store enzymes in aliquots at the recommended temperature. 2. Test for Inhibition: Run the assay with a known amount of cADPR standard in the presence and absence of your sample/compound to check for inhibitory effects. 3. Verify Instrument Settings: Confirm that the excitation and emission wavelengths on the plate reader match the spectral properties of the assay's fluorophore. 4. Check for Quenching: Add the test compound after the fluorescent signal has been generated by the standard. A drop in fluorescence indicates quenching. Also, measure the absorbance spectrum of your compound to see if it overlaps with the fluorophore's spectra. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of samples or reagents were added to the wells. 2. Compound Precipitation: Test compounds may not be fully soluble in the assay buffer, leading to light scattering.[2] 3. Temperature Gradients: Inconsistent temperature across the microplate can lead to variations in enzyme kinetics. | 1. Ensure Proper Pipetting Technique: Use calibrated pipettes and ensure proper mixing in each well. 2. Check Compound Solubility: Visually inspect wells for any precipitation. Consider reducing the compound concentration or adding a small amount of a non-ionic detergent. 3. Equilibrate Reagents: Allow the plate and all reagents to reach the recommended reaction temperature before starting the assay. |
Data Presentation: Spectral Properties of Common Molecules
Understanding the spectral properties of both the assay fluorophores and potential interfering molecules is crucial for troubleshooting.
| Molecule | Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Notes |
| NADH | Endogenous Fluorophore | ~340-350[4][6] | ~450-460[3][4][6] | ~0.02[4] | A primary source of autofluorescence in biological samples. Only the reduced form (NADH) is fluorescent.[6] |
| FAD (oxidized) | Endogenous Fluorophore | ~380-490 | ~520-560 | Low | Another key metabolic fluorophore. Only the oxidized form is fluorescent. |
| Riboflavin (Vitamin B2) | Endogenous Fluorophore | ~370, ~450[4] | ~525[4] | ~0.25 | A common component in cell culture media and a strong fluorophore.[4] |
| Resorufin | Red-Shifted Fluorophore | ~530-570 | ~590 | ~0.74 | Product of resazurin (B115843) reduction. Often used in coupled assays to avoid blue/green autofluorescence.[5] |
| Rhodamine Derivative | Near-Infrared Probe | ~670 | ~740 | Not specified | Example of a probe for NADH detection in the near-infrared region to minimize background.[3] |
Experimental Protocols
Key Experiment: Fluorometric Determination of cADPR
This protocol is a generalized procedure based on commercially available kits. Users should always refer to the specific manufacturer's instructions.
1. Reagent Preparation:
-
cADPR Standard Curve: Prepare a series of cADPR standards (e.g., 0 to 10 µM) by serially diluting a concentrated cADPR stock solution in the provided assay buffer.
-
ADPRC Working Solution: Reconstitute the lyophilized ADP-ribosyl cyclase (ADPRC) enzyme mix with the assay buffer. This solution should be prepared fresh and kept on ice.
-
NAD+ Detection Reagent: Prepare the detection mix containing the NAD+-dependent enzyme and its pro-fluorescent substrate according to the kit's instructions. Protect this solution from light.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of each cADPR standard, test sample, and blank control (assay buffer only) to separate wells of a solid black 96-well microplate.
-
Add 50 µL of the ADPRC working solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light. This allows for the conversion of cADPR to NAD+.
-
Add 100 µL of the NAD+ detection reagent to each well.
-
Incubate the plate at room temperature for 15-60 minutes (or as specified by the kit), protected from light.
-
Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 530/590 nm for a resorufin-based product).
3. Data Analysis:
-
Subtract the mean fluorescence reading of the blank control from all standard and sample readings.
-
Plot the background-subtracted fluorescence values for the cADPR standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the cADPR concentration in the test samples.
Visualizations
Signaling Pathway of cADPR
Caption: The cADPR signaling pathway.
Experimental Workflow for cADPR Fluorescent Assay
Caption: Experimental workflow for a cADPR fluorescent assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Near-infrared fluorescent probe based on rhodamine derivative for detection of NADH in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijssst.info [ijssst.info]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
How to optimize HPLC separation of cyclic ADP-ribose from other nucleotides?
For researchers, scientists, and drug development professionals, achieving clean and reproducible separation of cyclic ADP-ribose (cADPR) from a complex mixture of other nucleotides is a critical analytical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during HPLC analysis of cADPR.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating cADPR from other nucleotides?
A1: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used and effective method for the separation of cADPR and other nucleotides.[1][2] This technique utilizes a hydrophobic stationary phase (e.g., C18) and a mobile phase containing an ion-pairing reagent, such as tetrabutylammonium (B224687), which forms neutral ion pairs with the negatively charged nucleotides, allowing for their retention and separation on the reversed-phase column.[1][2]
Q2: Which nucleotides are most likely to co-elute with cADPR?
A2: Common nucleotides that can potentially co-elute with cADPR include adenosine (B11128) diphosphate (B83284) (ADP), adenosine triphosphate (ATP), adenosine monophosphate (AMP), and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1] Additionally, guanosine (B1672433) monophosphate (GMP) has been reported to co-elute with cADPR under certain conditions.[3]
Q3: How can I confirm the identity of the cADPR peak in my chromatogram?
A3: Peak identity can be confirmed by co-injecting the sample with a pure cADPR standard and observing a single, symmetrical peak with an increased area. Additionally, enzymatic or chemical degradation of cADPR to ADP-ribose (ADPR) can be used for confirmation. For instance, heating the sample can convert cADPR to ADPR, leading to the disappearance of the cADPR peak and the appearance of an ADPR peak.[4]
Q4: What is a typical detection limit for cADPR using HPLC?
A4: The detection sensitivity for cADPR by HPLC is typically in the low picomole range. One study reported a detection sensitivity of about 10 pmol.[4]
Troubleshooting Guide
Peak Shape Problems
Q5: My cADPR peak is tailing. What are the possible causes and solutions?
A5: Peak tailing for cADPR can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol (B1196071) groups on a silica-based column.
-
Solution: Use a high-quality, end-capped column. Adjusting the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase) or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also help.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is crucial for consistent ionization of both the nucleotides and the ion-pairing reagent.
-
Solution: Ensure the mobile phase pH is buffered and maintained within the optimal range for the separation, typically between 6.0 and 8.0 for nucleotide separation using ion-pairing agents.[2]
-
Q6: I am observing peak fronting for my cADPR peak. What should I do?
A6: Peak fronting is often a result of sample solvent being stronger than the mobile phase or injecting too large a sample volume.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase and inject a smaller volume.
Q7: My peaks are broad, leading to poor resolution. How can I improve this?
A7: Broad peaks can result from several issues:
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
-
Low Mobile Phase Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.
-
Solution: Optimize the flow rate for your column dimensions and particle size.
-
-
Column Contamination: Buildup of contaminants on the column can degrade performance.
-
Solution: Use a guard column and ensure proper sample preparation to remove particulates. Regularly flush the column with a strong solvent.
-
Resolution and Co-elution Issues
Q8: cADPR is co-eluting with another nucleotide. How can I improve the separation?
A8: Resolving co-eluting peaks requires adjusting the selectivity of your chromatographic system.
-
Modify the Mobile Phase:
-
Change the organic solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.[1]
-
Adjust the ion-pair reagent concentration: Increasing the concentration of the ion-pairing reagent can increase retention of the nucleotides, potentially improving separation.[2] However, excessively high concentrations can make elution difficult.
-
Alter the gradient: A shallower gradient can improve the resolution of closely eluting peaks.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., a different C18 phase, a C12 column, or a phenyl-hexyl column) can provide the necessary change in selectivity.
-
Two-Dimensional HPLC: For very complex samples, a two-step HPLC method can be employed. This often involves an initial separation on a strong anion-exchange column followed by further separation of the collected fraction on a reversed-phase ion-pair column.[4]
Q9: I suspect GMP is co-eluting with my cADPR peak. How can I resolve this?
A9: One reported method to address cADPR and GMP co-elution involves an additional sample clean-up step using ion-affinity chromatography with gel-immobilized Fe3+ columns to remove GMP prior to HPLC analysis.[3]
Retention Time Variability
Q10: The retention time for cADPR is shifting between runs. What could be the cause?
A10: Retention time variability can be caused by:
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly before use.
-
-
Fluctuations in Column Temperature: Temperature affects retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient equilibration time between runs, especially with ion-pair chromatography, can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.
-
Data Presentation
Table 1: Comparison of HPLC Conditions for Nucleotide Separation
| Parameter | Method 1: Ion-Pair RP-HPLC | Method 2: Two-Step SAX/IP-RP-HPLC |
| Column | C18 or C12 reversed-phase | Step 1: Strong Anion-Exchange (SAX)Step 2: C18 reversed-phase |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate) with an ion-pairing reagent (e.g., tetrabutylammonium) | Step 1: Phosphate buffer gradientStep 2: Phosphate buffer with ion-pairing reagent |
| Mobile Phase B | Organic solvent (e.g., acetonitrile or methanol) | Step 1: High salt phosphate bufferStep 2: Acetonitrile or Methanol |
| Detection | UV (typically 254 nm) | UV (typically 254 nm) |
| Key Advantage | Simpler, single-run analysis | Enhanced resolution for complex samples |
| Potential Issue | Potential for co-elution with closely related nucleotides | More complex and time-consuming |
| Reference | [1][5] | [4] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for cADPR Separation
This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.
-
Sample Preparation:
-
Extract nucleotides from cells or tissues using a suitable method, such as perchloric acid or trichloroacetic acid precipitation.
-
Neutralize the acidic extract.
-
Centrifuge to remove precipitated proteins and other cellular debris.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.0, containing 5 mM tetrabutylammonium hydrogen sulfate (B86663) (TBAHS).
-
Mobile Phase B: 100% Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 30% B
-
25-30 min: Hold at 30% B
-
30-35 min: Return to 100% A
-
35-45 min: Re-equilibration at 100% A
-
-
Protocol 2: Sample Extraction from Cultured Cells
-
Culture cells to the desired density in a petri dish.
-
Remove the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 0.6 M perchloric acid to the dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Keep on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a calculated amount of 2 M KOH.
-
Keep on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
The resulting supernatant contains the nucleotide extract and is ready for HPLC analysis after filtration.
Visualizations
References
What are the common artifacts in calcium imaging experiments using caged cADPR?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using caged cyclic ADP-ribose (cADPR) in calcium imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After UV uncaging of cADPR, I observe a rapid, transient increase in fluorescence that doesn't seem to match a typical calcium signal. What could be the cause?
A1: This is a common artifact and can stem from several sources:
-
Intrinsic Fluorescence of the Caged Compound: The caged compound itself or its photolysis byproducts might be fluorescent at the same wavelengths as your calcium indicator. When the UV flash occurs, this can cause a brief, non-specific signal.
-
UV-Induced Autofluorescence: The UV light used for uncaging can excite endogenous fluorophores within the cell, leading to a transient flash of autofluorescence. This effect is independent of both the caged compound and the calcium indicator.
-
Photochemical Reactions: The high-energy UV light can induce other photochemical reactions within the cell, producing transient fluorescent species.
Troubleshooting Steps:
-
Control Experiment (No Cage): Perform a mock experiment with cells loaded only with the calcium indicator. Apply the same UV flash. If you still see a signal, it's likely UV-induced autofluorescence.
-
Control Experiment (No Indicator): Load cells with the caged cADPR but without the calcium indicator. An increase in fluorescence after the UV flash points to the intrinsic fluorescence of the cage or its byproducts.
-
Optimize UV Exposure: Use the lowest possible UV power and the shortest duration required for effective uncaging to minimize these artifacts.[1][2]
Q2: My cells show signs of stress or death (e.g., membrane blebbing, irreversible high calcium) after the uncaging experiment. Why is this happening?
A2: This is likely due to phototoxicity caused by the UV light used for photolysis. High-intensity or prolonged UV exposure can generate reactive oxygen species (ROS) and cause cellular damage.[2][3]
Troubleshooting Steps:
-
Reduce UV Power and Duration: Titrate your UV laser power and flash duration to find the minimum energy required to elicit a physiological calcium response.
-
Use Two-Photon Uncaging: If available, a two-photon laser can be a significant improvement. It uses lower-energy infrared light, which is less damaging to cells, and confines the uncaging to a very small focal volume, reducing off-target effects.[4][5][6]
-
Include Antioxidants: Consider including antioxidants like Trolox or ascorbic acid in your experimental buffer to quench ROS and reduce phototoxic effects.
-
Monitor Cell Health: Use a viability dye post-experiment to quantify cell health and optimize your uncaging parameters.
Q3: The amplitude and kinetics of the calcium response to uncaged cADPR are highly variable between cells or experiments. What causes this inconsistency?
A3: Variability can be introduced at multiple stages of the experiment:
-
Inconsistent Loading: Inefficient or variable loading of the caged cADPR or the calcium indicator will lead to different intracellular concentrations and thus different responses.
-
UV Light Path Instability: Fluctuations in laser power, lamp output, or slight misalignments of the optical path can change the amount of energy delivered to the cell.
-
Cellular Heterogeneity: Different cells may have varying expression levels of ryanodine (B192298) receptors (the target of cADPR) or different calcium buffering capacities.[7]
Troubleshooting Steps:
-
Optimize Loading Protocol: Ensure consistent incubation times, temperatures, and concentrations for both the caged compound and the indicator. For patch-clamp experiments, allow sufficient time for the compounds in the pipette to dialyze into the cell.[8]
-
Calibrate Light Source: Regularly check and calibrate the power output of your UV light source.
-
Use an Internal Control: If possible, co-load a stable, fluorescent dye (that is not calcium-sensitive) to normalize for loading efficiency and cell volume.
-
Data Normalization: Normalize your fluorescence data (e.g., as ΔF/F₀) to account for baseline differences between cells.
Q4: How can I confirm that the calcium signal I'm observing is specifically due to cADPR acting on its receptor and not another artifact?
A4: A rigorous set of control experiments is essential to validate the specificity of your observed calcium signal.
Recommended Control Experiments:
-
UV Flash without Caged Compound: As mentioned in Q1, this controls for UV-induced autofluorescence and direct cellular responses to UV light.[9]
-
Uncaging an Inert "Caged" Molecule: Photolyze a caged compound that is structurally similar but biologically inactive to ensure the photolysis byproducts themselves do not cause calcium release.
-
Pharmacological Inhibition: Pre-treat the cells with a known antagonist of the cADPR pathway, such as 8-Br-cADPR, which inhibits Ca2+ release through the ryanodine receptor (RyR).[10] A significant reduction or abolition of the signal strongly suggests the involvement of the cADPR/RyR pathway.
-
Uncaging in a "Null" System: If available, use a cell line or animal model where the ryanodine receptor has been knocked out or knocked down. The absence of a response in this system would provide strong evidence for specificity.
Experimental Protocols & Data
Protocol: Calcium Imaging with Caged cADPR Photolysis
This protocol provides a general framework. Specific parameters must be optimized for your cell type and experimental setup.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for imaging.
-
Allow cells to adhere and reach the desired confluency.
-
-
Loading of Caged cADPR and Calcium Indicator:
-
Prepare a loading solution containing the AM-ester form of a calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and caged cADPR-AM in your desired experimental buffer (e.g., HBSS). Include a gentle dispersing agent like Pluronic F-127 (0.01-0.02%).
-
Incubate cells in the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells 2-3 times with fresh buffer and allow them to de-esterify for at least 30 minutes before imaging.
-
-
Imaging and Uncaging:
-
Mount the dish on the microscope stage.
-
Locate the target cell(s) and acquire a stable baseline fluorescence recording for 1-2 minutes.
-
Deliver a brief UV flash (e.g., 350-370 nm) to a defined region of interest (ROI) or the entire field. The duration and intensity must be optimized (start with low power/duration and increase as needed).[11][12]
-
Continue recording the fluorescence signal for several minutes after the flash to capture the full calcium response (rise and decay).
-
-
Data Analysis:
-
Select ROIs for individual cells.
-
Correct for any photobleaching by fitting an exponential function to the pre-stimulus baseline.
-
Normalize the fluorescence signal, typically as the change in fluorescence over baseline (ΔF/F₀).
-
Data Summary: Troubleshooting Parameters
The following table summarizes key experimental parameters and the potential artifacts associated with their improper setting.
| Parameter | Sub-Optimal Setting | Potential Artifact/Issue | Recommended Action |
| UV Light | Too High Intensity/Duration | Phototoxicity, cell death, high autofluorescence | Use the minimum power/duration needed for a response.[1] |
| Unstable Power Output | High variability in Ca2+ signal amplitude | Regularly calibrate the light source. | |
| Caged Compound | Too High Concentration | Off-target effects, altered cell physiology | Perform a dose-response curve to find the optimal concentration. |
| Incomplete Loading | No or weak Ca2+ signal | Increase incubation time or concentration; verify loading with a fluorescent cage. | |
| Ca2+ Indicator | Saturated Signal | Inability to resolve Ca2+ dynamics | Reduce indicator concentration or imaging laser power. |
| Low Signal-to-Noise | Poor signal quality | Increase indicator concentration or imaging laser power. | |
| Control Experiments | Not Performed | Misinterpretation of artifacts as true signals | Always perform UV-only and pharmacological antagonist controls.[8] |
Visual Guides: Pathways and Workflows
Signaling Pathway for cADPR
// Nodes NAD [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"]; ADPRC [label="ADP-Ribosyl Cyclase\n(e.g., CD38)", fillcolor="#FBBC05", fontcolor="#202124"]; cADPR [label="cADPR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RyR [label="Ryanodine Receptor (RyR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum (ER Ca²⁺ Store)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_cyto [label="Cytosolic Ca²⁺", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Response [label="Cellular Response", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges NAD -> ADPRC [label=" Substrate"]; ADPRC -> cADPR [label=" Synthesis"]; cADPR -> RyR [label=" Binds & Activates"]; RyR -> Ca_cyto [label=" Ca²⁺ Release"]; ER -> RyR [style=dotted, arrowhead=none]; Ca_cyto -> Cell_Response [label=" Triggers"];
// Invisible node for alignment {rank=same; cADPR; ER;} } dot Caption: The cADPR signaling pathway for intracellular calcium release.
Experimental Workflow for Caged cADPR Imaging
// Nodes prep [label="1. Cell Preparation &\nPlating"]; load [label="2. Co-load Caged cADPR\n& Ca²⁺ Indicator"]; wash [label="3. Wash & De-esterify"]; image [label="4. Mount on Microscope"]; baseline [label="5. Record Baseline\nFluorescence"]; uncage [label="6. Apply UV Flash\n(Uncaging)", fillcolor="#FBBC05", fontcolor="#202124"]; record [label="7. Record Post-Flash\nFluorescence"]; analyze [label="8. Data Analysis\n(ΔF/F₀)"];
// Edges prep -> load; load -> wash; wash -> image; image -> baseline; baseline -> uncage; uncage -> record; record -> analyze; } dot Caption: A typical experimental workflow for calcium imaging with caged cADPR.
Troubleshooting Logic for Uncaging Artifacts
// Nodes start [label="UV flash applied.\nIs a signal observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Yes Path yes_path [label="YES"]; control_uv [label="Control: UV flash on cell\nwithout caged cADPR.\nIs a signal still observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Yes-Yes Path yes_yes_path [label="YES"]; artifact_auto [label="Conclusion: Artifact.\nLikely UV-induced autofluorescence.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Yes-No Path no_no_path [label="NO"]; control_antagonist [label="Experiment: Pre-treat with\nRyR antagonist (e.g., 8-Br-cADPR).\nIs the signal blocked?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Yes-No-Yes Path yes_no_yes_path [label="YES"]; signal_specific [label="Conclusion: Specific Signal.\nThe response is mediated by the cADPR/RyR pathway.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Yes-No-No Path yes_no_no_path [label="NO"]; artifact_offtarget [label="Conclusion: Artifact.\nLikely an off-target effect of cADPR\nor photolysis byproducts.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// No Path no_path [label="NO"]; issue_loading [label="Potential Issue:\n- Inadequate loading of caged cADPR\n- Insufficient UV power\n- Cell is unresponsive", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> control_uv [label="Yes"]; start -> issue_loading [label="No"]; control_uv -> artifact_auto [label="Yes"]; control_uv -> control_antagonist [label="No"]; control_antagonist -> signal_specific [label="Yes"]; control_antagonist -> artifact_offtarget [label="No"]; } dot Caption: A decision tree for troubleshooting the source of signals in uncaging experiments.
References
- 1. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]
- 2. Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flash photolysis of caged compounds in the cilia of olfactory sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolysis of caged calcium in femtoliter volumes using two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Analyzing Calcium Responses in Acute Brain Slices Induced by UV-Uncaging › Rapp OptoElectronic [rapp-opto.com]
- 10. researchgate.net [researchgate.net]
- 11. Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Uncaging" using optical fibers to deliver UV light directly to the sample - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize phototoxicity when using caged cyclic ADP-ribose?
Welcome to the technical support center for caged cyclic ADP-ribose (cADPR) photolysis experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing phototoxicity, during the use of caged cADPR for controlled calcium signaling studies.
Frequently Asked Questions (FAQs)
Q1: What is caged cADPR and why is it used?
Caged cADPR is a synthetic, biologically inert form of this compound. A photolabile "caging" group is attached to the cADPR molecule, preventing it from binding to its receptor, the ryanodine (B192298) receptor (RyR), and initiating calcium release from intracellular stores.[1] This allows for precise spatial and temporal control over the release of active cADPR within a cell or tissue. By exposing the caged compound to a brief pulse of UV light, the caging group is cleaved, rapidly releasing active cADPR and triggering a physiological response.[1] This technique is invaluable for studying the kinetics and localization of cADPR-mediated calcium signaling pathways.
Q2: What is phototoxicity and why is it a concern when using caged cADPR?
Phototoxicity refers to the damaging effects of light on living cells, which can manifest as altered cell behavior, cell cycle arrest, or even cell death.[2][3][4][5] In the context of caged cADPR experiments, phototoxicity is a significant concern because the UV light required for uncaging can also generate reactive oxygen species (ROS) and cause other cellular damage.[4] This can lead to experimental artifacts, where the observed cellular response is due to photodamage rather than the intended release of cADPR, thereby confounding the interpretation of results.[2][6]
Q3: How can I minimize phototoxicity during my caged cADPR uncaging experiments?
Minimizing phototoxicity is crucial for obtaining reliable and reproducible data. Here are several key strategies:
-
Optimize Light Exposure: Use the lowest possible light intensity and the shortest exposure duration that still achieves efficient uncaging. This is the most critical factor in reducing phototoxicity.[4][5]
-
Wavelength Selection: While shorter UV wavelengths (<320 nm) can be effective for uncaging, they are also more damaging to cells.[1] Consider using longer wavelengths, such as 405 nm, which can still be effective for photolysis of some caged compounds while being less phototoxic.[7][8]
-
Two-Photon Excitation: This technique uses a focused infrared laser to excite the caged compound, confining the uncaging event to a very small focal volume.[7][9] This significantly reduces out-of-focus phototoxicity and is considered a more live-cell friendly approach.[10][11][12]
-
Use Antioxidants: Supplementing your cell culture medium with antioxidants like Trolox can help to quench reactive oxygen species generated during UV exposure and reduce photodamage.[5]
-
Control for Phototoxicity: Always perform control experiments where cells are exposed to the same light stimulus but without the caged compound to distinguish between a cADPR-mediated response and a phototoxic artifact.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak calcium signal after uncaging. | Inefficient uncaging. | - Increase UV light intensity or duration slightly. - Confirm the wavelength of your light source is appropriate for your specific caged cADPR.[1] - Ensure the caged compound is properly loaded into the cells. |
| Low concentration of caged cADPR. | - Increase the concentration of caged cADPR loaded into the cells. | |
| Depleted intracellular calcium stores. | - Pre-treat cells with thapsigargin (B1683126) to inhibit SERCA pumps and confirm store depletion.[14] If no response is seen with a calcium ionophore, stores may be compromised. | |
| Cell blebbing, shrinking, or death observed after UV exposure. | High phototoxicity. | - Reduce UV light intensity and/or exposure time.[4] - Switch to a longer, less energetic wavelength for uncaging if possible.[7] - Implement two-photon excitation for highly localized uncaging.[10][11] - Add antioxidants to the media to mitigate oxidative stress.[5] |
| Calcium signal observed in control cells (no caged compound) after UV exposure. | Phototoxic artifact. | - This confirms a phototoxic response. All subsequent experiments must be performed with lower light exposure parameters until this artifact is eliminated. |
| Variability in responses between experiments. | Inconsistent light delivery. | - Ensure consistent focus and positioning of the light source for each experiment. - Calibrate your light source regularly to ensure consistent power output. |
| Cell health variability. | - Use cells from a consistent passage number and ensure they are healthy and not overly confluent before experiments. |
Experimental Protocols
Protocol 1: Assessing Phototoxicity of the Uncaging Light Source
This protocol helps determine the threshold for phototoxicity in your specific experimental setup.
-
Cell Preparation: Plate your cells of interest at a suitable density on a glass-bottom dish appropriate for microscopy.
-
Control Group: Culture one set of cells in standard imaging medium.
-
Experimental Group: If you suspect the fluorophore used for calcium imaging contributes to phototoxicity, include a group of cells loaded only with the calcium indicator.
-
Light Exposure: Expose different regions of the dish to a range of UV light intensities and durations, bracketing the parameters you intend to use for uncaging.
-
Observation: Monitor the cells for signs of phototoxicity (e.g., blebbing, detachment, changes in morphology, or cell death) immediately after exposure and at several time points post-exposure (e.g., 1, 4, and 24 hours).
-
Viability Assay: For a quantitative measure, use a viability stain like Propidium Iodide or a commercial live/dead cell assay kit.
-
Data Analysis: Determine the maximum light dose (intensity x duration) that does not induce observable phototoxicity. Use parameters below this threshold for your caged cADPR experiments.
Data Presentation
Table 1: Recommended Starting Parameters for Minimizing Phototoxicity
| Parameter | Single-Photon Excitation | Two-Photon Excitation | Rationale |
| Wavelength | 330-360 nm (use the longest effective wavelength) | 700-800 nm | Longer wavelengths are generally less phototoxic.[7][8] Two-photon excitation uses near-infrared light, which is less damaging to cells.[10][11][12] |
| Exposure Duration | < 100 ms (B15284909) (aim for the shortest possible pulse) | < 10 ms pulses | Minimizing the duration of light exposure is critical to reducing phototoxicity.[4] |
| Light Intensity | Use the minimum intensity required for effective uncaging | ~5-10 mW (start low and increase as needed) | Lower light intensity reduces the generation of reactive oxygen species.[15] |
| Caged cADPR Concentration | 1-10 µM (intracellular) | 1-10 µM (intracellular) | Using a sufficient concentration of the caged compound can allow for lower light doses to achieve a physiological response. |
Visualizations
Signaling Pathway of cADPR-Mediated Calcium Release
Caption: cADPR signaling pathway initiated by uncaging.
Experimental Workflow for Minimizing Phototoxicity
Caption: Workflow for mitigating and controlling for phototoxicity.
Troubleshooting Logic for No Calcium Signal
References
- 1. Caged this compound. Synthesis and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative method for measuring phototoxicity of a live cell imaging microscope [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microscopist.co.uk [microscopist.co.uk]
- 7. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+-Induced Ca2+ Release through Localized Ca2+ Uncaging in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photolysis of caged calcium in femtoliter volumes using two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. personal.utdallas.edu [personal.utdallas.edu]
- 14. NAADP induces Ca2+ oscillations via a two‐pool mechanism by priming IP3‐ and cADPR‐sensitive Ca2+ stores | The EMBO Journal [link.springer.com]
- 15. The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Your New Cyclic ADP-Ribose (cADPR) Antibody
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the specificity of a new antibody against the second messenger, cyclic ADP-ribose (cADPR).
Frequently Asked Questions (FAQs)
Q1: Why is validating a cADPR antibody challenging?
Validating an antibody against a small molecule like cADPR presents unique challenges compared to protein targets. Standard validation methods such as genetic knockout or overexpression are not applicable. Therefore, specificity must be rigorously demonstrated through techniques like competitive immunoassays and extensive cross-reactivity profiling against structurally similar molecules.
Q2: What are the essential first steps in validating my new cADPR antibody?
The initial and most critical step is to determine the antibody's binding characteristics using a direct binding assay, such as a direct ELISA. This will confirm that the antibody binds to cADPR. Subsequently, a competitive immunoassay should be established to quantify the antibody's specificity and to serve as the platform for cross-reactivity testing.
Q3: What molecules should I test for cross-reactivity?
Cross-reactivity should be assessed against molecules that are structurally or functionally related to cADPR. Key molecules to include are its precursor, Nicotinamide Adenine Dinucleotide (NAD+), its non-cyclic counterpart, ADP-ribose (ADPR), and other common cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP). It is also prudent to test against related nucleotides such as AMP, ADP, and ATP.
Q4: How can I be sure the antibody detects endogenous cADPR in my samples?
To confirm that the antibody can detect endogenous cADPR, you should prepare cell or tissue extracts and measure cADPR levels. These measurements can be validated by treating the samples with an enzyme that specifically degrades cADPR, such as a cADPR hydrolase. A significant reduction in the signal after enzyme treatment would indicate that the antibody is specifically detecting endogenous cADPR.
Experimental Workflows and Protocols
A systematic approach is crucial for the successful validation of your cADPR antibody. The following workflow outlines the key experimental stages.
Protocol 1: Competitive ELISA for cADPR
This protocol is designed to quantify cADPR and assess the antibody's specificity. The principle relies on the competition between free cADPR in the sample and a fixed amount of labeled or coated cADPR for binding to the antibody.
Materials:
-
96-well microtiter plates
-
Purified cADPR standard
-
New cADPR antibody
-
cADPR-HRP conjugate (or similar detection system)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a cADPR-protein conjugate (e.g., cADPR-BSA) in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare a standard curve of unlabeled cADPR.
-
In separate tubes, pre-incubate the cADPR standards or your samples with a limiting concentration of the new cADPR antibody for 1 hour at 37°C.
-
Add these mixtures to the coated wells.
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection:
-
Add an enzyme-conjugated secondary antibody that recognizes the cADPR primary antibody.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add the Substrate Solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity will be inversely proportional to the amount of cADPR in the sample.[1]
Protocol 2: Dot Blot for Cross-Reactivity Screening
A dot blot is a simple and rapid method to screen for cross-reactivity against a panel of related molecules.[2][3]
Materials:
-
Nitrocellulose or PVDF membrane
-
cADPR and potential cross-reactants (NAD+, ADPR, cAMP, etc.)
-
New cADPR antibody
-
HRP-conjugated secondary antibody
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Membrane Preparation: Cut a piece of membrane to the desired size and draw a grid with a pencil to mark where each molecule will be spotted.
-
Spotting: Spot 1-2 µL of serial dilutions of cADPR and each potential cross-reactant onto the membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the new cADPR antibody (at a pre-determined optimal concentration) in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Protocol 3: Sample Preparation for Endogenous cADPR Measurement
This protocol describes the extraction of cADPR from cell or tissue samples for subsequent analysis by immunoassay.[4]
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA), ice-cold
-
Potassium carbonate (K₂CO₃), ice-cold
-
Phosphate buffer (pH 8.0)
-
Centrifuge
Procedure:
-
Homogenization: Homogenize cell pellets or tissues in ice-cold 0.6 M PCA.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet proteins.
-
Neutralization: Transfer the supernatant to a new tube and neutralize by adding 2 M K₂CO₃. The pH should be monitored and adjusted to between 6.0 and 7.0.
-
Precipitation: Allow the potassium perchlorate (B79767) to precipitate on ice for at least 30 minutes.
-
Final Centrifugation: Centrifuge at high speed for 15 minutes at 4°C to pellet the precipitate.
-
Collection: The resulting supernatant contains the cADPR extract and is ready for analysis by immunoassay. Store at -80°C for long-term storage.
Data Presentation and Interpretation
Quantitative data from your validation experiments should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 1: Competitive ELISA Standard Curve Data
| cADPR Conc. (nM) | Absorbance (450 nm) - Rep 1 | Absorbance (450 nm) - Rep 2 | Mean Absorbance | % Inhibition |
| 0 | 1.852 | 1.868 | 1.860 | 0% |
| 0.1 | 1.623 | 1.645 | 1.634 | 12.1% |
| 1 | 1.234 | 1.256 | 1.245 | 33.1% |
| 10 | 0.789 | 0.801 | 0.795 | 57.3% |
| 100 | 0.345 | 0.355 | 0.350 | 81.2% |
| 1000 | 0.112 | 0.118 | 0.115 | 93.8% |
Table 2: Cross-Reactivity Profile of the cADPR Antibody
Cross-reactivity is typically determined by calculating the concentration of the competing molecule required to displace 50% of the labeled ligand (IC50) and comparing it to the IC50 of cADPR.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound (cADPR) | 15 | 100% |
| ADP-ribose (ADPR) | >10,000 | <0.15% |
| Nicotinamide Adenine Dinucleotide (NAD+) | >10,000 | <0.15% |
| Cyclic AMP (cAMP) | >10,000 | <0.15% |
| Cyclic GMP (cGMP) | >10,000 | <0.15% |
| Adenosine Monophosphate (AMP) | >10,000 | <0.15% |
| Adenosine Diphosphate (ADP) | >10,000 | <0.15% |
| Adenosine Triphosphate (ATP) | >10,000 | <0.15% |
% Cross-Reactivity = (IC50 of cADPR / IC50 of Competitor) x 100
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High Background | - Antibody concentration too high.- Insufficient blocking.- Inadequate washing. | - Titrate the primary and secondary antibody concentrations.- Increase blocking time or try a different blocking agent.- Increase the number and duration of wash steps.[1][5] |
| No or Weak Signal | - Antibody not binding.- Incorrect antibody dilution.- Inactive substrate. | - Confirm antibody binding with a direct ELISA.- Optimize antibody concentration.- Use fresh substrate. |
| High Variability (High CV%) | - Pipetting errors.- Inconsistent incubation times or temperatures.- Edge effects in the plate. | - Ensure proper pipetting technique and use calibrated pipettes.- Maintain consistent incubation conditions for all wells.- Avoid using the outer wells of the plate or ensure even temperature distribution.[1][6] |
| Poor Standard Curve | - Inaccurate standard dilutions.- Standard degradation. | - Prepare fresh standards and perform serial dilutions carefully.- Aliquot and store standards according to the manufacturer's recommendations. |
cADPR Signaling Pathway
Understanding the biological context of cADPR is essential for designing relevant validation experiments. cADPR is a key second messenger that mobilizes intracellular calcium from the endoplasmic reticulum, primarily through the activation of ryanodine (B192298) receptors.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Quantification of intracellular levels of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Quality Control for cADPR Analog Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control (QC) steps involved in synthesizing cyclic ADP-ribose (cADPR) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control checkpoints during the synthesis of a cADPR analog?
A1: A robust QC workflow for cADPR analog synthesis should include checkpoints at three key stages:
-
Starting Material Analysis: Purity and identity confirmation of the precursor NAD+ analog and any other key reagents.
-
In-Process Control: Monitoring the progress of the enzymatic or chemical cyclization reaction to check for the formation of the desired product and identify major impurities.
-
Final Product Qualification: Comprehensive analysis of the purified analog to confirm its identity, purity, concentration, and stability.
Q2: What are the most common impurities found in synthesized cADPR analogs?
A2: The most common impurities include unreacted starting material (the linear NAD+ analog), hydrolyzed non-cyclic ADP-ribose (ADPR) analog, and byproducts from side reactions specific to the synthetic route used.[1] HPLC analysis of cADPR from various suppliers has shown that the corresponding ADPR analog is a frequent contaminant.[1]
Q3: Which analytical techniques are essential for the quality control of cADPR analogs?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive QC:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and quantification.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized analog, providing definitive evidence of successful synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for unambiguous structural confirmation, including the site of cyclization and stereochemistry. Both ¹H and ³¹P NMR are particularly informative.[2]
Q4: How can I confirm that the cyclization of the NAD+ analog was successful?
A4: Successful cyclization can be confirmed by a combination of techniques:
-
Mass Spectrometry: The mass spectrum should show a peak corresponding to the molecular weight of the cyclized product, which involves the loss of the nicotinamide (B372718) group from the NAD+ precursor.
-
NMR Spectroscopy: ¹H NMR will show a characteristic downfield shift of specific ribose protons upon cyclization.[2] For example, Heteronuclear Multiple Bond Correlation (HMBC) NMR can show cross-peaks that confirm the formation of the new O-glycosidic linkage.[3]
-
HPLC: The cyclized product will have a different retention time compared to its linear precursor.
Q5: My enzymatic synthesis is showing low yield. What are the likely causes?
A5: Low yields in enzymatic synthesis can often be attributed to several factors:
-
Enzyme Inactivity: The ADP-ribosyl cyclase may be improperly folded, denatured, or inhibited. It's crucial to verify enzyme activity with a known standard substrate.
-
Substrate Quality: The NAD+ analog may contain impurities that inhibit the enzyme.
-
Reaction Conditions: The pH, temperature, or buffer composition may be suboptimal for the specific cyclase being used.
-
Product Inhibition: High concentrations of the cADPR analog product may inhibit the enzyme.
-
Cofactor Issues: If the enzymatic system requires cofactors, their absence or degradation can halt the reaction.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Column overload. | 1. Wash the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the initial mobile phase. 3. Reduce the injection volume or sample concentration. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Poor column temperature control. 3. Column aging. | 1. Prepare fresh mobile phase, ensuring accurate composition and pH. 2. Use a column oven for stable temperature. 3. Use a new column or re-develop the method for the aged column. |
| Extra/Ghost Peaks | 1. Contaminated mobile phase or HPLC system. 2. Sample degradation. 3. Carryover from a previous injection. | 1. Use high-purity solvents and flush the system. 2. Analyze the sample immediately after preparation. 3. Run blank injections with a strong solvent to clean the injector and column. |
| Low Signal/No Peaks | 1. Incorrect detector settings. 2. Sample concentration is too low. 3. System leak. | 1. Verify detector wavelength (typically ~260 nm for adenine-based analogs) and other settings. 2. Concentrate the sample or inject a larger volume. 3. Inspect fittings and connections for any signs of leaks. |
Mass Spectrometry (MS) Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Molecular Ion Peak for the Product | 1. Synthesis failed or is incomplete. 2. Ionization method is too harsh, causing complete fragmentation. 3. The compound is not ionizing. | 1. Re-evaluate the synthesis reaction; check for starting material using MS. 2. Use a softer ionization technique (e.g., Electrospray Ionization - ESI). 3. Adjust MS parameters (e.g., solvent, pH) to promote ionization. |
| Spectrum Dominated by Starting Material Peak | 1. Incomplete cyclization reaction. 2. Inefficient purification. | 1. Increase reaction time, add more enzyme, or optimize reaction conditions. 2. Re-purify the sample using a different HPLC method or column. |
| Complex Fragmentation Pattern | 1. In-source fragmentation. 2. Presence of multiple impurities or isomers. | 1. Reduce the fragmentation energy in the mass spectrometer source. 2. Improve HPLC purification to isolate the main product before MS analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad Peaks | 1. Sample contains paramagnetic impurities. 2. Compound is aggregating at high concentrations. 3. Poor shimming of the spectrometer. | 1. Treat the sample with a chelating agent if metal contamination is suspected. 2. Run the NMR at a lower concentration or higher temperature. 3. Re-shim the instrument or ask an expert to do so. |
| Missing Key Correlation Peaks (e.g., in HMBC) | 1. Incorrect NMR experiment parameters. 2. The concentration of the sample is too low for 2D NMR. | 1. Optimize the parameters for the specific type of correlation expected. 2. Use a more concentrated sample or increase the number of scans. |
| ³¹P Spectrum Shows Multiple Peaks | 1. Presence of phosphorus-containing impurities (e.g., unreacted precursor, hydrolyzed product). 2. Sample degradation. | 1. Correlate the ³¹P peaks with HPLC data to identify the impurities. 2. Use a freshly purified sample for NMR analysis. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of a cADPR Analog
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used. For better separation from NAD+ precursors, a strong anion-exchange (SAX) column can be used as an initial purification or analytical step.[4]
-
Mobile Phase A: 50 mM ammonium (B1175870) acetate, pH 4.5.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2% to 30% B
-
25-30 min: 30% B
-
30-35 min: 30% to 2% B
-
35-45 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Procedure:
-
Dissolve the purified cADPR analog in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Inject 10-20 µL onto the equilibrated HPLC system.
-
Integrate the peak areas to determine the purity of the sample. The purity is calculated as (Area of main peak / Total area of all peaks) x 100%.
-
Protocol 2: Mass Spectrometry Confirmation
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Mode: Negative ion mode is often effective for these phosphorylated molecules.
-
Mobile Phase: A 50:50 mixture of acetonitrile and water with 0.1% formic acid or ammonium acetate.
-
Procedure:
-
Prepare a dilute solution of the cADPR analog (~10-50 µM) in the mobile phase.
-
Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum.
-
Compare the observed m/z of the most abundant ion with the calculated theoretical mass of the expected cADPR analog. The mass should correspond to the [M-H]⁻ ion.
-
Protocol 3: NMR Structural Confirmation
-
Solvent: Deuterium oxide (D₂O).
-
Concentration: 5-10 mg of the sample in 0.5 mL of D₂O.
-
Experiments:
-
¹H NMR: Provides information on the overall structure and the presence of key proton signals.
-
³¹P NMR (proton-decoupled): Should show two distinct peaks for the two phosphorus atoms in the pyrophosphate bridge. Their chemical shifts are sensitive to the local chemical environment.[5]
-
2D Experiments (COSY, HSQC, HMBC): These are crucial for assigning protons and carbons and confirming connectivity. An HMBC experiment is particularly useful to confirm the N-glycosidic bond of the cyclized ribose by observing the correlation between the anomeric proton and the purine (B94841) ring carbons.[3][6]
-
-
Procedure:
-
Dissolve the lyophilized sample in D₂O.
-
Acquire a ¹H spectrum to confirm the presence of the compound and assess overall purity from a structural perspective.
-
Acquire a ³¹P spectrum to check the status of the pyrophosphate group.
-
Acquire 2D spectra as needed to perform full structural assignment and confirm the cyclization site.
-
Quantitative Data Summary
The following table provides an example of expected QC data for a hypothetical cADPR analog, "Analog X". Researchers should establish their own specifications based on their specific analog and intended application.
| Parameter | Method | Specification | Example Result for Analog X |
| Identity | Mass Spectrometry (ESI-MS) | Observed [M-H]⁻ within 5 ppm of theoretical mass | Theoretical: 562.05 Da, Observed: 562.04 Da |
| Purity | HPLC (UV, 260 nm) | ≥ 95% | 97.2% |
| Structure Confirmation | ¹H and ³¹P NMR | Spectra consistent with proposed structure | Key proton and phosphorus shifts match reference spectra |
| Concentration | UV-Vis Spectroscopy | Report concentration based on extinction coefficient | 1.2 mM (using ε₂₆₀ = 15,400 M⁻¹cm⁻¹) |
| Appearance | Visual Inspection | White lyophilized powder | Conforms |
Visualizations
Caption: cADPR analog signaling pathway.
Caption: Quality control workflow for cADPR analog synthesis.
Caption: Troubleshooting logic for low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantification of intracellular levels of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. barron.rice.edu [barron.rice.edu]
- 6. biorxiv.org [biorxiv.org]
Ensuring the Purity of Commercially Sourced Cyclic ADP-Ribose: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring the purity of commercially sourced cyclic ADP-ribose (cADPR). This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data to assist in the validation of cADPR quality for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available cADPR?
A1: The most common impurity is Adenosine Diphosphate Ribose (ADPR) , which is the non-cyclic hydrolysis product of cADPR. Other potential impurities can include residual starting materials from chemical synthesis, isomers of cADPR (such as 2'cADPR or 3'cADPR), and other nucleotides if the purification process was not optimal. The presence of these impurities can significantly impact experimental results, particularly in calcium mobilization assays.
Q2: Why is the purity of cADPR critical for my experiments?
A2: cADPR is a potent signaling molecule that mobilizes intracellular calcium stores. Impurities can lead to erroneous results in several ways:
-
Competitive Inhibition: Impurities structurally similar to cADPR may compete for binding to its receptors, such as the ryanodine (B192298) receptor, potentially leading to an underestimation of the true biological activity of your cADPR sample.
-
Altered Biological Activity: Some impurities may have their own biological effects, leading to off-target effects or confounding results in cellular assays.
-
Inaccurate Quantification: The presence of impurities can lead to an overestimation of the cADPR concentration, resulting in the use of incorrect concentrations in experiments.
Q3: How should I store and handle my cADPR to maintain its purity?
A3: cADPR is susceptible to hydrolysis. To minimize degradation, it should be stored at -20°C or below in a desiccated environment. For experimental use, prepare fresh aqueous solutions and use them promptly. Avoid repeated freeze-thaw cycles.
Q4: What is the expected purity of high-quality commercial cADPR?
A4: Reputable suppliers typically provide cADPR with a purity of ≥98%, as determined by HPLC. Always check the certificate of analysis provided by the supplier for lot-specific purity data.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Presence of impurities such as ADPR or other nucleotide-related compounds. | 1. Run a standard of ADPR to confirm if one of the unexpected peaks corresponds to this degradation product. 2. Refer to the HPLC protocol below to optimize separation. 3. Consider purchasing cADPR from a different supplier with a higher purity guarantee. |
| Low or no biological activity in calcium release assays | 1. Degradation of cADPR to inactive ADPR. 2. Inaccurate concentration of the cADPR stock solution. 3. Presence of inhibitory impurities. | 1. Verify the purity of your cADPR using HPLC. 2. Perform an enzymatic assay (see protocol below) to confirm the biological activity of your cADPR stock. 3. Prepare fresh solutions from a new vial of cADPR. |
| Inconsistent results between experiments | 1. Instability of cADPR in the experimental buffer. 2. Variable purity between different lots of cADPR. | 1. Ensure your experimental buffer has a neutral pH and is kept on ice. 2. Always qualify a new lot of cADPR by HPLC or an enzymatic assay before use in critical experiments. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method to separate cADPR from its primary degradation product, ADPR.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 7.0
-
Mobile Phase B: 100% Methanol
-
cADPR sample
-
ADPR standard
Procedure:
-
Sample Preparation: Dissolve the cADPR sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B
-
15-20 min: Hold at 80% Mobile Phase A / 20% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A
-
25-30 min: Re-equilibration at 100% Mobile Phase A
-
-
-
Data Analysis:
-
Inject the ADPR standard to determine its retention time.
-
Inject the cADPR sample. The major peak should correspond to cADPR. Any earlier eluting peaks may correspond to ADPR or other more polar impurities.
-
Calculate the purity of cADPR by dividing the area of the cADPR peak by the total area of all peaks and multiplying by 100.
-
Expected Results:
| Compound | Typical Retention Time (minutes) |
| ADPR | 8-10 |
| cADPR | 12-15 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase preparation.
Protocol 2: Functional Assessment by Enzymatic Assay using CD38
This assay determines the biological activity of cADPR by measuring its ability to be hydrolyzed by the enzyme CD38 to ADPR. The consumption of cADPR can be monitored by HPLC.
Materials:
-
Recombinant human CD38 enzyme
-
cADPR sample
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
HPLC system as described in Protocol 1
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing 100 µM cADPR in Assay Buffer.
-
Add recombinant human CD38 to a final concentration of 10 ng/µL.
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
Take aliquots of the reaction mixture at 0, 15, 30, and 60 minutes.
-
Stop the reaction by adding an equal volume of 1 M perchloric acid.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Neutralize the supernatant with 3 M potassium carbonate.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Quantify the peak area of cADPR at each time point.
-
A decrease in the cADPR peak area over time indicates that the cADPR is biologically active and can be processed by CD38.
-
Protocol 3: Purity Confirmation by Mass Spectrometry (MS)
This method provides confirmation of the molecular weight of cADPR and can help identify unknown impurities.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
cADPR sample
Procedure:
-
LC-MS Conditions:
-
Use a gradient similar to the HPLC method, adapting it for MS compatibility (e.g., using volatile buffers like formic acid).
-
Set the mass spectrometer to scan in positive ion mode over a mass range of m/z 100-1000.
-
-
Data Analysis:
-
The expected molecular weight of cADPR is 541.30 g/mol . In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 542.3.
-
Analyze the mass spectra of any impurity peaks to aid in their identification. The [M+H]⁺ for ADPR would be at m/z 560.3 (due to the addition of a water molecule during hydrolysis).
-
Quantitative Data Summary
| Parameter | Expected Value | Method of Verification |
| Purity | ≥98% | HPLC |
| Identity (Molecular Weight) | 541.30 g/mol | Mass Spectrometry |
| Biological Activity | Hydrolysis by CD38 | Enzymatic Assay |
Visual Guides
Caption: cADPR signaling pathway for calcium mobilization.
Caption: Experimental workflow for HPLC-based purity analysis of cADPR.
Caption: Logical troubleshooting guide for cADPR-related experiments.
Technical Support Center: Controlling for Off-Target Effects of cADPR Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic ADP-ribose (cADPR) antagonists. This resource provides essential guidance on identifying and controlling for off-target effects to ensure the validity and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cADPR antagonists?
A1: this compound (cADPR) is a second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic or sarcoplasmic reticulum.[1] It primarily acts on the ryanodine (B192298) receptor (RyR), a major intracellular calcium release channel. cADPR antagonists, such as 8-Br-cADPR and Ned-19, are designed to competitively block the binding of cADPR to RyRs, thereby inhibiting this Ca²⁺ release pathway.[1][2][3]
Q2: What are the known or potential off-target effects of common cADPR antagonists?
A2: While valuable tools, cADPR antagonists can exhibit off-target effects. For example, 8-Br-cADPR has been reported to interact with the transient receptor potential melastatin-2 (TRPM2) ion channel.[4][5] Additionally, due to the structural similarity of cADPR to other nucleotides, antagonists may interfere with other nucleotide-binding proteins or signaling pathways. High concentrations of any pharmacological inhibitor can also lead to non-specific effects or cellular toxicity.
Q3: Why is it critical to control for these off-target effects?
Core Signaling Pathway of cADPR
The following diagram illustrates the canonical signaling pathway involving cADPR.
Troubleshooting Guide: Is Your Effect On-Target?
This guide provides a systematic approach to differentiate between on-target cADPR pathway inhibition and potential off-target effects.
Issue: An observed cellular effect may not be due to cADPR pathway inhibition.
A multi-pronged approach using pharmacological and genetic tools is the most rigorous way to validate that an observed effect is specifically mediated by the cADPR pathway.
Solution A: Use a Structurally Unrelated Antagonist
Rationale: If two antagonists with different chemical structures produce the same biological effect, it is less likely that the effect is due to a shared, off-target interaction.
Workflow:
-
Primary Experiment: Observe the effect of your primary antagonist (e.g., 8-Br-cADPR) at its effective concentration.
-
Validation Experiment: Repeat the experiment using a structurally distinct cADPR antagonist (e.g., Ned-19).
Solution B: Use Molecular Knockdown/Knockout
Rationale: The most definitive control is to remove a key component of the signaling pathway. If the antagonist's effect is lost in cells lacking the cADPR-synthesizing enzyme (e.g., CD38) or the cADPR target (RyR), it confirms the effect is on-target.[6][7]
Workflow:
-
Generate Knockdown/Knockout Cells: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of a key pathway component like CD38.
-
Confirm Knockdown: Validate the reduction of mRNA (qPCR) and protein (Western blot).
-
Test Antagonist: Treat both control (e.g., scrambled siRNA) and knockdown/knockout cells with the cADPR antagonist.
-
Analysis: The biological effect observed in control cells should be significantly blunted or absent in the knockdown/knockout cells.[6]
Solution C: Perform a Rescue Experiment
Rationale: A rescue experiment can complement a knockdown study. By reintroducing the knocked-down gene or adding a cell-permeable cADPR agonist, you can demonstrate that the observed effect is restored, confirming the pathway's specificity.
Workflow:
-
Establish Knockdown Model: Use a stable knockdown cell line (e.g., shRNA for CD38).
-
Rescue Stimulus: Treat the knockdown cells with a cell-permeable cADPR agonist.
-
Analysis: The biological phenotype that was lost due to the knockdown should be at least partially restored by the direct application of the pathway's product.
Key Experimental Protocols
Protocol 1: Validation using siRNA Knockdown of CD38
This protocol outlines the steps to validate an antagonist's effect by transiently silencing the primary cADPR-synthesizing enzyme, CD38.
Materials:
-
Human cells of interest (e.g., airway smooth muscle cells)
-
CD38-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Reagents for qPCR and Western blotting
-
Your cADPR antagonist of interest
Procedure:
-
Cell Seeding: Plate cells to be 60-70% confluent on the day of transfection.
-
siRNA Preparation:
-
For each well of a 6-well plate, dilute 50 pmol of siRNA (CD38-specific or control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
-
-
Transfection:
-
Combine the diluted siRNA and Lipofectamine solutions.
-
Incubate for 15-20 minutes at room temperature.
-
Add the 500 µL complex to the cells in complete growth medium.
-
-
Incubation: Incubate cells for 48-72 hours to allow for protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm CD38 knockdown via qPCR (for mRNA) and Western blot (for protein).
-
Functional Assay:
-
Treat the remaining control and CD38-knockdown cells with your cADPR antagonist at the desired concentration.
-
Perform your functional assay (e.g., calcium imaging, cell proliferation, gene expression).
-
-
Data Analysis: Compare the antagonist's effect between the control and knockdown groups. A significant reduction in the effect in the knockdown group validates the on-target action.[6]
Protocol 2: Calcium Imaging to Confirm RyR Inhibition
This protocol uses a fluorescent Ca²⁺ indicator to visualize changes in intracellular calcium, confirming that the antagonist blocks cADPR-mediated release.[8][9]
Materials:
-
Cells plated on glass-bottom dishes
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
cADPR agonist (or a stimulus known to trigger cADPR production)
-
cADPR antagonist
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Incubate cells with the loading solution for 30-45 minutes at 37°C.
-
Wash cells 2-3 times with HBS and allow them to de-esterify for 20-30 minutes.
-
-
Baseline Measurement:
-
Mount the dish on the microscope stage.
-
Perfuse with HBS and record baseline fluorescence for 2-5 minutes.
-
-
Antagonist Pre-incubation:
-
Perfuse the cells with HBS containing the cADPR antagonist for 10-15 minutes.
-
-
Stimulation:
-
While continuing to record, switch to a perfusion solution containing both the antagonist and the cADPR-pathway agonist/stimulus.
-
-
Control Experiment: Repeat the experiment on a separate dish of cells without the antagonist pre-incubation step.
-
Data Analysis:
-
Calculate the change in fluorescence intensity (or 340/380 nm ratio for Fura-2) over time.
-
Compare the peak calcium response to the agonist in the presence and absence of the antagonist. A significantly reduced peak in the antagonist-treated group indicates successful on-target inhibition of Ca²⁺ release.
-
Quantitative Data Summary
The potency and selectivity of an antagonist are critical for experimental design. The half-maximal inhibitory concentration (IC₅₀) is a key measure of potency.[10] This table summarizes available data for common antagonists. Note that selectivity is often context-dependent and data may not be available for all potential off-targets.
| Antagonist | Primary Target | Reported IC₅₀ / Effective Concentration | Known Off-Targets / Considerations |
| 8-Br-cADPR | Ryanodine Receptor (RyR) | ~35% contraction reduction at 50 µM[11] | Can inhibit TRPM2 channels[4][5]. May be hydrolyzed to 8-Br-ADPR, which is also a TRPM2 antagonist[4]. |
| 8-Amino-cADPR | Ryanodine Receptor (RyR) | Blocks 135 nM cADPR at 150 nM[2]. ~35% contraction reduction at 5 µM[11]. | More potent than 8-Br-cADPR[2]. Specificity profile is less characterized in the literature. |
| Ned-19 | NAADP Receptor (TPC) | Primarily an NAADP antagonist | Often used as a negative control in cADPR studies. Has been shown to not disrupt cADPR-induced Ca²⁺ release[12]. |
| Ruthenium Red | Ryanodine Receptor (RyR) | General RyR blocker, not specific to cADPR site. | Also inhibits other channels, including some TRP channels. Use with caution as a specific cADPR pathway blocker. |
Note: IC₅₀ values can vary significantly between cell types, assay conditions, and species. Researchers should perform dose-response curves to determine the optimal concentration for their specific experimental system.
References
- 1. Biochemistry, biology, and pharmacology of cyclic adenosine diphosphoribose (cADPR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of CD38/cADPR signaling in obstructive pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cADPR Does Not Activate TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Br-cADPR, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. CD38/cADPR Signaling Pathway in Airway Disease: Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actions of cADP-ribose and its antagonists on contraction in guinea pig isolated ventricular myocytes. Influence of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
How to improve the signal-to-noise ratio in cADPR-mediated calcium measurements?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in cADPR-mediated calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is cyclic ADP-ribose (cADPR) and what is its role in calcium signaling?
A1: this compound (cADPR) is a second messenger that mobilizes intracellular calcium from the endoplasmic reticulum. It plays a crucial role in a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation, by modulating calcium-induced calcium release.[1][2][3]
Q2: Which enzymes are responsible for cADPR synthesis?
A2: The primary enzymes responsible for cADPR synthesis from NAD+ are members of the ADP-ribosyl cyclase family. In mammals, the main enzymes are CD38 and Sterile Alpha and Toll/Interleukin Receptor Motif-containing 1 (SARM1).[2][4][5]
Q3: What are the key components of the cADPR signaling pathway?
A3: The core components include the synthesis of cADPR from NAD+ by enzymes like CD38 or SARM1. cADPR then binds to and sensitizes ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol.[2][4][6]
Q4: What are common agonists and antagonists for the cADPR pathway?
A4: cADPR itself can be introduced into cells to act as an agonist, though this often requires cell permeabilization.[7] A commonly used cell-permeable antagonist is 8-Bromo-cADPR (8-Br-cADPR), which competitively inhibits cADPR-mediated calcium release.[2][8]
Q5: Which fluorescent indicators are suitable for measuring cADPR-mediated calcium signals?
A5: Both ratiometric and single-wavelength indicators can be used. Fura-2 is a common ratiometric dye that allows for more precise quantification of intracellular calcium concentrations, as the ratio of its fluorescence at two different excitation wavelengths is less sensitive to variations in dye concentration and cell thickness.[9] Single-wavelength indicators like Fluo-4 are also widely used and can offer a brighter signal, but may be more prone to artifacts from uneven dye loading or photobleaching.[9][10]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses common issues encountered during cADPR-mediated calcium measurements that can lead to a poor signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Incomplete removal of extracellular dye. 2. Autofluorescence from cells or media. 3. Suboptimal dye concentration or incubation time. | 1. Increase the number and duration of washes after dye loading. Consider using a dye-free medium for the final washes. 2. Use phenol (B47542) red-free media during imaging. Check for autofluorescence of untreated cells to establish a baseline. 3. Optimize the concentration of the calcium indicator and the incubation time to minimize background while ensuring adequate signal. |
| Low Signal Intensity | 1. Insufficient dye loading. 2. Low expression of cADPR pathway components (e.g., CD38, RyRs). 3. Ineffective agonist stimulation. 4. Phototoxicity or photobleaching. | 1. Optimize dye loading conditions (concentration, time, temperature). Ensure complete de-esterification of AM-ester dyes. 2. Verify the expression of key pathway components in your cell model using techniques like qPCR or Western blotting. 3. Confirm the activity and concentration of your agonist. For endogenous cADPR production, ensure the stimulating pathway is functional. 4. Reduce excitation light intensity and exposure time. Use a more photostable dye if necessary. |
| Noisy Signal | 1. Low photon count. 2. Cell movement. 3. Instability of the light source or detector. | 1. Increase excitation light intensity or exposure time, balancing with the risk of phototoxicity. Use a higher numerical aperture objective to collect more light. 2. Ensure cells are well-adhered to the coverslip. Use a cell-adhesion-promoting coating if needed. 3. Allow the imaging system to warm up and stabilize before starting measurements. Check for fluctuations in the light source. |
| Inconsistent Responses | 1. Variation in cell health or passage number. 2. Inconsistent agonist/antagonist delivery. 3. Temperature fluctuations. | 1. Use cells within a consistent passage number range and ensure they are healthy and at an appropriate confluency. 2. Use a perfusion system for precise and consistent delivery of reagents. 3. Use a temperature-controlled stage to maintain a stable experimental temperature. |
Below is a troubleshooting decision tree to help diagnose and resolve issues with a low signal-to-noise ratio.
Caption: Troubleshooting Decision Tree.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the cADPR-mediated calcium signaling pathway.
Caption: cADPR Signaling Pathway Diagram.
The experimental workflow for measuring cADPR-mediated calcium release is outlined in the diagram below.
Caption: Experimental Workflow Diagram.
Quantitative Data
Table 1: Recommended Concentration Ranges for cADPR Pathway Modulators
| Compound | Type | Typical Concentration Range | Notes |
| cADPR | Agonist | 20 nM - 100 µM[11] | Requires cell permeabilization or microinjection.[7] |
| 8-Bromo-cADPR | Antagonist | 10 µM - 100 µM[8] | Cell-permeable competitive antagonist. |
| 8-amino-cADPR | Antagonist | 150 nM (in homogenates)[12] | Potent antagonist, but cell permeability may be limited. |
Table 2: Comparison of Common Calcium Indicators
| Indicator | Type | Excitation/Emission (nm) | Kd for Ca2+ | Signal-to-Noise Ratio (Relative) |
| Fura-2 | Ratiometric | Ex1: 340, Ex2: 380 / Em: 510[9] | ~145 nM | Good |
| Fluo-4 | Single Wavelength | Ex: 494 / Em: 516[9] | ~345 nM[10] | High |
| Cal-520 | Single Wavelength | Ex: 492 / Em: 514 | ~320 nM | Very High[13][14] |
| Rhod-4 | Single Wavelength | Ex: 532 / Em: ~556 | ~525 nM | High[13] |
Detailed Experimental Protocol: Measurement of cADPR-Mediated Calcium Release using Fura-2 AM
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, buffered with HEPES (pH 7.4), phenol red-free
-
cADPR pathway agonist/antagonist (e.g., 8-Br-cADPR)
-
Ionomycin and EGTA for calibration
Procedure:
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
For a final loading concentration of 2-5 µM, dilute the Fura-2 AM stock solution in phenol red-free HBSS.
-
To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in HBSS.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells and wash gently with pre-warmed HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for your cell type.[8]
-
-
Washing and De-esterification:
-
After loading, wash the cells at least twice with pre-warmed HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Image Acquisition:
-
Mount the coverslip onto the imaging chamber of a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with HBSS to establish a stable baseline fluorescence.
-
Set the excitation wavelengths to alternate between 340 nm and 380 nm, and collect the emission at ~510 nm.[9]
-
Acquire baseline images for a few minutes before adding any compounds.
-
-
Stimulation:
-
To investigate the role of cADPR, pre-incubate the cells with a cADPR antagonist (e.g., 100 µM 8-Br-cADPR) for a sufficient period before stimulating with an agonist that is known to induce cADPR production in your cell type.[8]
-
Alternatively, in permeabilized cells, directly apply cADPR to induce calcium release.[7]
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
The signal-to-noise ratio can be calculated as the mean change in the signal during stimulation divided by the standard deviation of the baseline signal.
-
-
Calibration (Optional):
-
To convert the fluorescence ratio to absolute calcium concentrations, at the end of each experiment, perfuse the cells with a calcium-free HBSS containing EGTA to obtain the minimum ratio (Rmin), followed by a solution containing a calcium ionophore (e.g., ionomycin) and a high concentration of calcium to obtain the maximum ratio (Rmax).[8]
-
References
- 1. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the Ca2+-mobilizing messengers NAADP and cADPR by intracellular CD38 enzyme in the mouse heart: Role in β-adrenoceptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. researchgate.net [researchgate.net]
- 11. An open source tool for automatic spatiotemporal assessment of calcium transients and local ‘signal-close-to-noise’ activity in calcium imaging data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
Validation & Comparative
A Researcher's Guide to Validating the Role of Cyclic ADP-Ribose (cADPR) in Signaling Pathways
For researchers, scientists, and drug development professionals, definitively establishing the involvement of cyclic ADP-ribose (cADPR) in a specific signaling pathway is a critical step in understanding cellular regulation and identifying potential therapeutic targets. This guide provides a comparative overview of key experimental approaches to validate the function of cADPR, complete with supporting data, detailed protocols, and visual workflows.
This compound is a potent second messenger that mobilizes intracellular calcium ([Ca²⁺]i) primarily by activating ryanodine (B192298) receptors (RyRs) located on the endoplasmic reticulum.[1][2][3] Its involvement has been implicated in a multitude of cellular processes, including muscle contraction, insulin (B600854) secretion, cell proliferation, and neurotransmitter release.[2][4][5][6] Validating its role requires a multi-faceted approach to conclusively link an upstream stimulus to a downstream cADPR-dependent Ca²⁺ signal and subsequent physiological response.
Core Methodologies for cADPR Pathway Validation
The validation of cADPR's role in a signaling pathway hinges on three core principles:
-
Detecting Changes in cADPR Levels: Demonstrating that the stimulus of interest leads to a measurable change in intracellular cADPR concentration.
-
Mimicking the cADPR Signal: Showing that direct introduction of cADPR or its agonists can replicate the downstream effects of the signaling pathway.
-
Inhibiting the cADPR Pathway: Establishing that blocking cADPR synthesis, its downstream targets, or using specific antagonists can abrogate the cellular response to the stimulus.
The following sections compare the primary methods used to address these principles, outlining their advantages, disadvantages, and typical applications.
Comparison of Experimental Approaches
| Method Category | Specific Technique | Principle | Advantages | Disadvantages | Typical Application |
| Quantification of cADPR | Fluorometric/Cycling Assay | Enzymatic conversion of cADPR to NAD⁺, which is then measured in a cycling reaction that produces a fluorescent product.[4][5][6][7] | High sensitivity (low nM range), suitable for high-throughput screening.[4][5][6] | Indirect measurement, requires specific enzyme reagents. | Measuring changes in cADPR levels in cell lysates after stimulation. |
| Radioimmunoassay (RIA) | Competitive binding of sample cADPR and a radiolabeled cADPR tracer to a specific antibody.[8] | High sensitivity (fmol range) and specificity.[8] | Requires handling of radioactive materials, less amenable to high-throughput. | Precise quantification of cADPR from tissue or cell extracts. | |
| Functional Assays | Introduction of cADPR/Analogs | Microinjection or application of membrane-permeant cADPR analogs (e.g., 8-Br-cADPR) to observe downstream effects.[9][10] | Directly tests the sufficiency of cADPR to elicit a response. | Potential for off-target effects of analogs, delivery can be challenging. | Confirming that an increase in cADPR can trigger a specific cellular event (e.g., Ca²⁺ release, secretion). |
| Caged cADPR Photolysis | Introduction of a photo-labile, inactive form of cADPR that can be rapidly activated by UV light.[11][12][13][14] | High temporal and spatial control of cADPR release.[11][13] | Requires specialized equipment for photolysis and can generate reactive oxygen species. | Investigating the localized and rapid effects of cADPR signaling. | |
| Inhibition Studies | Pharmacological Antagonists | Use of competitive antagonists (e.g., 8-Br-cADPR) or inhibitors of downstream targets (e.g., ryanodine).[9][15] | Simple to apply, reversible. | Potential for lack of specificity and off-target effects. | Blocking the cADPR pathway to see if the stimulus-induced response is attenuated. |
| Genetic Knockdown/Knockout | Using siRNA to knockdown or CRISPR/Cas9 to knockout genes encoding for cADPR-metabolizing enzymes (e.g., CD38).[16] | Highly specific for the targeted protein. | Can lead to compensatory changes, may not be feasible in all systems. | Definitive validation of the necessity of a specific enzyme in the cADPR pathway. |
Experimental Protocols
Measurement of Intracellular cADPR by Cycling Assay
This protocol is adapted from established methods for quantifying cADPR in cell lysates.[5][6][7]
Principle: ADP-ribosyl cyclase can catalyze the reverse reaction, converting cADPR to NAD⁺ in the presence of high nicotinamide (B372718) concentrations. The resulting NAD⁺ is then quantified using a cycling assay involving alcohol dehydrogenase and diaphorase, which generates the fluorescent product resorufin.
Protocol:
-
Cell Lysis: Culture cells to the desired confluency. Wash with ice-cold PBS and lyse with 0.6 M perchloric acid (PCA).
-
Extraction: Collect the PCA lysate and neutralize with a chloroform/tri-n-octylamine solution. Centrifuge to separate the aqueous phase containing cADPR.
-
Cycling Reaction: Prepare a reaction mixture containing ethanol, alcohol dehydrogenase, resazurin, diaphorase, FMN, and nicotinamide.
-
Measurement: Add the extracted sample to the cycling reaction mixture. Measure the increase in fluorescence (Ex/Em = 544/590 nm) over time using a fluorescence plate reader.
-
Quantification: Generate a standard curve using known concentrations of cADPR to determine the concentration in the samples.
Validation Using a Pharmacological Antagonist (8-Br-cADPR)
Principle: 8-Bromo-cADPR (8-Br-cADPR) is a commonly used cell-permeant competitive antagonist of cADPR. By pre-incubating cells with 8-Br-cADPR, the effects of a stimulus that purportedly acts through the cADPR pathway should be inhibited.[9][15]
Protocol:
-
Cell Preparation: Plate and culture cells as required for the specific downstream assay (e.g., calcium imaging, secretion assay).
-
Antagonist Incubation: Pre-incubate the cells with an appropriate concentration of 8-Br-cADPR (typically in the µM range) for a sufficient duration to allow for cell entry.
-
Stimulation: Add the stimulus of interest to both the antagonist-treated and control (vehicle-treated) cells.
-
Downstream Measurement: Measure the physiological response (e.g., changes in intracellular Ca²⁺ using a fluorescent indicator like Fura-2 or Fluo-4, or quantification of secreted products).
-
Analysis: Compare the magnitude of the response in the presence and absence of the antagonist. A significant reduction in the response in the presence of 8-Br-cADPR suggests the involvement of the cADPR pathway.
Visualizing the Pathways and Workflows
To aid in the conceptualization of these experimental strategies, the following diagrams illustrate the cADPR signaling pathway and a typical validation workflow.
Caption: The cADPR signaling pathway.
Caption: A logical workflow for validating the role of cADPR.
Alternative and Complementary Signaling Pathways
When investigating the role of cADPR, it is crucial to consider other Ca²⁺ mobilizing second messengers that could be involved, either in parallel or in a converging manner. The two most prominent are:
-
Inositol 1,4,5-trisphosphate (IP₃): Generated by the action of phospholipase C (PLC), IP₃ activates IP₃ receptors on the endoplasmic reticulum to release Ca²⁺.[17]
-
Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP): Also synthesized by ADP-ribosyl cyclases, NAADP releases Ca²⁺ from acidic organelles like lysosomes.[17]
To distinguish the cADPR pathway from these alternatives, specific pharmacological inhibitors are essential. For instance, heparin is an inhibitor of IP₃ receptors, and bafilomycin A1 can be used to investigate the involvement of acidic Ca²⁺ stores targeted by NAADP.[9][16]
By employing a combination of quantitative measurements, functional assays, and specific inhibition strategies, researchers can robustly validate the role of cADPR in their signaling pathway of interest. This comprehensive approach is vital for advancing our understanding of cellular calcium signaling and for the development of novel therapeutics targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, biology, and pharmacology of cyclic adenosine diphosphoribose (cADPR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Cyclizing NAD to this compound by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the best way to quantitate this compound (cADPR)? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel cycling assay for cellular cADP-ribose with nanomolar sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of the cADPR levels in DRGs [bio-protocol.org]
- 8. Measurement of intracellular cyclic ADP -ribose and characterization of its analogs - ProQuest [proquest.com]
- 9. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoactivation of caged compounds in single living cells: an application to the study of cell locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of CD38/Cyclic ADP-ribose Pathway Protects Rats against Ropivacaine-induced Convulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and this compound (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation | PLOS One [journals.plos.org]
- 17. Mechanisms of calcium signaling by this compound and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Specificity of cADPR-Induced Calcium Release
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action for a signaling molecule is paramount. This guide provides a comprehensive comparison of methods and experimental data to rigorously confirm the specificity of cyclic ADP-ribose (B1212986) (cADPR)-induced calcium release, a critical pathway in numerous cellular processes.
Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium stores, playing a vital role in everything from muscle contraction to neurotransmitter release.[1][2][3] Distinguishing its specific effects from other calcium-releasing pathways is a common experimental challenge. This guide outlines key pharmacological and genetic approaches, presents comparative data, and provides detailed experimental protocols to ensure the robust validation of cADPR's role in your research.
Distinguishing cADPR from Other Calcium Release Pathways
The primary mechanism of cADPR-induced calcium release involves the activation of ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum (ER).[1][4][5] This action is distinct from that of other key calcium-mobilizing second messengers like inositol (B14025) 1,4,5-trisphosphate (IP₃) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), which act on IP₃ receptors and two-pore domain channels (TPCs) on acidic organelles like lysosomes, respectively.[1][5][6]
A hallmark of cADPR's action is its ability to sensitize RyRs to calcium, a process known as calcium-induced calcium release (CICR).[6][7] This means that low concentrations of cADPR can significantly amplify a calcium signal initiated by another stimulus.
Pharmacological and Molecular Tools for Specificity Confirmation
A multi-faceted approach employing a combination of specific agonists, antagonists, and modulators of the cADPR/RyR signaling axis is essential for confirming specificity.
Key Pharmacological Agents:
| Agent | Class | Mechanism of Action | Typical Concentration | Reference(s) |
| cADPR | Agonist | Activates Ryanodine Receptors (RyRs) to release Ca²⁺ from the ER. | 1-10 µM | [8][9] |
| 8-Br-cADPR | Antagonist | A membrane-permeant competitive antagonist of cADPR at the RyR. | 10-100 µM | [10][11][12] |
| 8-amino-cADPR | Antagonist | A potent, membrane-impermeant competitive antagonist of cADPR. | 5-50 µM | [9][13][14] |
| Ryanodine | Modulator | At low concentrations (nM), locks RyRs in a sub-conductance state, sensitizing them. At high concentrations (µM), it inhibits RyR channel opening. | Low: <100 nM; High: >10 µM | [15][16] |
| Caffeine | Agonist | A well-known activator of RyRs, often used to confirm the presence and responsiveness of these channels. | 1-10 mM | [15] |
| Thapsigargin (B1683126) | Inhibitor | Irreversibly inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), leading to the depletion of ER Ca²⁺ stores. | 1-2 µM | [5][9] |
| Nicotinamide (B372718) | Inhibitor | An inhibitor of ADP-ribosyl cyclase, the enzyme that synthesizes cADPR from NAD⁺. | 1-10 mM | [12] |
Experimental Strategies and Expected Outcomes
To build a compelling case for cADPR-specific calcium release, a series of experiments with appropriate controls should be performed.
Direct Application of cADPR and its Antagonists
The most direct method to demonstrate cADPR's effect is to introduce it into the cell. Since cADPR is membrane-impermeant, this requires techniques like cell permeabilization or microinjection.[17]
Expected Outcome: Application of cADPR should elicit a transient increase in intracellular calcium. This effect should be blocked by co-incubation or pre-treatment with a specific cADPR antagonist like 8-Br-cADPR or 8-amino-cADPR.
Probing the Involvement of Ryanodine Receptors
Given that RyRs are the primary targets of cADPR, confirming their involvement is crucial.
Expected Outcome:
-
The calcium release induced by cADPR should be mimicked by the RyR agonist caffeine.
-
Pre-treatment with a high concentration of ryanodine should inhibit cADPR-induced calcium release.
-
The response to cADPR should be absent in cells lacking functional RyRs.[5]
Differentiating from Other Calcium Stores
It is essential to demonstrate that the calcium released by cADPR originates from the ER and not from other stores.
Expected Outcome: Depletion of ER calcium stores with thapsigargin should abolish the calcium release induced by cADPR.[5][9] In contrast, agents that target other calcium stores, such as NAADP, should still be effective.
Inhibition of Endogenous cADPR Synthesis
To investigate the role of endogenous cADPR, inhibitors of its synthesis can be employed.
Expected Outcome: Inhibition of ADP-ribosyl cyclase with nicotinamide should reduce or abolish calcium signals that are dependent on endogenous cADPR production.[12]
Visualizing the Pathways and Workflows
To further clarify the experimental logic, the following diagrams illustrate the cADPR signaling pathway and a typical experimental workflow for confirming specificity.
Caption: The cADPR signaling pathway.
Caption: Experimental workflow for confirming specificity.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific cell type and experimental setup.
Protocol 1: Calcium Imaging in Permeabilized Cells
Objective: To measure cADPR-induced calcium release in cells where the plasma membrane has been selectively permeabilized.
Materials:
-
Cells of interest
-
Permeabilization buffer (e.g., containing saponin (B1150181) or digitonin)
-
Intracellular-like buffer
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
cADPR
-
8-Br-cADPR
-
Thapsigargin
-
Fluorescence microscope or plate reader
Procedure:
-
Load cells with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells and resuspend them in an intracellular-like buffer.
-
Permeabilize the cells with a low concentration of saponin or digitonin. The optimal concentration should be determined empirically to permeabilize the plasma membrane without affecting the integrity of the ER.
-
Add cADPR and monitor the change in fluorescence, which corresponds to a change in intracellular calcium concentration.
-
In parallel experiments, pre-incubate the permeabilized cells with 8-Br-cADPR before the addition of cADPR to confirm antagonism.
-
As a control, pre-treat cells with thapsigargin to deplete ER stores before the addition of cADPR.
Protocol 2: Microinjection of cADPR
Objective: To introduce a precise amount of cADPR directly into the cytoplasm of a single cell and monitor the calcium response.
Materials:
-
Cells of interest cultured on a glass-bottom dish
-
Micromanipulator and microinjection system
-
Glass micropipettes
-
cADPR solution
-
Calcium indicator dye
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Load cells with a calcium indicator dye.
-
Prepare a solution of cADPR in an appropriate injection buffer.
-
Position a micropipette filled with the cADPR solution adjacent to the target cell using a micromanipulator.
-
Gently penetrate the cell membrane and inject a small volume of the cADPR solution.
-
Immediately begin time-lapse imaging to capture the resulting calcium transient.
-
For antagonist experiments, co-inject cADPR with 8-amino-cADPR or pre-inject with the antagonist.
By systematically applying these pharmacological tools and experimental approaches, researchers can confidently and accurately confirm the specificity of cADPR-induced calcium release in their system of interest. This rigorous validation is essential for advancing our understanding of the intricate roles of calcium signaling in health and disease.
References
- 1. Determination of ADP-ribosyl cyclase activity, this compound, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, biology, and pharmacology of cyclic adenosine diphosphoribose (cADPR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ release induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From eggs to hearts: what is the link between this compound and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic adenosine diphosphate ribose activates ryanodine receptors, whereas NAADP activates two-pore domain channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of calcium signaling by this compound and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the putative cADP-ribose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induced Ca2+ release in rabbit skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actions of cADP-ribose and its antagonists on contraction in guinea pig isolated ventricular myocytes. Influence of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Physiological role of this compound as a novel endogenous agonist of ryanodine receptor in adrenal chromaffin cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cADP-ribose formation produces vasodilation in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cyclic ADP ribose antagonist 8-NH2-cADP-ribose blocks cholecystokinin-evoked cytosolic Ca2+ spiking in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Ryanodine Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Ca2+ release evoked by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
How to experimentally distinguish between cADPR and NAADP-mediated calcium release?
A comprehensive guide for researchers on the experimental methodologies to differentiate between cyclic ADP-ribose (B1212986) (cADPR) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) signaling pathways in intracellular calcium release.
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations is paramount, and this is achieved through a coordinated interplay of channels and transporters on various organelles. Among the key players in mobilizing Ca²⁺ from intracellular stores are two distinct signaling molecules: cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP). While both lead to an increase in cytosolic Ca²⁺, they operate through fundamentally different mechanisms, targeting distinct organelles and protein channels. For researchers in cell biology and drug development, the ability to experimentally distinguish between these two pathways is crucial for dissecting specific signaling cascades and identifying targeted therapeutic interventions.
This guide provides a detailed comparison of the experimental approaches used to differentiate between cADPR and NAADP-mediated Ca²⁺ release, complete with pharmacological tools, experimental protocols, and illustrative diagrams of the signaling pathways and workflows.
Differentiating the Pathways: Key Mechanistic Distinctions
The primary distinction between cADPR and NAADP lies in their respective targets and the intracellular Ca²⁺ stores they mobilize. cADPR primarily activates ryanodine (B192298) receptors (RyRs), which are Ca²⁺ channels located on the membrane of the endoplasmic reticulum (ER)[1][2][3]. In contrast, NAADP is the most potent Ca²⁺-releasing second messenger and is known to target two-pore channels (TPCs) located on the membranes of acidic organelles such as lysosomes and endosomes[4][5][6][7].
While this separation is a fundamental concept, experimental evidence also points towards more complex interactions and potential crosstalk between the two pathways. For instance, some studies suggest that the initial Ca²⁺ release triggered by NAADP from acidic stores can be amplified by subsequent Ca²⁺-induced Ca²⁺ release (CICR) from the ER via RyRs[8][9][10]. This highlights the importance of using a multi-faceted experimental approach to unequivocally distinguish the contributions of each pathway.
Pharmacological and Molecular Tools
A cornerstone of differentiating cADPR and NAADP signaling is the use of specific pharmacological agonists and antagonists, as well as molecular biology techniques. The following table summarizes the key reagents used in these investigations.
| Reagent Type | Targeting cADPR Pathway | Targeting NAADP Pathway | Mechanism of Action | Typical Concentration | Key Considerations |
| Agonists | cADPR | NAADP | Directly activates the respective signaling pathway to induce Ca²⁺ release. | cADPR: µM range; NAADP: nM range[11] | NAADP is significantly more potent than cADPR.[11] Both are membrane-impermeant and require cell permeabilization or microinjection.[12][13] |
| Antagonists | 8-Br-cADPR, 8-amino-cADPR | Ned-19, BZ194 | Competitively inhibits the binding of the endogenous messenger to its receptor/channel. | 8-Br-cADPR: 10-100 µM[14][15]; Ned-19: 1-10 µM[16] | 8-Br-cADPR is a widely used antagonist for the cADPR pathway.[17][18][19][20] Ned-19 is a potent and membrane-permeant NAADP antagonist.[16][21] |
| Channel Blockers | Ryanodine (high conc.), Ruthenium Red | Not specific | Ryanodine at high concentrations blocks RyRs, while at low concentrations it can lock the channel in an open sub-conductance state.[22] Ruthenium Red is a non-specific blocker of RyRs.[23] | Ryanodine (blocking): >10 µM; Ruthenium Red: 10-20 µM | These are not specific to the cADPR pathway as they target the RyR channel itself, which can be involved in other Ca²⁺ signaling events. |
| Store Depleters | Thapsigargin (B1683126), Cyclopiazonic acid (CPA) | Bafilomycin A1 | Thapsigargin and CPA inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, leading to the depletion of ER Ca²⁺ stores. Bafilomycin A1 is a vacuolar H⁺-ATPase inhibitor that disrupts the proton gradient of acidic organelles, leading to the depletion of their Ca²⁺ content.[14][24] | Thapsigargin: 1-10 µM; Bafilomycin A1: 100-500 nM[14] | Thapsigargin is a key tool to isolate Ca²⁺ release from non-ER stores.[11] Bafilomycin A1 is crucial for implicating acidic organelles in NAADP-mediated Ca²⁺ release.[14][25] |
| Molecular Tools | RyR knockout/knockdown | TPC knockout/knockdown | Genetically ablating the expression of the respective channels (RyRs or TPCs) provides the most definitive evidence for their involvement in a specific Ca²⁺ signaling pathway.[8][10] | - | Knockout of TPC2 has been shown to significantly reduce NAADP-evoked Ca²⁺ release.[8][10] Similarly, studies in RyR knockout cells can elucidate the role of these channels in cADPR and NAADP-crosstalk pathways. |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of cADPR and NAADP, the following diagrams illustrate their canonical signaling pathways.
Experimental Protocols
To practically apply these tools, the following experimental workflows are recommended for distinguishing between cADPR and NAADP-mediated Ca²⁺ release. These protocols typically involve loading cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2, Fluo-4) and measuring changes in intracellular Ca²⁺ concentration using fluorescence microscopy or spectrophotometry.
Protocol 1: Pharmacological Dissection in Intact or Permeabilized Cells
This protocol utilizes the specific agonists and antagonists to probe the involvement of each pathway. Since cADPR and NAADP are not membrane-permeable, this experiment is often performed in permeabilized cells or involves microinjection.[12][13]
Expected Outcomes:
-
cADPR-mediated release: Should be triggered by cADPR, inhibited by 8-Br-cADPR and high concentrations of ryanodine, but unaffected by Ned-19 or Bafilomycin A1.
-
NAADP-mediated release: Should be triggered by NAADP, inhibited by Ned-19 and Bafilomycin A1, but unaffected by 8-Br-cADPR or ryanodine (unless there is crosstalk).
Protocol 2: Differentiating Calcium Store Contributions
This protocol focuses on identifying the origin of the released Ca²⁺ by selectively depleting the ER or acidic stores.
Expected Outcomes:
-
cADPR-mediated release: The Ca²⁺ release in response to the agonist should be significantly attenuated or abolished after pre-treatment with thapsigargin.
-
NAADP-mediated release: The Ca²⁺ release in response to the agonist should be significantly attenuated or abolished after pre-treatment with Bafilomycin A1. If the agonist triggers a biphasic response, Bafilomycin A1 may inhibit the initial phase, while thapsigargin may affect a subsequent, amplified phase.[14][24]
Conclusion
Distinguishing between cADPR and NAADP-mediated Ca²⁺ release requires a systematic and multi-pronged experimental approach. By combining the use of specific pharmacological tools with techniques that selectively target different intracellular Ca²⁺ stores and the key protein channels involved, researchers can accurately dissect the contributions of each pathway. The advent of molecular tools such as knockout models for RyRs and TPCs provides an even more powerful means of confirming the roles of these channels. A thorough understanding of these distinct signaling cascades is not only fundamental to our knowledge of cellular physiology but also holds significant promise for the development of novel therapeutics targeting a wide range of diseases where Ca²⁺ signaling is dysregulated.
References
- 1. Roles of cADPR and NAADP in pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of two-pore channels and the accessory NAADP receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-pore channel - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Two-pore channel regulators - Who is in control? [frontiersin.org]
- 7. Role of Two-Pore Channels in Embryonic Development and Cellular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Both RyRs and TPCs are required for NAADP-induced intracellular Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-pore channels: Regulation by NAADP and customized roles in triggering calcium signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Both RyRs and TPCs are required for NAADP-induced intracellular Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 12. Measuring Ca2+ release evoked by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring NAADP-Evoked Ca2+ Release in Permeabilized T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and this compound (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation | PLOS One [journals.plos.org]
- 15. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Actions of cADP-ribose and its antagonists on contraction in guinea pig isolated ventricular myocytes. Influence of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The cyclic ADP ribose antagonist 8-NH2-cADP-ribose blocks cholecystokinin-evoked cytosolic Ca2+ spiking in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A specific this compound antagonist inhibits cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 23. NAADP, cADPR and IP3 all release Ca2+ from the endoplasmic reticulum and an acidic store in the secretory granule area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and this compound (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation. – 李汉璋 [web.pkusz.edu.cn]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
What are the findings from CD38 knockout mice studies on cADPR function?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The study of cyclic ADP-ribose (cADPR) as a second messenger in calcium signaling has been significantly advanced by the use of genetic models, most notably the CD38 knockout mouse. As the primary enzyme responsible for cADPR synthesis in many mammalian tissues, the absence of CD38 provides a powerful tool to dissect the physiological roles of cADPR. This guide offers a comprehensive comparison of findings from CD38 knockout mice studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to facilitate a deeper understanding of cADPR function.
Key Findings from CD38 Knockout Mice Studies
Studies utilizing CD38 knockout (CD38-/-) mice have consistently demonstrated the critical role of this ectoenzyme in maintaining basal cADPR levels and mediating cADPR-dependent calcium signaling across a variety of cell types and tissues. The functional consequences of CD38 deletion are pleiotropic, affecting metabolic regulation, immune responses, and muscle function.
Diminished cADPR Levels and Enzyme Activity
The most direct consequence of CD38 gene deletion is a dramatic reduction in ADP-ribosyl cyclase activity and, consequently, lower intracellular cADPR concentrations. This underpins the subsequent functional deficits observed in these animals.
Table 1: Comparison of ADP-ribosyl Cyclase Activity and cADPR Levels in Wild-Type (WT) and CD38 Knockout (CD38-/-) Mice
| Tissue/Cell Type | Parameter | Wild-Type (WT) | CD38 Knockout (CD38-/-) | Reference |
| Brain | ADP-ribosyl Cyclase Activity (pmol cGDPR/mg protein) | 35 ± 1 | 1 ± 1 | [1] |
| Brain | cADPR (pmol/mg protein) | 7.1 ± 1.3 | 5.3 ± 1.5 | [1] |
| Spleen | cADPR (pmol/10^8 cells) | 1.8 ± 0.3 | Not Detected | [2] |
| Thymus | cADPR (pmol/10^8 cells) | 1.2 ± 0.2 | Not Detected | [2] |
| Bone Marrow (myeloid cells) | cADPR (pmol/10^8 cells) | 2.5 ± 0.4 | Not Detected | [2] |
| Pancreatic Acinar Cells | cADPR (fmol/mg protein) | ~150 | ~10 | [3] |
Note: cGDPR (cyclic GDP-ribose) is a fluorescent analog used to measure ADP-ribosyl cyclase activity.
Impaired Calcium Signaling
The reduction in cADPR levels in CD38-/- mice leads to significant alterations in intracellular calcium ([Ca2+]i) dynamics in response to various stimuli.
Table 2: Alterations in Calcium Signaling in CD38 Knockout (CD38-/-) Mice
| Cell Type | Stimulus | Observation in CD38-/- vs. WT | Reference |
| Pancreatic β-cells | Glucose | Severely impaired [Ca2+]i rise | [4][5] |
| Pancreatic Acinar Cells | Acetylcholine (B1216132) (ACh) | Greatly reduced or absent [Ca2+]i oscillations | [6][7] |
| Airway Smooth Muscle Cells | Acetylcholine, Endothelin-1 | Significantly lower intracellular calcium responses | [8] |
| Neutrophils | fMLP | Impaired sustained extracellular Ca2+ influx | |
| Cardiomyocytes | Isoproterenol (β-adrenergic agonist) | Smaller Ca2+ transients and contraction amplitudes | [9] |
Physiological Consequences of CD38 Deletion
The perturbations in cADPR-mediated calcium signaling give rise to a range of observable phenotypes in CD38 knockout mice, highlighting the diverse physiological processes regulated by this pathway.
Table 3: Phenotypic Consequences of CD38 Knockout in Mice
| Physiological Process | Phenotype in CD38-/- Mice | Quantitative Data (where available) | Reference |
| Metabolism | Impaired glucose tolerance and insulin (B600854) secretion | Significantly lower serum insulin levels in response to glucose challenge. | [4][5][10] |
| Protection from high-fat/high-sucrose diet-induced hyperglycemia and hyperinsulinemia | Fasting blood glucose and serum insulin levels are significantly lower in CD38-/- mice on a high-fat diet compared to WT. | [10] | |
| Immune Response | Increased susceptibility to bacterial infections | Impaired neutrophil chemotaxis towards fMLP. | [11][12] |
| Altered inflammatory cell recruitment | Impaired accumulation of neutrophils and inflammatory monocytes in the spleen during Listeria monocytogenes infection. | [11] | |
| Muscle Function | Reduced exercise capacity | CD38-/- mice show a defect in response to intensity overload running tests. | [9] |
| Lack of β-agonist-induced muscle contraction enhancement | Isoproterenol fails to increase muscle contractile force in isolated gastrocnemius muscle from CD38-/- mice. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the central role of CD38 in cADPR-mediated signaling and the experimental approaches used to study its function, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CD38 disruption impairs glucose-induced increases in this compound, [Ca2+]i, and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 003727 - CD38- Strain Details [jax.org]
- 6. Oscillations of cytosolic calcium in single pancreatic acinar cells stimulated by acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. CD38-cADPR-SERCA Signaling Axis Determines Skeletal Muscle Contractile Force in Response to β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CD38 Controls the Innate Immune Response against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Demonstrating Direct Activation of Ryanodine Receptors by cADPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclic adenosine (B11128) diphosphate-ribose (cADPR) has emerged as a critical second messenger in intracellular calcium signaling, primarily through its interaction with ryanodine (B192298) receptors (RyRs). Establishing the direct activation of RyRs by cADPR is a fundamental step in elucidating specific signaling pathways and for the development of novel therapeutics targeting these channels. This guide provides a comparative overview of key experimental approaches to demonstrate this direct interaction, complete with detailed protocols, quantitative data summaries, and visual workflows.
Comparative Analysis of Experimental Approaches
Several well-established techniques can be employed to investigate the direct activation of RyRs by cADPR. Each method offers unique advantages and provides distinct lines of evidence. The choice of method will depend on the specific research question, available resources, and the desired level of detail.
| Experimental Approach | Principle | Key Insights | Common Isoforms Studied | cADPR Concentration Range | Key Findings & Caveats |
| Single-Channel Recordings | Direct measurement of ion flow through a single RyR channel reconstituted into an artificial lipid bilayer. | Provides unequivocal evidence of direct channel gating and modulation of channel open probability (NPo) and conductance. | RyR1, RyR2, RyR3 | 0.01 µM - 10 µM | cADPR has been shown to increase the NPo of RyR channels from coronary arterial smooth muscle.[1][2][3] However, some studies on cardiac (RyR2) and skeletal (RyR1) muscle isoforms have reported no direct activation.[4][5] The effect can be dependent on cytosolic Ca²⁺ and ATP concentrations.[6] |
| [³H]Ryanodine Binding Assays | Measures the binding of radiolabeled ryanodine to the activated (open) state of the RyR channel. An increase in binding indicates channel activation. | Offers a quantitative measure of the proportion of activated RyRs in a membrane preparation. | RyR1, RyR2 | 1 µM - 30 µM | Some studies report that cADPR does not affect [³H]ryanodine binding to cardiac or skeletal muscle SR vesicles, suggesting it may not directly open the channel in these isoforms under the tested conditions.[4][7] |
| Ca²⁺ Release from SR Vesicles | Monitors the release of Ca²⁺ from isolated sarcoplasmic/endoplasmic reticulum (SR/ER) vesicles upon addition of cADPR. | Demonstrates the ability of cADPR to mobilize Ca²⁺ from intracellular stores via RyRs. | Cardiac and smooth muscle RyRs | 0.1 µM - 10 µM | cADPR has been shown to induce Ca²⁺ release from cardiac SR microsomes, although some studies suggest this may occur through a mechanism independent of direct RyR activation.[8] The presence of accessory proteins like calmodulin may be crucial for cADPR sensitivity.[9] |
| Ca²⁺ Imaging in RyR-Expressing Cells | Measures changes in intracellular Ca²⁺ concentration in response to cADPR in cells (e.g., HEK293) engineered to express specific RyR isoforms. | Provides evidence for cADPR-mediated Ca²⁺ release in a cellular context, minimizing interference from other endogenous channels. | RyR1, RyR3 | 100 µM (in patch pipette) | Intracellular dialysis of cADPR into HEK293 cells stably expressing RyR1 or RyR3 triggers a marked Ca²⁺ transient, which is abolished by RyR blockers.[10] This provides strong evidence for direct or indirect activation in a cellular environment. |
Experimental Protocols
Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of RyR channel activity.
Methodology:
-
Vesicle Preparation: Isolate sarcoplasmic reticulum (SR) microsomes from the tissue of interest (e.g., coronary arterial smooth muscle).[1][3]
-
Bilayer Formation: Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine) across a small aperture in a partition separating two chambers (cis and trans).
-
RyR Incorporation: Add SR vesicles to the cis chamber. The vesicles will fuse with the bilayer, incorporating RyR channels.
-
Recording: Apply a voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.
-
cADPR Application: After observing baseline channel activity, add cADPR to the cis chamber in increasing concentrations.
-
Data Analysis: Analyze the recordings to determine the effect of cADPR on the channel's open probability (NPo), conductance, and open/closed lifetimes.
[³H]Ryanodine Binding Assay
This assay is a widely used method to assess the activation state of RyRs.
Methodology:
-
Membrane Preparation: Isolate SR or ER vesicles from the tissue or cells of interest.
-
Incubation: Incubate the membrane vesicles with [³H]ryanodine in a binding buffer containing specific concentrations of Ca²⁺ and other modulators.
-
cADPR Addition: Add varying concentrations of cADPR to the incubation mixture.
-
Separation: After incubation, separate the membrane-bound [³H]ryanodine from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding.
Signaling Pathway and Experimental Workflow Visualizations
Caption: cADPR signaling pathway for Ca²⁺ release.
Caption: Workflow for single-channel recording experiments.
Conclusion
Demonstrating the direct activation of ryanodine receptors by cADPR requires a multi-faceted approach. Single-channel recordings provide the most direct evidence of channel gating. However, the conflicting results across different RyR isoforms and experimental systems highlight the complexity of this interaction. [³H]ryanodine binding assays and Ca²⁺ release from SR vesicles offer valuable, albeit more indirect, evidence. The use of heterologous expression systems, such as RyR-expressing HEK293 cells, provides a powerful tool to study the effects of cADPR in a controlled cellular environment.[10] Researchers should carefully consider the specific context, including the RyR isoform, the presence of accessory proteins, and the cellular environment, when designing and interpreting experiments aimed at elucidating the direct activation of RyRs by cADPR.
References
- 1. cADP-ribose activates reconstituted ryanodine receptors from coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cyclic ADP-ribose does not affect cardiac or skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of effect of cADP-ribose and NAADP on the activity of skeletal muscle and heart ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound competes with ATP for the adenine nucleotide binding site on the cardiac ryanodine receptor Ca(2+)-release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a dihydropyridine scaffold that blocks ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cADP-ribose releases Ca2+ from cardiac sarcoplasmic reticulum independently of ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic ADP ribose activation of the ryanodine receptor is mediated by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclic Adenosine Diphosphate Ribose Activates Ryanodine Receptors, whereas NAADP Activates Two-pore Domain Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to cADPR and NAADP: Two Key Regulators of Intracellular Calcium Stores
For Researchers, Scientists, and Drug Development Professionals
Cyclic ADP-ribose (cADPR) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) are two critical second messengers that mobilize intracellular calcium (Ca²⁺), a ubiquitous signaling ion involved in a vast array of cellular processes. While both are derived from NAD(P)⁺, their mechanisms of action and the specific calcium stores they target are distinct, leading to differential effects on cellular physiology. This guide provides a comprehensive comparison of the effects of cADPR and NAADP on intracellular calcium stores, supported by experimental data and detailed methodologies.
At a Glance: cADPR vs. NAADP
| Feature | cADPR (this compound) | NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) |
| Primary Target | Ryanodine Receptors (RyRs)[1] | Two-Pore Channels (TPCs)[2] |
| Target Location | Endoplasmic/Sarcoplasmic Reticulum (ER/SR)[1][2] | Acidic Organelles (e.g., Lysosomes, Endosomes)[2][3] |
| Potency (EC₅₀) | Typically in the high nanomolar to low micromolar range (e.g., 10-1000 nM in various cell types). | The most potent endogenous Ca²⁺ mobilizing agent, with EC₅₀ values in the low nanomolar range (e.g., ~5-30 nM).[3] |
| Ca²⁺ Release Kinetics | Generally induces a slower, more sustained Ca²⁺ release. In some systems, its production follows that of NAADP, peaking at around 30 seconds in cardiomyocytes stimulated with isoproterenol.[4] | Often acts as a Ca²⁺ trigger, inducing a rapid and transient initial Ca²⁺ release.[5] In cardiomyocytes, NAADP production peaks at approximately 15 seconds post-stimulation.[4] |
| Magnitude of Ca²⁺ Release | Can induce significant global Ca²⁺ signals. | Can evoke a larger overall Ca²⁺ release than cADPR in some systems, potentially by mobilizing Ca²⁺ from a distinct store and triggering further release from ER/SR.[6] |
| Interaction | Can be sensitized by the initial Ca²⁺ release triggered by NAADP, leading to a biphasic Ca²⁺ signal.[7] | Often initiates the Ca²⁺ signal, which is then amplified and sustained by cADPR-mediated release from the ER/SR.[4][5] |
Signaling Pathways
The signaling pathways of cADPR and NAADP, while both culminating in the release of intracellular Ca²⁺, are initiated by different precursors and act on distinct channels located in separate organelles.
References
- 1. Mechanisms of calcium signaling by this compound and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 4. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and this compound (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation | PLOS One [journals.plos.org]
- 5. Role of NAADP and cADPR in the induction and maintenance of agonist-evoked Ca2+ spiking in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAADP induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Dissecting the cADPR Signaling Cascade: A Comparative Guide to Pharmacological Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclic ADP-ribose (cADPR) is a crucial second messenger that governs intracellular calcium (Ca²⁺) signaling, playing a pivotal role in a myriad of cellular processes from muscle contraction to neurotransmission. The targeted disruption of the cADPR signaling cascade with pharmacological inhibitors is an indispensable tool for elucidating its complex mechanisms and identifying potential therapeutic targets. This guide provides a comparative overview of key pharmacological inhibitors used to dissect this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate experimental design and interpretation.
The cADPR Signaling Pathway: An Overview
The canonical cADPR signaling pathway begins with the synthesis of cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by ADP-ribosyl cyclases, primarily CD38 and in some contexts, SARM1. cADPR then binds to and sensitizes ryanodine (B192298) receptors (RyRs) on the endoplasmic or sarcoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm. This elevation in intracellular Ca²⁺ triggers a host of downstream cellular responses.
Caption: A simplified diagram of the cADPR signaling cascade.
Comparative Analysis of Pharmacological Inhibitors
The following tables provide a quantitative comparison of commonly used inhibitors targeting key components of the cADPR signaling pathway. It is important to note that IC₅₀ and Kᵢ values can vary depending on the experimental conditions, and this should be taken into consideration when comparing data from different sources.[1][2]
Table 1: Inhibitors of cADPR Synthesis
| Inhibitor | Target | Type of Inhibition | Potency (IC₅₀ / Kᵢ) | Species | Notes |
| 78c | CD38 (Hydrolase) | Reversible, Uncompetitive | Kᵢ: 9.7 ± 1.5 nM | Human | Potent and selective small molecule inhibitor.[3] |
| CD38 (Cyclase) | Kᵢ: 100 ± 28 nM | Human | Less potent against cyclase activity compared to hydrolase activity.[3] | ||
| CD38 | IC₅₀: 1.9 nM | Mouse | [4] | ||
| Apigenin | CD38 | Competitive | IC₅₀: 10.3 ± 2.4 µM (in vitro) | Human | Natural flavonoid inhibitor.[5] |
| IC₅₀: 14.8 ± 2.2 µM (in cells) | Human | [5] | |||
| Kuromanin | CD38 | - | IC₅₀: <10 µM | Human | A flavonoid inhibitor.[4] |
| Luteolin | CD38 | - | IC₅₀: <10 µM | Human | A flavonoid inhibitor.[4] |
| Compound 174 | SARM1 | - | IC₅₀: 17.2 nM | Human | Novel isothiazole (B42339) inhibitor.[6] |
| 331P1 | SARM1 | - | IC₅₀: 189.3 nM | Human | Novel isothiazole inhibitor with good in vivo efficacy.[6][7] |
| Nitrofurazone | SARM1 | Noncompetitive | IC₅₀: 90 ± 10 µM, Kᵢ: 120 ± 20 µM | - | Identified through a high-throughput screen. |
Table 2: Inhibitors of the Ryanodine Receptor (RyR)
| Inhibitor | Target Isoform(s) | Type of Inhibition | Potency (IC₅₀ / Kᵢ) | Species/Tissue | Notes |
| Ryanodine | RyR1 | Inhibition | IC₅₀: 10 nM | Skeletal Muscle | Binds to the open state of the channel.[5] |
| RyR2 | Inhibition | IC₅₀: 2.8 nM | Cardiac Muscle | [5] | |
| Dantrolene | RyR1 | Inhibition | Kᵢ: ~150 nM ([³H]ryanodine binding) | Pig Skeletal Muscle | Post-synaptic muscle relaxant.[5] |
| RyR2 | Inhibition | IC₅₀: 0.19 ± 0.04 µM (Ca²⁺ wave inhibition) | - | Becomes more sensitive under pathological conditions.[5][7] | |
| Flecainide | RyR2 | Open State Block | IC₅₀: 10 µM | - | Class Ic antiarrhythmic drug.[8] |
| RyR2 | Inhibition | IC₅₀: 15.9 µM (at 0.1 µM Ca²⁺) | Sheep | Potency is dependent on Ca²⁺ concentration.[4] | |
| RyR2 | Inhibition | IC₅₀: 88 µM (at 100 µM Ca²⁺) | Sheep | [4] |
Table 3: cADPR Antagonists
| Antagonist | Target | Action | Effective Concentration | Species/System | Notes |
| 8-Amino-cADPR | cADPR Binding Site | Competitive Antagonist | 150 nM completely blocks 135 nM cADPR-induced Ca²⁺ release | Sea Urchin Egg Homogenates | As effective as cADPR in competing for the binding site.[9] |
| 8-Br-cADPR | cADPR Binding Site / TRPM2 | Antagonist | Less potent than 8-amino-cADPR | Sea Urchin Egg Homogenates | Also reported to be a TRPM2 ion channel antagonist.[9][10][11] |
| 500 µM partially inhibits cADPR-mediated Ca²⁺ release | Jurkat T-cells | [9] |
Experimental Workflows and Protocols
Dissecting the cADPR signaling cascade using pharmacological inhibitors typically involves a series of experiments to measure enzyme activity, second messenger levels, and downstream cellular responses such as calcium mobilization.
Caption: A general experimental workflow for dissecting the cADPR pathway.
Detailed Experimental Protocols
CD38 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for high-throughput screening of CD38 hydrolase inhibitors.[8][12]
Materials:
-
Recombinant Human CD38
-
CD38 Assay Buffer
-
CD38 Substrate (e.g., 1,N⁶-ethenonicotinamide adenine dinucleotide, ε-NAD)
-
Test Inhibitors (dissolved in DMSO)
-
Known CD38 Inhibitor (e.g., Apigenin) as a positive control
-
96-well white, opaque, flat-bottom plate
-
Fluorometric plate reader (Ex/Em = 300/410 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitors in CD38 Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Dilute the recombinant CD38 enzyme to the desired concentration in CD38 Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Inhibitor Wells: Add 25 µL of the diluted test inhibitor solutions.
-
Positive Control (No Inhibitor): Add 25 µL of CD38 Assay Buffer containing the same final concentration of DMSO as the test inhibitor wells.
-
Negative Control (Known Inhibitor): Add 25 µL of the known CD38 inhibitor solution.
-
Blank (No Enzyme): Add 50 µL of CD38 Assay Buffer.
-
-
Enzyme Addition: Add 25 µL of the diluted CD38 enzyme solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the CD38 substrate solution to all wells to initiate the reaction. The final reaction volume should be 100 µL.
-
Measurement: Immediately place the plate in a fluorometric plate reader pre-set to 37°C. Measure the fluorescence in kinetic mode for 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Measurement of Intracellular Ca²⁺ Mobilization with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration.[1][4]
Materials:
-
Cells of interest plated on coverslips or in a 96-well clear-bottom black plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Bovine Serum Albumin (BSA)
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm.
Procedure:
-
Cell Preparation: Seed cells onto coverslips or a 96-well plate and grow to the desired confluency.
-
Dye Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO.
-
For loading, dilute the Fura-2 AM stock solution in HBSS containing a small amount of Pluronic F-127 to the final desired concentration (typically 1-5 µM).
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS (with probenecid, if used) for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Calcium Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the stimulus (e.g., an agonist that triggers cADPR production or cADPR itself if cells are permeabilized) and record the changes in fluorescence over time.
-
To study the effect of an inhibitor, pre-incubate the cells with the inhibitor for a desired period before adding the stimulus.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration.
-
The data can be presented as the change in the 340/380 ratio or calibrated to absolute Ca²⁺ concentrations using the Grynkiewicz equation.[1]
-
This guide provides a foundational framework for utilizing pharmacological inhibitors to investigate the cADPR signaling cascade. The selection of an appropriate inhibitor and experimental methodology will depend on the specific research question and the biological system under investigation. Careful consideration of inhibitor specificity, potency, and experimental conditions is paramount for obtaining robust and interpretable results.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Determination of ADP-ribosyl cyclase activity, this compound, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Cd38/Adp-Ribosyl Cyclase: A New Role in the Regulation of Osteoclastic Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD38 (Hydrolase) Inhibitor Screening Kit (ab308270) is not available | Abcam [abcam.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Adaptation of a Commercial NAD+ Quantification Kit to Assay the Base-Exchange Activity and Substrate Preferences of SARM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
What are the criteria for establishing cADPR as a second messenger in a new system?
For Researchers, Scientists, and Drug Development Professionals
The identification of a novel second messenger is a significant discovery in cellular signaling, opening new avenues for understanding physiological processes and developing therapeutic interventions. Cyclic ADP-ribose (cADPR) has emerged as a key second messenger in intracellular calcium ([Ca²⁺]) mobilization, analogous to the well-established inositol (B14025) 1,4,5-trisphosphate (IP₃). This guide provides a comprehensive framework for establishing cADPR as a second messenger in a new biological system, drawing direct comparisons with the criteria met by IP₃ and another important Ca²⁺-mobilizing messenger, nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP). The principles outlined here are based on the classical criteria for defining a second messenger, originally proposed by Earl W. Sutherland.
Core Criteria for Establishing a Second Messenger
To rigorously establish a molecule as a second messenger, a series of criteria must be fulfilled. These are summarized below, with a comparative overview of the evidence for cADPR, IP₃, and NAADP.
Table 1: Comparison of cADPR, IP₃, and NAADP as Second Messengers Based on Sutherland's Criteria
| Criterion | Evidence for cADPR | Evidence for IP₃ | Evidence for NAADP |
| 1. Synthesis upon Stimulus: The second messenger must be synthesized or released in response to a primary extracellular stimulus (e.g., a hormone or neurotransmitter). | Agonist stimulation of cell surface receptors leads to the activation of ADP-ribosyl cyclase (e.g., CD38), which synthesizes cADPR from NAD⁺.[1][2] | Ligand binding to G protein-coupled receptors or receptor tyrosine kinases activates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and diacylglycerol (DAG).[3][4] | Receptor stimulation can lead to NAADP synthesis, although the enzymatic pathways are less universally defined than for cADPR and IP₃. The base-exchange reaction catalyzed by enzymes like CD38 at acidic pH is one proposed mechanism.[5] |
| 2. Mimicry of Stimulus: Exogenous application of the second messenger should mimic the physiological response to the extracellular stimulus. | Microinjection or application of cell-permeant analogs of cADPR induces intracellular Ca²⁺ release.[1][2] | Direct application of IP₃ to permeabilized cells or microinjection into intact cells triggers Ca²⁺ release from the endoplasmic reticulum.[4][6] | Microinjection of NAADP into cells elicits Ca²⁺ release, often from distinct acidic stores like lysosomes.[7][8] |
| 3. Pharmacological Modulation: Pharmacological agents that interfere with the second messenger's synthesis, degradation, or action should modulate the cellular response to the primary stimulus. | Antagonists like 8-Br-cADPR block Ca²⁺ release induced by the primary stimulus.[9] Inhibitors of ADP-ribosyl cyclase can attenuate the response. | IP₃ receptor antagonists (e.g., heparin, xestospongin C) and PLC inhibitors block the Ca²⁺ response to the stimulus. | NAADP antagonists, such as Ned-19, can inhibit Ca²⁺ signaling in response to specific agonists.[8] |
| 4. Degradation/Removal: A mechanism for the rapid degradation or removal of the second messenger must exist to terminate the signal. | cADPR is hydrolyzed to ADP-ribose (ADPR) by cADPR hydrolase, an activity often intrinsic to the synthesizing enzyme, CD38. | IP₃ is rapidly dephosphorylated by phosphatases to inactive inositol phosphates or phosphorylated to higher inositol polyphosphates. | The precise mechanisms of NAADP degradation are still being fully elucidated but are essential for terminating its signal. |
Key Experimental Protocols
The following section details the methodologies for crucial experiments required to validate cADPR as a second messenger in a new system.
Experiment 1: Measurement of Intracellular cADPR Levels
Two primary methods are used for the quantification of intracellular cADPR: High-Performance Liquid Chromatography (HPLC) and a fluorometric cycling assay. The cycling assay is generally more sensitive.
Protocol: Fluorometric Cycling Assay for cADPR [10][11][12]
-
Cell Lysis and Extraction:
-
Harvest cells and rapidly quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).
-
Lyse cells using a suitable method, such as perchloric acid (PCA) precipitation.
-
Neutralize the PCA extract (e.g., with a tri-n-octylamine/chloroform mixture) and remove the precipitate by centrifugation.
-
-
Enzymatic Conversion of cADPR to NAD⁺:
-
Incubate the neutralized cell extract with ADP-ribosyl cyclase in the presence of a high concentration of nicotinamide (B372718). This drives the reverse reaction, converting cADPR to NAD⁺ stoichiometrically.
-
-
NAD⁺ Cycling and Signal Amplification:
-
The generated NAD⁺ is then quantified using a cycling reaction involving alcohol dehydrogenase and diaphorase.
-
In this cycle, NAD⁺ is reduced to NADH by alcohol dehydrogenase (with ethanol (B145695) as a substrate), and NADH is oxidized back to NAD⁺ by diaphorase.
-
For each cycle, a molecule of a fluorogenic substrate (e.g., resazurin) is reduced to a highly fluorescent product (resorufin).
-
-
Fluorescence Detection:
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 420 nm and emission at 480 nm for some kits).
-
Quantify the cADPR concentration by comparing the fluorescence signal to a standard curve generated with known concentrations of cADPR.
-
Table 2: Representative Intracellular cADPR Concentrations
| Cell Type | Concentration (pmol/10⁸ cells) | Method |
| Quiescent Jurkat T cells | 198 ± 41 | HPLC[13] |
| Quiescent HPB.ALL T cells | 28 ± 9 | HPLC[13] |
Experiment 2: Measurement of ADP-Ribosyl Cyclase Activity
This assay determines the rate of cADPR synthesis from its substrate, NAD⁺.
Protocol: ADP-Ribosyl Cyclase Activity Assay [14]
-
Preparation of Cell Lysates or Membrane Fractions:
-
Homogenize cells or tissues in a suitable buffer.
-
Prepare subcellular fractions (e.g., membrane and cytosolic fractions) by differential centrifugation if desired.
-
-
Enzymatic Reaction:
-
Incubate the cell lysate or membrane fraction with a known concentration of NAD⁺ (or a fluorescent analog like nicotinamide guanine (B1146940) dinucleotide, NGD⁺) for a defined period at 37°C.
-
-
Quantification of cADPR:
-
Stop the reaction (e.g., by adding PCA).
-
Quantify the amount of cADPR produced using the fluorometric cycling assay or HPLC as described above.
-
If using NGD⁺, the fluorescent product, cyclic GDP-ribose (cGDPR), can be measured directly.
-
-
Calculation of Activity:
-
Express the ADP-ribosyl cyclase activity as the amount of cADPR produced per unit time per milligram of protein.
-
Experiment 3: Calcium Mobilization Assay
This experiment demonstrates that cADPR can elicit Ca²⁺ release from intracellular stores.
Protocol: Ca²⁺ Release in Permeabilized Cells
-
Cell Preparation and Loading:
-
Culture cells on coverslips suitable for microscopy.
-
Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Cell Permeabilization:
-
Briefly permeabilize the plasma membrane using a gentle agent like digitonin (B1670571) or β-escin. This allows the introduction of cADPR while leaving intracellular organelles intact.
-
-
Calcium Imaging:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
-
Establish a baseline fluorescence signal.
-
-
Application of cADPR:
-
Add a known concentration of cADPR to the permeabilized cells.
-
Record the change in fluorescence, which corresponds to the change in intracellular Ca²⁺ concentration.
-
-
Controls and Pharmacological Modulation:
-
As a positive control, apply IP₃ to confirm the integrity of the endoplasmic reticulum Ca²⁺ stores.
-
To demonstrate the involvement of the cADPR pathway, pre-incubate the cells with a cADPR antagonist (e.g., 8-Br-cADPR) before adding cADPR.
-
Table 3: Pharmacological Tools for Studying cADPR Signaling
| Compound | Type | Typical Concentration Range | Effect |
| cADPR | Agonist | 100 nM - 10 µM | Induces Ca²⁺ release |
| 8-Br-cADPR | Antagonist | 10 - 100 µM | Blocks cADPR-mediated Ca²⁺ release |
| 8-amino-cADPR | Antagonist | 5 µM | Blocks cADPR-mediated Ca²⁺ release[15] |
| Ryanodine | RyR modulator | Low nM (activator), µM (inhibitor) | Affects the target of cADPR |
| Caffeine | RyR agonist | 1 - 10 mM | Can potentiate cADPR-induced Ca²⁺ release |
Visualizing the Signaling Pathways and Workflows
Understanding the relationships between different components of the cADPR signaling pathway and the experimental procedures is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: The cADPR signaling pathway.
Caption: Workflow for the fluorometric cycling assay.
Caption: Comparison of Ca²⁺ mobilizing second messengers.
By systematically applying these criteria and employing the detailed experimental protocols, researchers can rigorously establish cADPR as a second messenger in a new system, thereby advancing our understanding of cellular signaling in health and disease.
References
- 1. This compound as a second messenger revisited from a new aspect of signal transduction from receptors to ADP-ribosyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a potential second messenger for neuronal Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of calcium signaling by this compound and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Is a Second Messenger in Muscarinic Receptor-induced Contraction of Guinea Pig Trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cyclic ADP ribose antagonist 8-NH2-cADP-ribose blocks cholecystokinin-evoked cytosolic Ca2+ spiking in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modifications to increase the efficiency of the fluorometric cycling assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High throughput fluorescence-based assays for this compound, NAADP, and their metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of intracellular levels of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extracellular Synthesis of cADP-Ribose from Nicotinamide-Adenine Dinucleotide by Rat Cortical Astrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Actions of cADP-ribose and its antagonists on contraction in guinea pig isolated ventricular myocytes. Influence of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the synergistic or antagonistic interactions between cADPR and other signaling molecules?
For Immediate Release
A comprehensive guide detailing the synergistic and antagonistic interactions of cyclic ADP-ribose (cADPR), a key secondary messenger in cellular calcium signaling, has been published. This guide provides researchers, scientists, and drug development professionals with a vital resource for understanding the complex interplay of intracellular signaling pathways. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this publication aims to accelerate research and development in fields reliant on modulating calcium homeostasis.
This compound (cADPR) stands as a pivotal signaling molecule, orchestrating the release of calcium (Ca²⁺) from intracellular stores, a process fundamental to a vast array of physiological events, from muscle contraction to neurotransmission. However, the efficacy and nature of cADPR-mediated signaling are not isolated events. They are intricately modulated by a network of other signaling molecules, creating a complex web of synergistic and antagonistic interactions that fine-tune the cellular calcium response. This guide provides an in-depth comparison of these interactions, supported by experimental data, to illuminate the nuanced regulation of cADPR activity.
Synergistic Interactions: Amplifying the Calcium Signal
The synergistic interplay between cADPR and other signaling molecules often results in an amplified or sensitized calcium release, ensuring a robust and timely cellular response. Key synergistic partners include Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and calcium itself.
cADPR and NAADP: A Sequential and Sensitizing Partnership
NAADP, another potent calcium-mobilizing messenger, often acts in concert with cADPR to shape the spatio-temporal dynamics of calcium signals. Experimental evidence from various cell types, including cardiac myocytes and pancreatic acinar cells, suggests a sequential mechanism where NAADP initiates a localized Ca²⁺ release from acidic organelles, which in turn sensitizes and primes the cADPR-sensitive ryanodine (B192298) receptors (RyRs) on the sarcoplasmic/endoplasmic reticulum for a more robust and sustained calcium release.[1] This "trigger and sensitizer" model highlights a sophisticated mechanism for generating complex calcium signals, such as oscillations and waves.[2][3][4][5][6] In some systems, the Ca²⁺ signal is mediated by a sequential action of NAADP and cADPR.[1]
Calcium-Induced Calcium Release (CICR): A Positive Feedback Loop
cADPR's primary mode of action is to sensitize RyRs to the effects of cytosolic calcium. This creates a positive feedback loop known as Calcium-Induced Calcium Release (CICR), where a small initial increase in Ca²⁺, potentially triggered by another signal, is amplified by the cADPR-sensitized RyRs, leading to a larger, regenerative Ca²⁺ release. This synergistic interaction between cADPR and Ca²⁺ is crucial for the propagation of intracellular calcium waves.
Antagonistic Interactions: Taming the Calcium Flame
To prevent uncontrolled and potentially cytotoxic calcium signaling, a host of antagonistic molecules and mechanisms exist to dampen or block cADPR's effects. These antagonists can be broadly categorized into competitive inhibitors that target the cADPR binding site and non-competitive inhibitors that act on other components of the calcium release machinery.
Competitive Antagonists: A Direct Challenge to cADPR
A number of synthetic analogs of cADPR have been developed that act as competitive antagonists. These molecules bind to the cADPR binding site on the RyR complex but fail to activate the channel, thereby preventing cADPR-mediated Ca²⁺ release. Prominent examples include 8-bromo-cADPR (8-Br-cADPR) and 8-amino-cADPR, which have been instrumental in elucidating the physiological roles of cADPR in various cell types.[7][8]
Non-Competitive Antagonists: Indirect but Effective Inhibition
Other molecules can antagonize cADPR signaling without directly competing for its binding site. These include:
-
Ryanodine: At high concentrations, ryanodine locks the RyR channel in a closed or sub-conductance state, effectively inhibiting Ca²⁺ release.[9]
-
Ruthenium Red: This inorganic dye is a non-specific blocker of various cation channels, including RyRs, and can thus inhibit cADPR-mediated Ca²⁺ release.[9]
-
Carvedilol: This beta-blocker has been shown to inhibit cADPR-induced Ca²⁺ release, likely by acting on the RyR channel at a site distinct from the cADPR binding site.[10][11]
Quantitative Comparison of Signaling Interactions
To provide a clearer understanding of the potency and efficacy of these interactions, the following tables summarize key quantitative data from various experimental systems.
Table 1: Potency of Ca²⁺ Mobilizing Messengers
| Signaling Molecule | Cell/Tissue Type | EC₅₀ (Concentration for half-maximal effect) | Reference |
| cADPR | Sea Urchin Egg Homogenate | 18 nM | [12][13] |
| Inositol (B14025) 1,4,5-trisphosphate (IP₃) | Sea Urchin Egg Homogenate | ~126 nM (7-fold higher than cADPR) | [12][13] |
Table 2: Efficacy of cADPR Antagonists
| Antagonist | Cell/Tissue Type | IC₅₀ (Concentration for half-maximal inhibition) | Reference |
| 8-amino-cADPR | Oocyte System | ~0.01 µM | [7] |
| 8-bromo-cADPR | Oocyte System | ~1.7 µM | [7] |
| 8-amino-cADPR | Rat Cardiac Myocytes | 20 µM (complete inhibition of 0.1-10 µM cADPR-induced Ca²⁺ response) | [14][15] |
| Carvedilol | Sea Urchin Egg Homogenate | IC₅₀ for kinetics: 9 µM; IC₅₀ for magnitude: 663 µM | [10][11] |
Table 3: Synergistic Effects of cADPR on Ryanodine Receptor Activity
| Condition | Fold Increase in RyR Open Probability (NPo) | cADPR Concentration | Reference |
| Control | 1 | 0 µM | [9] |
| + cADPR | 2.9 | 0.01 µM | [9] |
| + cADPR | 8 | 1 µM | [9] |
Visualizing the Interactions: Signaling Pathways and Experimental Workflows
To further clarify the complex relationships between cADPR and other signaling molecules, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Synergistic interaction between NAADP and cADPR signaling pathways.
Caption: Mechanisms of antagonistic action on cADPR-mediated Ca²⁺ release.
Caption: Workflow for studying cADPR interactions in sea urchin egg homogenates.
Experimental Protocols
1. Preparation of Sea Urchin Egg Homogenates for Ca²⁺ Release Assays
Sea urchin egg homogenates provide a robust cell-free system to study the direct effects of signaling molecules on intracellular calcium stores.
-
Gamete Collection: Induce spawning in sea urchins (e.g., Lytechinus pictus) by injecting 0.5 M KCl. Collect eggs in artificial seawater.
-
De-jellying: Pass the eggs through a fine nylon mesh to remove the jelly coat.
-
Washing: Wash the eggs several times in calcium-free seawater and then in an intracellular-like medium (IM) containing KCl, MgCl₂, HEPES, and EGTA.
-
Homogenization: Resuspend the packed eggs in IM and homogenize on ice using a Dounce homogenizer.
-
Assay: The homogenate can then be used in fluorometric assays with calcium indicators like Fluo-3 or Fura-2 to measure Ca²⁺ release upon the addition of cADPR and other signaling molecules.
2. Single-Cell Calcium Imaging using Fura-2 AM
This technique allows for the real-time measurement of intracellular calcium concentration changes in living cells in response to various stimuli.
-
Cell Preparation: Plate adherent cells on glass coverslips and allow them to attach.
-
Dye Loading: Incubate the cells with Fura-2 acetoxymethyl (AM) ester in a physiological saline solution. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Once inside the cell, esterases cleave the AM group, trapping the Fura-2 in the cytoplasm. Allow time for this process to complete.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Excite the cells alternately with 340 nm and 380 nm light and measure the emission at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. This allows for quantitative measurement of Ca²⁺ dynamics in response to the application of cADPR agonists, antagonists, or other signaling molecules.
This guide provides a foundational understanding of the complex interactions governing cADPR-mediated calcium signaling. A thorough comprehension of these synergistic and antagonistic relationships is paramount for the development of novel therapeutic strategies targeting calcium-dependent cellular processes.
References
- 1. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and this compound (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation | PLOS One [journals.plos.org]
- 2. NAADP induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAADP induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAADP induces Ca2+ oscillations via a two‐pool mechanism by priming IP3‐ and cADPR‐sensitive Ca2+ stores | The EMBO Journal [link.springer.com]
- 5. NAADP induces Ca2+ oscillations via a two‐pool mechanism by priming IP3‐ and cADPR‐sensitive Ca2+ stores | The EMBO Journal [link.springer.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cADP-ribose activates reconstituted ryanodine receptors from coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carvedilol inhibits cADPR- and IP3-induced Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Comparison of Ca2+ mobilizing activities of this compound and inositol trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Ca2+ mobilizing activities of this compound and inositol trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. cADP ribose and [Ca(2+)](i) regulation in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to use genetic approaches to validate the components of the cADPR pathway?
For researchers, scientists, and drug development professionals, rigorously validating the components of a signaling pathway is paramount to understanding its function and identifying potential therapeutic targets. This guide provides a comprehensive comparison of genetic approaches to validate the key players in the cyclic ADP-ribose (cADPR) signaling pathway, a critical regulator of intracellular calcium mobilization.
The cADPR pathway plays a pivotal role in a multitude of cellular processes, from muscle contraction to neurotransmission. Its core components include the synthesizing enzyme CD38, the second messenger cADPR, and its target, the ryanodine (B192298) receptor (RyR) on the endoplasmic reticulum, which upon activation releases calcium into the cytoplasm. Genetic manipulation of these components offers a powerful means to dissect their specific roles and interactions. This guide will objectively compare the use of CRISPR/Cas9, RNA interference (RNAi), and knockout mouse models for this purpose, supported by experimental data and detailed protocols.
Core Components of the cADPR Signaling Pathway
The cADPR signaling cascade is initiated by the synthesis of cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by the ectoenzyme CD38. cADPR then binds to and sensitizes the ryanodine receptor (RyR), a calcium channel on the membrane of the endoplasmic reticulum (ER), leading to calcium-induced calcium release (CICR) and a subsequent increase in cytosolic calcium levels. This calcium signal then triggers various downstream cellular responses.
Figure 1: The cADPR Signaling Pathway. This diagram illustrates the core components and flow of the cADPR signaling cascade, from the synthesis of cADPR by CD38 to the release of intracellular calcium via the ryanodine receptor.
Comparison of Genetic Validation Approaches
The choice of genetic tool for validating cADPR pathway components depends on the specific research question, the model system, and the desired level of genetic modification. This section compares three widely used techniques: CRISPR/Cas9-mediated gene editing, RNA interference (RNAi), and knockout mouse models.
| Feature | CRISPR/Cas9 | RNA Interference (RNAi) | Knockout Mouse Models |
| Mechanism | Permanent gene knockout or modification at the DNA level. | Transient knockdown of gene expression at the mRNA level. | Germline deletion of a specific gene in all cells of an organism. |
| Specificity | High, but off-target effects are possible. | Can have significant off-target effects. | High for the targeted gene. |
| Efficiency | Can be highly efficient, leading to complete loss of function.[1][2] | Variable knockdown efficiency, rarely achieves complete loss of function.[3] | Complete and stable loss of function. |
| Time & Cost | Relatively fast and cost-effective for cell line generation. | Fast and relatively inexpensive for transient experiments. | Time-consuming and expensive to generate and maintain. |
| Applications | Ideal for studying the fundamental role of a gene in cell lines and for creating disease models. | Useful for rapid screening of gene function and for studying the effects of transient gene suppression. | Essential for studying the systemic and developmental roles of a gene in a whole organism. |
Table 1: Comparison of Genetic Approaches for cADPR Pathway Validation. This table provides a side-by-side comparison of the key features of CRISPR/Cas9, RNAi, and knockout mouse models.
Experimental Data from Genetic Validation Studies
Genetic manipulation of CD38 and Ryanodine Receptors has provided crucial insights into their roles in the cADPR pathway and overall physiology. The following tables summarize quantitative data from studies utilizing these approaches.
CD38 Knockout/Knockdown Studies
| Model System | Genetic Approach | Key Finding | Quantitative Data | Reference |
| Mouse (in vivo) | Knockout | Increased NAD+ levels in various tissues. | 10 to 20-fold higher NAD+ levels in brain and other tissues compared to wild-type.[4][5][6] | Aksoy et al., 2006; Camacho-Pereira et al., 2016 |
| Mouse Hematopoietic Stem Cells | Knockout | Reduced cytosolic and mitochondrial calcium levels. | Statistically significant reduction in calcium levels compared to wild-type.[7] | Song et al., 2023 |
| Human Cell Lines (HCCLM3) | siRNA | Reduced CD38 mRNA and protein expression. | siCD38-1 and siCD38-2 significantly reduced CD38 mRNA and protein levels.[8] | Deng et al., 2022 |
| Human Natural Killer (NK) cells | CRISPR/Cas9 | High gene disruption efficiency. | Mean knockdown efficiency of 84%.[2][9] | Chu et al., 2022 |
Table 2: Quantitative Data from CD38 Knockout and Knockdown Studies. This table summarizes the quantitative outcomes of genetically modifying CD38 in various model systems.
Ryanodine Receptor Knockout/Knockdown Studies
| Model System | Genetic Approach | Key Finding | Quantitative Data | Reference |
| Mouse (in vivo) | Cardiac-specific inducible knockout (RyR2) | Reduced RyR2 mRNA in the heart. | >90% decrease in RyR2 mRNA levels.[10] | Bround et al., 2012 |
| Mouse (in vivo) | Knockout (RyR3) | Increased locomotor activity. | Approximately 2-fold greater locomotor activity compared to control mice.[11] | Takeshima et al., 1996 |
| Mouse (in vivo) | Knockout (RyR3) | Decreased social contact duration. | Significantly greater time spent separated from other mice.[12] | Yamasaki et al., 2008 |
Table 3: Quantitative Data from Ryanodine Receptor Knockout Studies. This table highlights the phenotypic consequences of genetically ablating different ryanodine receptor isoforms in mice.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the components of the cADPR pathway following genetic manipulation.
CRISPR/Cas9-Mediated Knockout of CD38 in a Human Cell Line
This protocol describes the generation of a CD38 knockout cell line using a lentiviral CRISPR/Cas9 system.
Figure 2: CRISPR/Cas9 Knockout Workflow. This diagram outlines the key steps involved in generating a knockout cell line using a lentiviral CRISPR/Cas9 system.
1. gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human CD38 gene using a publicly available design tool.
-
Validated Human CD38 gRNA sequences:
-
gRNA1: 5'-CACCGGCTGGAGATAGAGTGCTGCC-3'
-
gRNA2: 5'-CACCGTGCTGCCGTGGAGCTGCACC-3'
-
-
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
2. Lentivirus Production and Transduction:
-
Co-transfect the lentiviral vector containing the gRNA with packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Harvest the viral supernatant and transduce the target human cell line.
3. Selection and Clonal Isolation:
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
4. Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from individual clones and sequence the targeted region of the CD38 gene to confirm the presence of insertions or deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform a western blot using a CD38-specific antibody to confirm the absence of CD38 protein expression.[13][14][15]
-
Quantitative PCR (qPCR): Extract total RNA, reverse transcribe to cDNA, and perform qPCR using primers specific for CD38 to confirm the absence of mRNA expression.[16][17][18]
siRNA-Mediated Knockdown of CD38
This protocol outlines a method for transiently knocking down CD38 expression using small interfering RNA (siRNA).
1. siRNA Selection and Preparation:
-
Select at least two validated siRNAs targeting human CD38 mRNA.
-
Resuspend the lyophilized siRNA duplexes in RNase-free water to a stock concentration of 20 µM.
2. Transfection:
-
Plate cells in a 6-well plate to be 60-80% confluent at the time of transfection.
-
Prepare two tubes for each transfection:
-
Tube A: Dilute 5 µL of 20 µM siRNA in 245 µL of serum-free medium.
-
Tube B: Dilute 5 µL of a lipid-based transfection reagent in 245 µL of serum-free medium.
-
-
Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the 500 µL of the siRNA-lipid complex dropwise to each well.
-
Incubate the cells for 24-72 hours before analysis.
3. Validation of Knockdown:
-
Quantitative PCR (qPCR): At 24-48 hours post-transfection, harvest RNA and perform qPCR to determine the percentage of CD38 mRNA knockdown compared to a non-targeting control siRNA.[16][17][18]
-
Western Blot Analysis: At 48-72 hours post-transfection, lyse the cells and perform a western blot to assess the reduction in CD38 protein levels.[13][14][15]
Measurement of Intracellular Calcium Flux using Fura-2 AM
This protocol describes a common method for measuring changes in intracellular calcium concentration following genetic manipulation and agonist stimulation.[21][22][23][24]
1. Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or 96-well black-walled, clear-bottom plates.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.
-
Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
2. Calcium Imaging:
-
Mount the dish or plate on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Add the agonist of interest (e.g., an agent that stimulates the cADPR pathway) and continue recording the fluorescence ratio for several minutes.
3. Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
The change in the ratio is proportional to the change in intracellular calcium concentration.
-
Quantify parameters such as the peak amplitude of the calcium transient, the time to peak, and the duration of the response.
Conclusion
Genetic approaches are indispensable tools for the rigorous validation of the cADPR signaling pathway components. CRISPR/Cas9 offers permanent and complete gene knockout, ideal for definitively establishing the role of a protein. RNAi provides a rapid and cost-effective method for transient gene knockdown, suitable for initial screening and functional studies. Knockout mouse models are the gold standard for investigating the systemic and physiological roles of these components in a whole-organism context. By carefully selecting the appropriate genetic tool and employing robust experimental protocols, researchers can effectively dissect the intricacies of the cADPR pathway, paving the way for a deeper understanding of its role in health and disease and the development of novel therapeutic interventions.
References
- 1. psu.edu [psu.edu]
- 2. CD38 knockout natural killer cells expressing an affinity optimized CD38 chimeric antigen receptor successfully target acute myeloid leukemia with reduced effector cell fratricide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The CD38 glycohydrolase and the NAD sink: implications for pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD38 and the mitochondrial calcium uniporter contribute to age-related hematopoietic stem cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CD38 knockout natural killer cells expressing an affinity optimized CD38 chimeric antigen receptor successfully target acute myeloid leukemia with reduced effector cell fratricide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac ryanodine receptors control heart rate and rhythmicity in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Comprehensive behavioral phenotyping of ryanodine receptor type3 (RyR3) knockout mice: Decreased social contact duration in two social interaction tests [frontiersin.org]
- 13. CD38 Antibody (#14637) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. CD38 expression as response of hematopoietic system to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sinobiological.com [sinobiological.com]
- 17. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gene-quantification.de [gene-quantification.de]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. scbt.com [scbt.com]
- 21. moleculardevices.com [moleculardevices.com]
- 22. Calcium flux assay [bio-protocol.org]
- 23. content.abcam.com [content.abcam.com]
- 24. hellobio.com [hellobio.com]
A Comparative Guide to the Subcellular Localization of cADPR and IP3 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The specific spatial and temporal patterns of intracellular calcium (Ca²⁺) signals are critical for regulating a vast array of cellular processes. Two of the most important second messengers that govern the release of Ca²⁺ from intracellular stores are cyclic adenosine (B11128) diphosphate-ribose (cADPR) and inositol (B14025) 1,4,5-trisphosphate (IP3). While both pathways culminate in the elevation of cytosolic Ca²⁺, a growing body of evidence indicates that their respective signaling components are organized in distinct subcellular compartments. This compartmentalization allows for precise and localized Ca²⁺ signals, enabling the differential regulation of cellular functions. This guide provides a detailed comparison of the evidence for the distinct subcellular localizations of cADPR and IP3 signaling, supported by experimental data and methodologies.
I. Overview of cADPR and IP3 Signaling Pathways
The cADPR and IP3 signaling cascades, while both leading to Ca²⁺ mobilization, are initiated by different stimuli and involve distinct enzymatic machinery and intracellular receptors.
Decoding Cellular Conversations: A Comparative Guide to Cyclic ADP-Ribose Responsiveness
For Researchers, Scientists, and Drug Development Professionals
Cyclic ADP-ribose (cADPR) is a crucial second messenger that fine-tunes intracellular calcium (Ca²⁺) levels, a fundamental process governing a vast array of cellular functions. The responsiveness of different cell types to cADPR, however, is not uniform. This guide provides a comprehensive comparison of how various cell types react to cADPR, presenting quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. Understanding these cellular nuances is paramount for advancing research and developing targeted therapeutics.
Unveiling the Spectrum of cADPR Sensitivity: A Comparative Analysis
The cellular response to cADPR is primarily dictated by the expression and sensitivity of its target, the ryanodine (B192298) receptor (RyR), an intracellular calcium release channel located on the endoplasmic/sarcoplasmic reticulum. Different isoforms of the RyR (RyR1, RyR2, and RyR3) exhibit distinct sensitivities to cADPR, leading to a varied landscape of cellular responsiveness.
| Cell Type | Key Function | cADPR Sensitivity (EC50 or Effective Concentration) | Predominant RyR Isoform(s) | References |
| Immune Cells (Jurkat T-lymphocytes) | Immune response, activation | EC50 ≈ 2.25 µM for Ca²⁺ release | RyR3 | [1] |
| Smooth Muscle Cells (Coronary Artery) | Vascular tone regulation | 0.01 µM causes a 2.9-fold increase in RyR open probability; 1 µM causes an 8-fold increase. | RyR1, RyR2, RyR3 | [2] |
| Cardiac Myocytes | Heart contraction | 0.1 - 10 µM induces sustained Ca²⁺ responses | RyR2 | [3] |
| Neurons (Dorsal Root Ganglion) | Nociception, axonal guidance | cADPR modulates Ca²⁺-dependent currents | RyR3 | [4][5] |
| Pancreatic β-Cells | Insulin secretion | cADPR is involved in glucose- and insulin-induced Ca²⁺ signaling | RyR2 | [3][6] |
| Skeletal Muscle Cells | Muscle contraction | Generally considered insensitive to direct cADPR activation | RyR1 | [1][7] |
Note: The EC50 value represents the concentration of cADPR required to elicit a half-maximal response. The data presented is a synthesis from multiple studies and may vary depending on the specific experimental conditions.
The Gatekeepers of cADPR Signaling: Ryanodine Receptor Isoforms
The differential responsiveness to cADPR across cell types can be largely attributed to the specific subtypes of ryanodine receptors they express.[8]
| RyR Isoform | Primary Tissue Expression | cADPR Sensitivity | References |
| RyR1 | Skeletal Muscle | Low/Insensitive | [1][7] |
| RyR2 | Cardiac Muscle, Pancreatic β-cells | Debated; may be indirectly modulated or require co-factors. | [1][7][9] |
| RyR3 | Brain, Smooth Muscle, Immune Cells | Sensitive | [10] |
This differential sensitivity of RyR isoforms is a critical determinant of a cell's response to cADPR-mediated signaling.
Visualizing the cADPR Signaling Cascade
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The canonical cADPR signaling pathway.
Caption: A generalized workflow for measuring cADPR-induced calcium release.
Caption: Differential sensitivity of RyR isoforms to cADPR.
Key Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific advancement. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cultured cells on coverslips
-
Fluorescence microscope equipped with a filter changer for 340 nm and 380 nm excitation and an emission filter at 510 nm.
-
Image analysis software
Procedure:
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For the final loading solution, mix 2 µL of the Fura-2 AM stock and 1 µL of the Pluronic F-127 stock with 1 mL of HBS to achieve a final Fura-2 AM concentration of 2 µM.
-
-
Cell Loading:
-
Wash the cultured cells twice with HBS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time may vary between cell types.
-
After incubation, wash the cells three times with HBS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.
-
Record a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Apply cADPR at the desired concentrations to the cells.
-
Continue recording the fluorescence ratio to monitor the change in [Ca²⁺]i.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.
-
The change in the F340/F380 ratio is proportional to the change in [Ca²⁺]i.
-
For quantitative analysis, calibrate the fluorescence ratio using ionomycin (B1663694) and EGTA to determine the minimum (Rmin) and maximum (Rmax) ratios, and use the Grynkiewicz equation to calculate [Ca²⁺]i.
-
Plot the peak change in [Ca²⁺]i or the peak fluorescence ratio against the cADPR concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: Cell Culture for Different Cell Types
a) Primary Neuronal Culture (e.g., Dorsal Root Ganglion Neurons):
-
Dissect dorsal root ganglia from embryonic or neonatal rodents.
-
Treat the ganglia with a digestive enzyme solution (e.g., collagenase/dispase) to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on coverslips coated with an adhesion-promoting substrate (e.g., poly-D-lysine and laminin).
-
Culture the neurons in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
b) Pancreatic β-Cell Line Culture (e.g., MIN6 Cells):
-
Culture MIN6 cells in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 3-4 days when they reach 80-90% confluency.
c) Primary Airway Smooth Muscle Cell Culture:
-
Obtain tracheal tissue from a suitable animal model.
-
Dissect the smooth muscle layer and mince it into small pieces.
-
Digest the tissue with a collagenase and elastase solution.
-
Filter the cell suspension and plate the cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum and antibiotics.
d) Human Umbilical Vein Endothelial Cells (HUVECs) Culture:
-
Isolate HUVECs from human umbilical cords by collagenase digestion.
-
Culture the cells on gelatin-coated flasks in a specialized endothelial cell growth medium.
-
Passage the cells when they reach confluence.
Protocol 3: Measurement of CD38/ADP-ribosyl Cyclase Activity
The activity of CD38, the primary enzyme for cADPR synthesis in mammals, can be measured using a fluorometric assay with nicotinamide (B372718) guanine (B1146940) dinucleotide (NGD⁺) as a substrate.
Materials:
-
Cell or tissue homogenates
-
NGD⁺
-
Fluorometer
Procedure:
-
Prepare cell or tissue lysates.
-
Incubate the lysates with a known concentration of NGD⁺ in a reaction buffer.
-
The conversion of NGD⁺ to its fluorescent product, cyclic GDP-ribose (cGDPR), is monitored over time by measuring the increase in fluorescence (excitation ~300 nm, emission ~410 nm).
-
The rate of fluorescence increase is proportional to the ADP-ribosyl cyclase activity.
Conclusion and Future Directions
The responsiveness of a cell to this compound is a finely tuned process, heavily influenced by the specific repertoire of ryanodine receptor isoforms it expresses. This guide highlights the significant variations in cADPR sensitivity across different cell types, providing a framework for understanding the diverse physiological roles of this second messenger. For researchers in academia and industry, a deeper appreciation of these cellular distinctions is crucial for designing targeted experiments and developing novel therapeutic strategies that modulate intracellular calcium signaling with greater precision. Future research should focus on elucidating the precise molecular determinants of RyR isoform sensitivity to cADPR and exploring the roles of potential accessory proteins that may modulate this interaction in different cellular contexts.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyclic ADP-Ribose in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of cyclic ADP-ribose (cADPR), a crucial second messenger in calcium signaling. Adherence to these protocols is vital for ensuring a safe laboratory environment and regulatory compliance.
This compound is classified as a skin and eye irritant and may cause respiratory irritation. It is a water-soluble compound that is stable for at least two years when stored at -80°C. Due to its biological activity, even in small quantities, proper disposal is necessary to prevent unintended environmental or health impacts.
Quantitative Data on this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁N₅O₁₃P₂ | PubChem |
| Molecular Weight | 541.3 g/mol | PubChem |
| Solubility | Soluble in water | Cayman Chemical[1] |
| Stability | ≥ 2 years at -80°C | Cayman Chemical[1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | PubChem[2] |
Disposal Protocol for this compound
Based on general guidelines for the disposal of soluble nucleotides in a laboratory setting, the following step-by-step procedure is recommended for the proper disposal of this compound.[1]
Personnel Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Conduct all handling and disposal procedures within a well-ventilated area or a fume hood to avoid inhalation of any aerosols.
Disposal of Aqueous Solutions of this compound:
-
Dilution: For small quantities of aqueous solutions of this compound, the primary method of disposal is dilution and discharge into the sanitary sewer system. This method is deemed safe for readily soluble and non-volatile compounds like nucleotides.
-
Flushing: Following the pouring of the diluted solution into the drain, flush the sink with a large volume of water (at least 10-20 times the volume of the disposed solution) to ensure it is thoroughly cleared from the plumbing system.[1]
Disposal of Solid this compound and Contaminated Materials:
-
Dissolution: If you have solid this compound waste, dissolve it in a sufficient amount of water to create a dilute solution.
-
Sewer Disposal: Dispose of the resulting solution into the sanitary sewer as described above, followed by copious amounts of water.
-
Contaminated Labware: For labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound, it should be rinsed with water. The rinsate can be disposed of down the sanitary sewer. The rinsed labware can then be disposed of in the appropriate solid waste stream (e.g., regular trash or sharps container if applicable).
Important Considerations:
-
Local Regulations: Always consult and adhere to your institution's specific chemical waste disposal guidelines and local environmental regulations, as they may have specific requirements that supersede these general procedures.
-
Large Quantities: For the disposal of large quantities of this compound, it is advisable to contact your institution's Environmental Health and Safety (EHS) office for guidance on appropriate disposal methods, which may include incineration by a licensed hazardous waste disposal company.
-
Chemical Incompatibilities: Avoid mixing this compound waste with other chemical waste streams unless you have confirmed their compatibility to prevent any hazardous reactions.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclic ADP-Ribose
Essential protocols for the safe and effective use of cyclic ADP-ribose (cADPR) in the laboratory, covering personal protective equipment, operational procedures, and disposal. This guide is designed to be a critical resource for researchers, scientists, and drug development professionals, ensuring both personal safety and the integrity of your experimental outcomes.
This compound is a critical second messenger involved in intracellular calcium signaling.[1] Proper handling is paramount to protect researchers from potential hazards and to maintain the quality of this sensitive biological molecule. This document provides a detailed overview of the necessary safety precautions, handling protocols, and disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
According to safety data sheets, this compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation. Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles of the lyophilized powder. |
| Respiratory Protection | Dust mask (e.g., N95) | Essential when handling the lyophilized powder to prevent inhalation and respiratory tract irritation. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
Operational Plan: From Receipt to Use
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Storage and Handling Parameters:
| Parameter | Specification | Source |
| Storage Temperature | -20°C | [1] |
| Form | Lyophilized powder | [1] |
| Solubility | Water (5 mg/mL) | [1] |
Step-by-Step Handling Procedure:
-
Receiving and Storage: Upon receipt, immediately transfer the vial of this compound to a -20°C freezer for long-term storage.
-
Preparation of Stock Solutions:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can affect the stability of the compound.
-
Work in a clean, designated area, preferably a laminar flow hood, to minimize contamination.
-
Don all required PPE: lab coat, gloves, safety glasses, and a dust mask.
-
Carefully open the vial.
-
Add the appropriate amount of sterile, nuclease-free water to achieve the desired stock solution concentration (e.g., 5 mg/mL).
-
Gently vortex or pipette up and down to ensure the powder is fully dissolved. Avoid vigorous shaking to prevent degradation.
-
-
Aliquoting and Storage of Stock Solutions:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles that can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C. For extended storage, -80°C is recommended.
-
Experimental Protocol: Measuring Calcium Release Evoked by this compound
This protocol is a condensed guide for a common application of cADPR. For a detailed methodology, refer to the cited literature.
Objective: To measure the release of intracellular calcium in response to the introduction of this compound.
Methodology:
-
Cell Preparation: Culture cells of interest (e.g., Jurkat T-lymphoma cells) to the desired confluency.
-
Loading with Calcium Indicator: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the dye manufacturer's instructions. This allows for the visualization of changes in intracellular calcium concentration.
-
Introduction of this compound: As cADPR does not readily cross the cell membrane, one of the following methods must be employed:
-
Cell Permeabilization: Use a gentle permeabilizing agent (e.g., saponin) to create pores in the plasma membrane, allowing cADPR to enter the cytosol.
-
Microinjection: Directly inject the cADPR solution into the cytoplasm of individual cells using a microneedle.
-
-
Data Acquisition: Measure the fluorescence of the calcium indicator dye over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium levels.
-
Analysis: Plot the change in fluorescence intensity over time to visualize the calcium release profile in response to cADPR.
Signaling Pathway and Experimental Workflow Diagrams
To further clarify the role and handling of this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
